molecular formula C21H32O5 B1245977 Pteridic acid A

Pteridic acid A

Cat. No.: B1245977
M. Wt: 364.5 g/mol
InChI Key: QBUNWYIRJPTIPL-KJDSHMCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteridicacid A is a natural product found in Streptomyces hygroscopicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid

InChI

InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1

InChI Key

QBUNWYIRJPTIPL-KJDSHMCHSA-N

Isomeric SMILES

CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C

Canonical SMILES

CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C

Synonyms

pteridic acid A

Origin of Product

United States

Foundational & Exploratory

Pteridic Acid A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A is a novel polyketide natural product isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus TP-A0451.[1] It belongs to a class of compounds characterized by a complex[2][2]-spirocyclic moiety.[3] Notably, this compound exhibits potent plant growth-promoting properties, demonstrating auxin-like activity at nanomolar concentrations.[1][4] This technical guide provides an in-depth analysis of the chemical structure of this compound, including its spectroscopic data, experimental protocols for its isolation and synthesis, and its proposed biosynthetic pathway.

Chemical Structure and Properties

This compound is a spirocyclic polyketide featuring a complex stereochemistry with seven stereogenic centers and an unsaturated heptadienoic acid side chain.[1][3] Its structure was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[1] Pteridic acid B, also isolated from the same organism, is an epimer of this compound at the C-11 spirocenter.[1]

Image 1: Chemical Structure of this compound Chemical structure of this compound

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₃₂O₅[1]
Molecular Weight 364.47 g/mol [1]
Appearance Colorless oil[1]
Optical Rotation [α]D²⁶ +105° (c 0.1, CHCl₃)[1]
UV λmax (MeOH) 262 nm (ε 28,000)[1]
IR (film) νmax 3400, 2950, 1690, 1630, 1610 cm⁻¹[1]

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The complete ¹H and ¹³C NMR assignments in CDCl₃ are detailed below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data were crucial for establishing the connectivity and stereochemistry of the molecule.[1] The assignments are summarized in Table 2.

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)
1171.0-
2122.25.81 (d, 15.4)
3145.07.31 (dd, 10.0, 15.4)
4129.26.18 (dd, 10.0, 15.4)
5142.16.22 (dd, 6.8, 15.4)
642.12.50 (m)
778.43.75 (dd, 2.2, 10.0)
836.42.08 (m)
971.93.84 (m)
1040.11.60 (m)
1198.0-
1237.01.65 (m), 1.30 (m)
1364.63.46 (dd, 5.8, 9.9)
1432.71.60 (m)
1573.13.91 (q, 6.8)
1613.90.88 (d, 6.8)
1718.00.95 (d, 6.8)
1810.30.84 (d, 6.8)
1924.31.45 (m)
2011.70.90 (t, 7.3)
2111.91.22 (d, 6.8)

Experimental Protocols

Fermentation and Isolation of this compound

This compound was originally isolated from the fermentation broth of Streptomyces hygroscopicus TP-A0451.[1][2]

Fermentation:

  • A seed culture of S. hygroscopicus TP-A0451 is prepared in a suitable medium.

  • Production fermentation is carried out in a larger volume of a specific production medium (e.g., containing soluble starch, glucose, peptone, yeast extract, and inorganic salts).

  • The culture is incubated for approximately 6 days at 30°C with shaking.[1]

Extraction and Isolation:

  • The whole fermentation broth (e.g., 10 liters) is extracted with an equal volume of 1-butanol.[2]

  • The organic extract is concentrated in vacuo to yield a crude residue.

  • The residue is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.[1]

Total Synthesis of this compound

Several total syntheses of this compound have been reported.[3][5][6] A convergent approach often involves the synthesis of two key fragments followed by their coupling and subsequent cyclization to form the spiroketal core.

Key Synthetic Steps (Illustrative):

  • Asymmetric Aldol Reaction: An Evans asymmetric aldol reaction can be used to establish key stereocenters in one of the fragments.[6]

  • Fragment Coupling: A palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, can be employed to join the fragments.

  • Spiroketalization: An acid-mediated spiroketalization is a crucial step to form the characteristic[2][2]-spirocyclic system.[3]

  • Side Chain Installation: The final heptadienoic acid side chain is typically installed using a Wittig reaction or a related olefination method.

Biosynthesis

The biosynthesis of pteridic acids is proposed to proceed through a modular type I polyketide synthase (PKS) pathway.[7] While the specific pathway for this compound has not been fully elucidated, the biosynthesis of the related Pteridic acids H and F provides a strong model.[7][8] The PKS assembles the polyketide backbone from simple acyl-CoA precursors.

Proposed Biosynthetic Pathway of the Pteridic Acid Core

The diagram below illustrates a logical workflow for the assembly of the polyketide chain that forms the core of the pteridic acid family, based on the known PKS modules.

Pteridic_Acid_Biosynthesis start Starter Unit (e.g., Acetyl-CoA) PKS_module1 PKS Module 1 (Extender: Methylmalonyl-CoA) start->PKS_module1 PKS_module2 PKS Module 2 (Extender: Malonyl-CoA) PKS_module1->PKS_module2 PKS_module3 PKS Module 3 (Extender: Methylmalonyl-CoA) PKS_module2->PKS_module3 PKS_module4 PKS Module 4 (Extender: Ethylmalonyl-CoA) PKS_module3->PKS_module4 PKS_module5 PKS Module 5 (Extender: Methylmalonyl-CoA) PKS_module4->PKS_module5 polyketide_chain Linear Polyketide Intermediate PKS_module5->polyketide_chain cyclization Post-PKS Tailoring & Cyclization polyketide_chain->cyclization pteridic_core Pteridic Acid Spiroketal Core cyclization->pteridic_core

Diagram 1: Proposed biosynthetic workflow for the Pteridic acid core via a Type I PKS pathway.

References

A Technical Guide to the Discovery and Isolation of Pteridic Acid A from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pteridic acid A, a novel polyketide with significant plant growth-promoting properties.[1][2][3] Isolated from the fermentation broth of the endophytic actinomycete Streptomyces hygroscopicus strain TP-A0451, this compound exhibits potent auxin-like activity, capable of inducing adventitious root formation in plants at nanomolar concentrations.[2][3] This document details the complete experimental workflow, from the fermentation of the producing microorganism to the multi-step purification and final structure elucidation of the compound. All quantitative data, including physico-chemical properties and biological activity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized using detailed diagrams to facilitate a deeper understanding of the methodologies involved.

Discovery of the Producing Microorganism

In a screening program for novel plant growth regulators from microbial metabolites, strain TP-A0451 was identified as a potent producer of compounds with auxin-like activity.[2] This strain was isolated from the stem of a bracken plant, Pteridium aquilinum, collected in Toyama, Japan.[2] Based on its morphological and chemical characteristics, the microorganism was identified as Streptomyces hygroscopicus.[2][3] This discovery highlighted the potential of endophytic actinomycetes as a source of novel, bioactive secondary metabolites.[3][4]

Experimental Protocols

Fermentation of Streptomyces hygroscopicus TP-A0451

The production of this compound was achieved through a two-stage fermentation process.

Protocol 2.1.1: Seed Culture

  • Medium Preparation: A seed culture medium was prepared consisting of 1% soluble starch, 0.5% glucose, 0.3% NZ-case, 0.2% yeast extract, 0.5% tryptone, and 0.1% CaCO₃. The pH was adjusted to 7.0 before sterilization.

  • Inoculation: Spores of S. hygroscopicus TP-A0451 were inoculated into the seed medium.

  • Incubation: The culture was incubated at 28°C for 2 days on a rotary shaker operating at 200 rpm.[2]

Protocol 2.1.2: Production Culture

  • Medium Preparation: The production medium was prepared with the following composition: 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20 resin. The pH was adjusted to 7.0 before sterilization.[2]

  • Inoculation: Aliquots of the seed culture (e.g., 3-ml) were transferred into 500-ml flasks, each containing 100 ml of the production medium.[2]

  • Fermentation: The production culture was fermented at 28°C for 7 days on a rotary shaker at 200 rpm.[2]

Extraction and Isolation of this compound

The following workflow outlines the multi-step process for purifying this compound from the fermentation broth. From a 3-liter fermentation, this process yielded 11.2 mg of this compound.[2]

G cluster_0 Fermentation & Initial Separation cluster_1 Solvent Extraction cluster_2 Chromatographic Purification Fermentation 3L Fermented Whole Broth (S. hygroscopicus TP-A0451) Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Discarded Supernatant Supernatant Centrifugation->Supernatant EtOAc_Extract Ethyl Acetate (EtOAc) Extraction Supernatant->EtOAc_Extract Aqueous_Layer Aqueous Layer (Discarded) EtOAc_Extract->Aqueous_Layer Organic_Layer Combined Organic Layers (Concentrated to Dryness) EtOAc_Extract->Organic_Layer Silica_Gel Silica Gel Chromatography (Eluent: CHCl3-MeOH) Organic_Layer->Silica_Gel Active_Fractions_1 Combine & Dry Active Fractions Silica_Gel->Active_Fractions_1 ODS_RP18 ODS RP-18 Chromatography (Eluent: CH3CN/KH2PO4 Buffer) Active_Fractions_1->ODS_RP18 Active_Fractions_2 Combine Active Fractions Evaporate Acetone ODS_RP18->Active_Fractions_2 Final_EtOAc Final EtOAc Extraction & Concentration Active_Fractions_2->Final_EtOAc Pure_Compound Pure this compound (11.2 mg) Final_EtOAc->Pure_Compound

Figure 1: Experimental workflow for the isolation and purification of this compound.

Protocol 2.2.1: Extraction

  • The entire fermented broth (3 liters) was centrifuged to separate the supernatant from the mycelium.[2]

  • The resulting supernatant was extracted with an equal volume of ethyl acetate.[2]

  • The organic layers were combined and concentrated under vacuum to yield a crude residue.[2]

Protocol 2.2.2: Chromatography

  • Silica Gel Chromatography: The crude residue was subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient (100:1 to 50:1).[2]

  • Fraction Collection: Fractions demonstrating plant growth-promoting activity were identified, combined, and dried.

  • ODS RP-18 Chromatography: The active material was further purified using ODS RP-18 reverse-phase chromatography with an acetonitrile/0.15% KH₂PO₄ buffer (pH 3.5) gradient (2:8 to 3:7).[2]

  • Final Purification: The active fractions from the reverse-phase column were combined. The acetone was evaporated, and the remaining aqueous solution was extracted with ethyl acetate. The final organic extract was concentrated in vacuo to yield pure this compound as a pale yellow oil.[2]

Structure Elucidation and Physico-Chemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It was identified as a novel polyketide featuring a[5][5]-spirocyclic moiety.[3]

PropertyValueSource
Appearance Pale Yellow Oil[2]
Molecular Formula C₂₁H₃₄O₆[6]
Molecular Weight 382.5 g/mol [7]
High-Resolution MS m/z 383.2439 [M+H]⁺ (Calculated for C₂₁H₃₅O₆, 383.2428)[6]
¹H NMR (CDCl₃) Signals include four olefinic protons (δ 7.33, 6.26, 6.13, 5.90) corresponding to two conjugated double bonds, and four oxygen-bearing methines (δ 3.85, 3.69, 3.59, 3.43).[6]
¹³C NMR (CDCl₃) Signals include one carbonyl group (δ 168.7) and one oxygen-bearing quaternary carbon (δ 103.2, C-11).[6]
Table 1: Physico-chemical and spectroscopic data for this compound.

Proposed Biosynthesis

While the complete biosynthetic pathway for this compound in S. hygroscopicus TP-A0451 is a subject of ongoing research, analysis of related compounds like Pteridic acids F and H in other Streptomyces species has led to the identification of a bifunctional biosynthetic gene cluster (BGC) responsible for producing both pteridic acids and the antimicrobial compound elaiophylin.[5][8] The proposed pathway involves a Type I polyketide synthase (PKS) assembly line.

Biosynthesis Starter Starter Units (e.g., Acetyl-CoA, Propionyl-CoA) PKS_Modules Type I PKS Modules (ptaA, ptaB, ptaC, etc.) Starter->PKS_Modules Chain Elongation Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Cyclization Cyclization & Spiroketal Formation (ptaD, ptaE) Polyketide_Chain->Cyclization Pteridic_Acid_Core Pteridic Acid Backbone Cyclization->Pteridic_Acid_Core Tailoring Tailoring Enzymes (Oxidation, Reduction) Pteridic_Acid_Core->Tailoring Pteridic_Acid_A This compound Tailoring->Pteridic_Acid_A

Figure 2: A proposed biosynthetic pathway for this compound.

Biological Activity

This compound demonstrates significant plant growth-promoting effects, acting as a potent auxin mimic.[1][2] Its activity was evaluated using a kidney bean hypocotyl assay to measure the induction of adventitious roots.

CompoundEffective ConcentrationActivitySource
This compound 1 nMInduces adventitious root formation[2][3]
Indoleacetic Acid (IAA) 1 nMInduces adventitious root formation (Positive Control)[2][3]
Table 2: Auxin-like activity of this compound compared to the natural plant hormone IAA.

The results indicate that this compound is as effective as the natural auxin, indoleacetic acid (IAA), at the same concentration, highlighting its potential for applications in agriculture to enhance plant growth and development.[2][3] Subsequent studies on related pteridic acids have further confirmed their role in helping plants mitigate abiotic stresses such as drought and salinity.[5][6][9]

Conclusion

This compound, isolated from the endophytic fungus Streptomyces hygroscopicus TP-A0451, represents a significant discovery in the field of natural product chemistry and plant biology. Its unique spirocyclic polyketide structure and potent auxin-like activity at nanomolar concentrations underscore the value of exploring microbial sources for novel agrochemical leads. The detailed fermentation and isolation protocols provided herein offer a reproducible framework for obtaining this compound for further research and development. The potent biological activity of this compound and its congeners suggests a promising future for these molecules in developing new strategies to enhance crop resilience and productivity in the face of environmental challenges.[9][10]

References

Pteridic Acid A: A Technical Guide to Its Origins, Focusing on Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pteridic acid A, a polyketide natural product. The primary focus of this document is to clarify the natural sources of this compound, present available quantitative data, detail experimental protocols for isolation and characterization, and visualize relevant biological pathways.

It is critical to note at the outset that a comprehensive review of scientific literature reveals that This compound has not been reported as a metabolite from endophytic fungi. Instead, its discovery and subsequent isolation have been attributed to a bacterial source, specifically the genus Streptomyces. This guide will, therefore, focus on the established microbial origin of Pteridic acids.

Natural Sources of Pteridic Acids

Initial research into the natural sources of this compound and its analogs has consistently pointed to the bacterial genus Streptomyces. While the user's query specified endophytic fungi, the available scientific literature does not support this. The primary source of Pteridic acids A and B is a strain of Streptomyces hygroscopicus. More recent research has expanded the family of Pteridic acids, with Pteridic acids F and H being isolated from other Streptomyces species, such as Streptomyces iranensis and a marine-derived Streptomyces sp.[1][2][3][4][5]

Pteridic Acids A and B

Pteridic acids A and B were first isolated from the culture broth of Streptomyces hygroscopicus TP-A0451. This bacterial strain was itself isolated from the stems of the bracken fern, Pteridium aquilinum[6][7]. This association with a plant host suggests that S. hygroscopicus may exist as an endophyte or in a close epiphytic relationship with the plant. These compounds have been noted for their plant growth-promoting properties, exhibiting auxin-like activity[6][7].

Pteridic Acids F and H

Subsequent research has identified additional members of the Pteridic acid family. Pteridic acids F and H have been isolated from Streptomyces iranensis and have been shown to play a role in alleviating abiotic stress in plants[1][3][4][5][8]. Pteridic acid F has also been isolated from Streptomyces pseudoverticillus and a marine-derived Streptomyces sp. SCSGAA 0027[3].

The Genus Simplicillium and Its Secondary Metabolites

The initial query mentioned endophytic fungi. While no Pteridic acids have been isolated from this fungal class, the genus Simplicillium, a known group of endophytic and entomopathogenic fungi, is a rich source of other bioactive secondary metabolites. Species such as Simplicillium subtropicum and Simplicillium lamellicola produce a variety of compounds including polyketides, peptides, and exopolysaccharides with diverse biological activities[9][10][11][12]. However, to date, no compounds with the Pteridic acid skeleton have been reported from this genus.

Quantitative Data

The following table summarizes the key quantitative data related to the production of Pteridic acids from Streptomyces species.

CompoundProducing OrganismSource of IsolationReported Yield/ConcentrationReference
This compound Streptomyces hygroscopicus TP-A0451Stems of Pteridium aquilinumNot specified in the initial report.[6][7]
Pteridic Acid B Streptomyces hygroscopicus TP-A0451Stems of Pteridium aquilinumNot specified in the initial report.[6][7]
Pteridic Acid H Streptomyces iranensisSoil15.0 mg from 175 liters of culture broth.[5]
Pteridic Acid F Streptomyces iranensisSoil4.0 mg from 175 liters of culture broth.[5]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Pteridic acids can be found in the scientific literature. The following sections provide a synthesized overview of these methodologies, primarily based on the work on Pteridic acids F and H from Streptomyces iranensis[5][13].

Cultivation of Streptomyces for Pteridic Acid Production
  • Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating with shaking for several days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with one example being a medium containing soluble starch, glucose, yeast extract, peptone, and inorganic salts.

  • Fermentation Conditions: The production culture is incubated for an extended period (e.g., 7-14 days) with aeration and agitation to promote microbial growth and secondary metabolite production.

Extraction and Isolation of Pteridic Acids
  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the Pteridic acids. This may include:

    • Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or Amberchrom resin.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are often employed for final purification, using a gradient of solvents such as acetonitrile and water.

Structure Elucidation

The chemical structures of the isolated Pteridic acids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: Can be used to definitively determine the absolute configuration of the molecule if suitable crystals can be obtained.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Pteridic acids in Streptomyces is proposed to proceed through a polyketide synthase (PKS) pathway. The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for the isolation of these compounds.

G cluster_0 Pteridic Acid Biosynthesis Polyketide_Synthase Polyketide Synthase (PKS) Assembly Linear_Polyketide Linear Polyketide Intermediate Polyketide_Synthase->Linear_Polyketide Thioesterase_Release Thioesterase-mediated Release Linear_Polyketide->Thioesterase_Release Spiroketalization Spontaneous Spiroketalization Thioesterase_Release->Spiroketalization Dehydration Dehydration Spiroketalization->Dehydration Pteridic_Acids Pteridic Acids F and H Dehydration->Pteridic_Acids

Caption: Proposed biosynthetic pathway of Pteridic acids in Streptomyces.

G cluster_1 Isolation Workflow Fermentation Large-scale Fermentation of Streptomyces Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica, Sephadex, etc.) Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Pure Pteridic Acids HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation

Caption: General experimental workflow for the isolation of Pteridic acids.

Conclusion

References

Pteridic Acids A and B: A Technical Guide to Novel Plant Growth Promoters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pteridic acids A and B, and related compounds, as novel plant growth promoters. It consolidates key findings, presents quantitative data in a structured format, and offers detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and natural product development.

Introduction

Pteridic acids are a class of spiroketal polyketides originally isolated from the endophytic actinomycete Streptomyces hygroscopicus TP-A0451, which was found in the stem of the bracken fern, Pteridium aquilinum[1][2]. Initial studies identified Pteridic acids A and B as potent plant growth promoters with auxin-like activity[1][3][4]. At nanomolar concentrations, these compounds were shown to effectively induce the formation of adventitious roots in kidney bean hypocotyls, an effect comparable to that of the natural auxin, indole-3-acetic acid (IAA)[1][2].

Subsequent research has expanded the family of Pteridic acids to include compounds such as Pteridic acids C-G, H, and F, isolated from various Streptomyces species[5][6][7]. Notably, Pteridic acids H and F have demonstrated significant efficacy in promoting root growth in the model plant Arabidopsis thaliana, particularly under abiotic stress conditions such as drought and high salinity[6][7][8][9][10][11][12][13]. Transcriptomic analyses of Arabidopsis seedlings treated with these compounds have revealed the upregulation of multiple stress-responsive genes, suggesting a complex mechanism of action that extends beyond simple auxin mimicry[11][12][14].

The discovery of Pteridic acids and their potent biological activities presents a promising avenue for the development of novel bio-fertilizers and plant stress management solutions in agriculture, offering a potential strategy to mitigate the impacts of climate change on crop production[6][7][8].

Quantitative Data on Plant Growth Promotion

The following tables summarize the quantitative effects of various Pteridic acids on plant growth as reported in the literature.

Table 1: Effect of Pteridic Acids on Adventitious Root Formation in Kidney Bean

CompoundConcentrationObserved EffectReference
Pteridic acid A1 nMInduced adventitious root formation[1][2]
Pteridic acid B1 nMInduced adventitious root formation[1][2]
Indole-3-acetic acid (IAA)1 nMInduced adventitious root formation (positive control)[1][2]

Table 2: Effect of Pteridic Acids H and F on Arabidopsis thaliana Seedling Growth under Abiotic Stress

CompoundConcentrationStress ConditionEffect on Root LengthEffect on Fresh WeightReference
Pteridic acid H1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)54.5% increase89% increase[6][7]
Pteridic acid F1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)30.5% increase56.7% increase[6][7]
Pteridic acid H1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)74.0% increase126.2% increase[6][7]
Pteridic acid F1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)61.8% increase110.9% increase[6][7]
Indole-3-acetic acid (IAA)1.3 nMDroughtLess effective than Pteridic acid HLess effective than Pteridic acid H[6][7]
Abscisic acid (ABA)1.3 nMDroughtLess effective than Pteridic acid HLess effective than Pteridic acid H[6][7]

Experimental Protocols

This section provides detailed methodologies for the isolation of Pteridic acids and for conducting key bioassays to evaluate their plant growth-promoting activities. These protocols are synthesized from established methods in microbiology and plant biology.

Isolation and Purification of Pteridic Acids from Streptomyces hygroscopicus

This protocol is adapted from standard methods for the extraction of secondary metabolites from Streptomyces cultures[1][10].

1. Fermentation:

  • Seed Culture: Inoculate a loopful of Streptomyces hygroscopicus TP-A0451 spores into a 100 mL flask containing 25 mL of GS medium (composition to be optimized based on the strain). Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours[1].

  • Production Culture: Inoculate a larger volume of production medium (e.g., 200 mL in a 1 L flask) with 2.5% (v/v) of the seed culture. The production medium reported for Pteridic acids A and B consists of 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20, adjusted to pH 7.0 before sterilization[2].

  • Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 6 days[2].

2. Extraction:

  • Harvest the whole broth and centrifuge to separate the supernatant and the mycelial biomass[1].

  • Extract the mycelium with 80% aqueous acetone. Evaporate the acetone and combine the resulting aqueous solution with the supernatant[2].

  • Adjust the pH of the combined aqueous solution to 8.0 and extract three times with an equal volume of ethyl acetate[1][2].

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator[1].

3. Purification:

  • The crude extract can be further purified using a combination of chromatographic techniques, such as open-column chromatography on silica gel, Sephadex LH-20, and reverse-phase HPLC, to yield pure Pteridic acids[6][7]. Bioactivity-guided fractionation is recommended to track the active compounds throughout the purification process.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Inoculation Centrifugation Centrifugation Production Culture->Centrifugation Harvest Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Combined Aqueous Phase Combined Aqueous Phase Supernatant->Combined Aqueous Phase Acetone Extraction Acetone Extraction Mycelium->Acetone Extraction Acetone Extraction->Combined Aqueous Phase Ethyl Acetate Extraction Ethyl Acetate Extraction Combined Aqueous Phase->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation HPLC HPLC Column Chromatography->HPLC Fine Purification Pure Pteridic Acids Pure Pteridic Acids HPLC->Pure Pteridic Acids

Fig. 1: Experimental workflow for Pteridic acid isolation.
Adventitious Root Formation Bioassay in Kidney Bean (Phaseolus vulgaris)

This bioassay is a classic method to test for auxin-like activity[6][15].

1. Plant Material Preparation:

  • Germinate 'Red Kidney' bean seeds in a mixture of perlite and vermiculite under controlled light and temperature conditions[15].

  • After approximately 10 days, when the primary leaves have expanded, carefully excise the hypocotyls below the cotyledons to create cuttings.

2. Treatment Application:

  • Prepare stock solutions of Pteridic acids and IAA (positive control) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations (e.g., 1 nM) in a sterile aqueous solution. A control group should be treated with the solvent solution lacking the test compounds[16].

  • Place the basal ends of the hypocotyl cuttings into vials containing the test solutions.

3. Incubation and Data Collection:

  • Incubate the cuttings under controlled light and temperature conditions for a period of 7 to 12 days.

  • After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. The length of the roots can also be measured as an additional parameter.

Root Growth Bioassay in Arabidopsis thaliana under Abiotic Stress

This protocol is adapted from standard methods for Arabidopsis phenotyping under stress conditions[3][7][17][18].

1. Seed Sterilization and Germination:

  • Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds with 50% bleach for 10 minutes, followed by 5-10 washes with sterile water[17].

  • Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.

  • Sow the seeds on square Petri dishes containing 1/2 Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar[17].

2. Treatment and Stress Application:

  • After 4-5 days of germination in a vertical orientation, transfer seedlings of uniform size to new plates containing 1/2 MS medium supplemented with the test compounds (e.g., 1.3 nM Pteridic acid H or F) and the stress agent.

  • For drought stress, add polyethylene glycol (PEG-6000) to the medium at a concentration of 15% (w/v)[12].

  • For salinity stress, add sodium chloride (NaCl) to the medium at a concentration of 80 mM[12].

  • Control plates should contain the medium with and without the stress agent, but without the test compounds.

3. Incubation and Data Analysis:

  • Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Scan the plates at regular intervals (e.g., daily) for up to 10 days.

  • Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ or specialized root analysis software[17].

  • At the end of the experiment, carefully remove the seedlings from the agar and measure their fresh weight.

Transcriptomic Analysis (RNA-Seq) of Treated Arabidopsis Seedlings

This protocol outlines the general workflow for RNA sequencing to identify genes responsive to Pteridic acid treatment[19][20][21][22][23][24][25][26].

1. Sample Preparation:

  • Grow Arabidopsis seedlings as described in the root growth bioassay protocol, with and without Pteridic acid treatment under control and stress conditions.

  • Harvest whole seedlings or specific tissues (e.g., roots) at a defined time point after treatment. It is crucial to flash-freeze the samples in liquid nitrogen immediately to preserve RNA integrity.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen samples using a commercial kit or a standard protocol like TRIzol extraction.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Perform quality control of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Align the trimmed reads to the Arabidopsis thaliana reference genome.

  • Quantify gene expression levels and perform differential gene expression analysis between the different treatment groups.

  • Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed genes to identify enriched biological processes and pathways.

G Plant Treatment Plant Treatment RNA Extraction RNA Extraction Plant Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes Functional Enrichment Analysis Functional Enrichment Analysis Differentially Expressed Genes->Functional Enrichment Analysis

Fig. 2: Experimental workflow for transcriptomic analysis.

Signaling Pathways

While the precise molecular mechanisms of Pteridic acid action are still under investigation, their auxin-like effects strongly suggest an interaction with the auxin signaling pathway. Transcriptomic studies have shown that Pteridic acids can induce the expression of auxin-responsive genes[12][14].

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target the Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including root growth and development.

It is hypothesized that Pteridic acids may act as auxin agonists, binding to the TIR1/AFB receptors and initiating this signaling cascade. However, the observation that Pteridic acids H and F show different phenotypes from IAA in some assays (e.g., they do not significantly promote lateral root growth in Arabidopsis under certain conditions) suggests that they may have a more complex mode of action, potentially involving interactions with other signaling pathways or having different affinities for various auxin receptors[6][7]. Further research, including binding assays with auxin receptors and genetic studies using auxin signaling mutants, is required to fully elucidate the signaling pathways of Pteridic acids.

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Pteridic Acid Pteridic Acid TIR1/AFB TIR1/AFB Pteridic Acid->TIR1/AFB Binds to Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA Targets for degradation ARF ARF Aux/IAA->ARF Inhibits Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates transcription Plant Growth Promotion Plant Growth Promotion Auxin Responsive Genes->Plant Growth Promotion

Fig. 3: Hypothetical signaling pathway of Pteridic acid.

Conclusion

Pteridic acids represent a promising new class of plant growth promoters with significant potential for agricultural applications. Their potent auxin-like activity, coupled with their ability to enhance plant resilience to abiotic stress, makes them attractive candidates for the development of next-generation biostimulants. This technical guide has provided a comprehensive overview of the current knowledge on Pteridic acids, including quantitative data on their efficacy and detailed experimental protocols to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular mechanisms of action of these compounds and on conducting field trials to evaluate their performance under real-world agricultural conditions.

References

Pteridic Acid A: A Technical Guide to its Mechanism of Action in Plant Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a polyketide natural product isolated from Streptomyces hygroscopicus, has demonstrated significant plant growth-promoting properties. Initially characterized by its potent auxin-like activity, subsequent research on related pteridic acids has revealed a more complex role in mediating plant responses to environmental stimuli. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Pteridic acids are a family of spiroketal-containing polyketides produced by various Streptomyces species. Pteridic acids A and B were the first to be identified as novel plant growth promoters with auxin-like activity[1][2]. More recently, Pteridic acids F and H have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity, suggesting a broader role for this class of molecules in plant physiology[3][4][5][6][7]. This guide will focus on the core mechanisms of action of this compound, while also drawing comparisons with the more recently studied Pteridic acids F and H to provide a comprehensive understanding of this important class of bioactive compounds.

Quantitative Data on Plant Growth Promotion

The effects of pteridic acids on plant growth have been quantified in various bioassays. The following tables summarize the key findings for this compound and its analogues, F and H.

Table 1: Auxin-like Activity of this compound
CompoundConcentrationPlant SpeciesAssayObserved EffectReference
This compound1 nMKidney Bean (Phaseolus vulgaris)Adventitious Root FormationInduced adventitious root formation as effectively as Indole-3-acetic acid (IAA).[1][2]
Pteridic acid B1 nMKidney Bean (Phaseolus vulgaris)Adventitious Root FormationInduced adventitious root formation as effectively as Indole-3-acetic acid (IAA).[1][2]
Table 2: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Drought Stress
CompoundConcentrationStress ConditionParameter% Increase vs. ControlReference
Pteridic acid H0.5 ng/mL (~1.3 nM)Drought (PEG-6000)Root Length54.5%[3][4]
Pteridic acid H0.5 ng/mL (~1.3 nM)Drought (PEG-6000)Fresh Weight89%[3][4]
Pteridic acid F0.5 ng/mL (~1.3 nM)Drought (PEG-6000)Root Length30.5%[4]
Pteridic acid F0.5 ng/mL (~1.3 nM)Drought (PEG-6000)Fresh Weight56.7%[4]
Table 3: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Salinity Stress
CompoundConcentrationStress ConditionParameter% Increase vs. ControlReference
Pteridic acid H0.5 ng/mL (~1.3 nM)Salinity (NaCl)Root Length74.0%[3][4]
Pteridic acid H0.5 ng/mL (~1.3 nM)Salinity (NaCl)Fresh Weight126.2%[3][4]
Pteridic acid F0.5 ng/mL (~1.3 nM)Salinity (NaCl)Root Length61.8%[4]
Pteridic acid F0.5 ng/mL (~1.3 nM)Salinity (NaCl)Fresh Weight110.9%[4]

Signaling Pathways and Mechanism of Action

The mechanism of action of pteridic acids appears to be multifaceted, with different analogues exhibiting distinct primary effects.

This compound: An Auxin-like Mechanism

This compound's primary described mechanism is its auxin-like activity, leading to the promotion of adventitious root formation[1][2]. While the direct molecular target of this compound has not yet been identified, its physiological effects mimic those of auxin. This suggests a potential interaction with the auxin signaling pathway, which could involve binding to auxin receptors, modulating auxin transport, or influencing the expression of auxin-responsive genes. However, it is important to note that recent studies with Pteridic acids F and H did not observe the promotion of adventitious roots in kidney beans, indicating a divergence in the mechanisms of action within the pteridic acid family[3][4].

Pteridic_Acid_A_Signaling Pteridic_Acid_A This compound Putative_Receptor Putative Auxin Receptor? Pteridic_Acid_A->Putative_Receptor Binds/Activates Auxin_Signaling Auxin Signaling Cascade Putative_Receptor->Auxin_Signaling Initiates Gene_Expression Altered Gene Expression Auxin_Signaling->Gene_Expression Regulates Root_Formation Adventitious Root Formation Gene_Expression->Root_Formation Leads to

A proposed signaling pathway for this compound's auxin-like activity.
Pteridic Acids F and H: Abiotic Stress Tolerance

In contrast to this compound, Pteridic acids F and H have been demonstrated to enhance plant tolerance to abiotic stresses like drought and salinity[3][4][5][6][7]. Transcriptomic analysis of Arabidopsis thaliana seedlings treated with these compounds revealed the upregulation of multiple stress-responsive genes[3][7][8][9]. Notably, genes associated with both abscisic acid (ABA) and auxin signaling pathways were affected, suggesting a complex interplay of hormonal signaling in the observed stress tolerance. This indicates that while possessing a similar core structure, different pteridic acids may have evolved to modulate distinct aspects of plant growth and stress response.

Pteridic_Acid_FH_Signaling cluster_stress Abiotic Stress (Drought, Salinity) cluster_pteridic Pteridic Acid Treatment Stress Drought/Salinity Plant Plant Cell Stress->Plant Pteridic_F_H Pteridic Acid F & H Pteridic_F_H->Plant ABA_Signaling ABA Signaling Pathway Plant->ABA_Signaling Auxin_Signaling Auxin-Activated Signaling Pathway Plant->Auxin_Signaling Stress_Genes Upregulation of Stress-Responsive Genes ABA_Signaling->Stress_Genes Auxin_Signaling->Stress_Genes Stress_Tolerance Enhanced Abiotic Stress Tolerance Stress_Genes->Stress_Tolerance Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization & Germination Explant_Preparation Explant Preparation (Kidney Bean) or Seedling Growth (Arabidopsis) Seed_Sterilization->Explant_Preparation Pteridic_Acid_Application Application of This compound/F/H Explant_Preparation->Pteridic_Acid_Application Stress_Induction Induction of Abiotic Stress (for F & H) Pteridic_Acid_Application->Stress_Induction If applicable Phenotypic_Analysis Phenotypic Analysis (Root length, Fresh weight) Pteridic_Acid_Application->Phenotypic_Analysis Stress_Induction->Phenotypic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-Seq) Phenotypic_Analysis->Transcriptomic_Analysis For mechanistic insight

References

Pteridic Acid A: An In-depth Technical Guide to its Auxin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pteridic acid A, a spiroketal polyketide natural product isolated from the endophytic actinomycete Streptomyces hygroscopicus, has been identified as a potent plant growth promoter. Its activity is frequently described as "auxin-like," suggesting it may mimic the effects of indole-3-acetic acid (IAA), the principal auxin in plants. This document provides a comprehensive technical overview of the auxin-like properties of this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic exploration of its role in plant signaling pathways. It aims to serve as a resource for researchers in agronomy, plant biology, and natural product chemistry.

Introduction and Discovery

Pteridic acids A and B were first isolated from the fermentation broth of Streptomyces hygroscopicus strain TP-A0451, an endophyte found in the stems of the bracken fern Pteridium aquilinum.[1][2] These compounds were identified as novel plant growth promoters due to their significant biological activity at very low concentrations.[1][3] Structurally, this compound features a complex[4][4]-spirocyclic moiety with seven stereogenic centers and an unsaturated carboxylic acid side chain.[1] Its ability to induce adventitious root formation, a classic response to auxin, established it as a molecule of interest for agricultural applications and for studying the mechanisms of plant hormone action.[1][5]

Quantitative Data on Bioactivity

The biological effects of this compound and its related compounds have been quantified in various bioassays. While Pteridic acids A and B show classic auxin-like responses, other members of the family, such as H and F, exhibit different activities, primarily related to abiotic stress tolerance.[6][7][8]

Table 1: Comparative Bioactivity of Pteridic Acids and Plant Hormones

Compound Organism Bioassay Effective Concentration Observed Effect Reference
This compound Kidney Bean (Phaseolus vulgaris) Adventitious Root Formation 1 nM Potent induction of adventitious roots, comparable to IAA. [1]
Pteridic Acid B Kidney Bean (Phaseolus vulgaris) Adventitious Root Formation 1 nM Potent induction of adventitious roots, comparable to IAA. [1]
Indole-3-acetic acid (IAA) Kidney Bean (Phaseolus vulgaris) Adventitious Root Formation 1 nM Potent induction of adventitious roots (positive control). [1]
Pteridic Acid H Arabidopsis thaliana Root Growth (Drought Stress) 0.5 ng/mL (~1.3 nM) 54.5% increase in root length; 89% increase in fresh weight. [6][7]
Pteridic Acid H Arabidopsis thaliana Root Growth (Salinity Stress) 0.5 ng/mL (~1.3 nM) 74.0% increase in root length; 126.2% increase in fresh weight. [6][7][8]
Pteridic Acid F Arabidopsis thaliana Root Growth (Drought Stress) 0.5 ng/mL (~1.3 nM) 30.5% increase in root length; 56.7% increase in fresh weight. [6]
Pteridic Acid F Arabidopsis thaliana Root Growth (Salinity Stress) 0.5 ng/mL (~1.3 nM) 61.8% increase in root length; 110.9% increase in fresh weight. [6][7][8]

| Pteridic Acid H | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Not specified | No significant promotion of adventitious roots observed. |[5][6] |

Mechanism of Action: The Auxin Signaling Pathway

The term "auxin-like activity" implies that this compound may interact with the canonical auxin signal transduction pathway. This pathway is critical for regulating nearly all aspects of plant growth and development.

The Core Auxin Signaling Cascade

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs). This prevents ARFs from activating the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," binding to the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of F-box proteins, which are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10][11] This auxin-induced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9][10][12] The degradation of Aux/IAA proteins liberates ARFs, allowing them to regulate the transcription of downstream genes that drive cellular responses like cell division, elongation, and differentiation.[9][10]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA1 Aux/IAA Repressor ARF1 ARF Transcription Factor AuxIAA1->ARF1 Binds & Inhibits AuxinGenes1 Auxin-Responsive Genes ARF1->AuxinGenes1 Repressed Auxin Auxin (or this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Part of AuxIAA2 Aux/IAA Repressor AuxIAA2->TIR1_AFB Binds (promoted by Auxin) Proteasome 26S Proteasome AuxIAA2->Proteasome Degradation SCF_Complex->AuxIAA2 Ubiquitination ARF2 ARF Transcription Factor AuxinGenes2 Auxin-Responsive Genes ARF2->AuxinGenes2 Activates Transcription

Caption: Canonical Auxin Signaling Pathway.
This compound's Presumed Role

The potent induction of adventitious roots by this compound at concentrations similar to IAA strongly suggests it functions as an agonist of the TIR1/AFB receptors.[1] It is hypothesized to bind to the auxin receptor pocket on TIR1/AFB proteins, promoting the interaction with Aux/IAA repressors and triggering their degradation. However, it is noteworthy that other pteridic acids, such as H and F, do not induce adventitious rooting but instead confer abiotic stress tolerance.[5][6] This suggests a divergence in the mechanism of action within the pteridic acid family, where structural differences may lead to interactions with different signaling pathways or alternative receptors, distinguishing their effects from those of classical auxins.

Experimental Protocols

The auxin-like activity of this compound was primarily characterized using a kidney bean adventitious root formation bioassay.

Kidney Bean Adventitious Root Formation Assay

This assay is a standard method for identifying compounds with auxin-like activity.

Objective: To determine if a test compound can induce the formation of adventitious roots on hypocotyl cuttings.

Materials:

  • Kidney bean (Phaseolus vulgaris) seeds

  • Vermiculite or sterile soil

  • Growth chamber or greenhouse with controlled light and temperature

  • Sterile razor blades or scalpels

  • Test tubes or small vials

  • Distilled water

  • Test compounds (this compound, IAA as positive control) dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations (e.g., 1 nM).

  • Control solution (distilled water with the same concentration of solvent).

Procedure:

  • Seed Germination: Germinate kidney bean seeds in darkness for 5-7 days in moist vermiculite at approximately 25°C.

  • Preparation of Cuttings: Once seedlings have developed a hypocotyl of sufficient length (approx. 5-7 cm), carefully excise the hypocotyls, removing the cotyledons and the primary root system. Cuttings should be of a uniform length.

  • Incubation: Place each hypocotyl cutting into a test tube containing the test solution (e.g., 1 nM this compound), positive control (1 nM IAA), or the negative control solution.

  • Growth Conditions: Incubate the cuttings under high humidity and controlled light (e.g., 16h light / 8h dark cycle) at 25°C for 5-7 days.

  • Data Collection: After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. Measure the length of the hypocotyl and roots if required.

  • Analysis: Compare the average number of roots formed in the presence of the test compound to the positive and negative controls. A significant increase in root number compared to the negative control indicates auxin-like activity.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Germinate Kidney Bean Seeds (5-7 days in dark) B Excise Hypocotyls (remove roots & cotyledons) A->B D Incubate Cuttings in Solutions B->D C Prepare Test Solutions (Control, IAA, this compound) C->D E Maintain Growth Conditions (Light, Temp, Humidity for 5-7 days) D->E F Count Adventitious Roots E->F G Statistical Analysis (Compare vs. Controls) F->G H Conclusion on Activity G->H

Caption: Workflow for Adventitious Root Bioassay.
Arabidopsis Seedling Growth Assay (for Abiotic Stress)

This protocol is adapted for testing compounds like Pteridic acids H and F that affect growth under stress conditions.

Objective: To assess the ability of a compound to mitigate the effects of abiotic stress (drought, salinity) on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • Stress-inducing agents (e.g., Mannitol or PEG for drought, NaCl for salinity)

  • Test compounds

  • Sterilization agents (bleach, ethanol)

  • Growth chamber with controlled light and temperature.

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds.

  • Plating: Sow seeds on MS agar plates containing the test compound and/or the stress agent at specified concentrations. Include control plates (MS only, MS + stressor, MS + test compound).

  • Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Data Collection: After a set growth period (e.g., 7-10 days), photograph the plates. Use image analysis software to measure primary root length and count lateral roots. Measure seedling fresh weight.

  • Analysis: Compare growth parameters of seedlings under stress with and without the test compound to quantify the stress-mitigating effects.

Conclusion and Future Outlook

This compound is a potent natural product with confirmed auxin-like activity, specifically in the induction of adventitious roots, where its efficacy is comparable to that of IAA.[1] Its mechanism is presumed to involve the canonical TIR1/AFB signaling pathway, making it a valuable tool for studying auxin biology. The discovery of related pteridic acids with distinct biological functions—primarily in abiotic stress tolerance rather than developmental signaling—highlights the remarkable functional diversification that can arise from small structural modifications to a complex natural product scaffold.[6][7]

For professionals in drug development and agriculture, this compound represents a promising lead for developing novel plant growth regulators. Future research should focus on elucidating its precise molecular interactions with the TIR1/AFB co-receptor complex, exploring its biosynthetic pathway for potential bioengineering, and conducting field trials to assess its efficacy and viability for enhancing crop productivity.

References

The Stereochemical Labyrinth of Pteridic Acid A: A Guide to its Absolute Configuration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A, a spirocyclic octaketide produced by the actinomycete Streptomyces hygroscopicus, has garnered significant attention in the scientific community for its potent plant-growth-promoting activities, exhibiting an efficacy comparable to the natural auxin indole-3-acetic acid.[1][2] Its complex molecular architecture, featuring multiple stereocenters, has made it a challenging and attractive target for total synthesis. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, summarizing key experimental findings and methodologies that have been instrumental in its structural elucidation.

The Corrected Absolute Configuration of this compound

The initial assignment of the stereochemistry of this compound has been a subject of revision. While early reports may have suggested a different configuration, subsequent studies and total syntheses have established the correct absolute configuration. A crucial finding, noted in patent literature, indicates that the stereochemistry at the C10 carbon of Pteridic acids A and B was initially misassigned as R and later corrected to S.[3] The definitive absolute configuration of this compound is now understood to be as depicted in its structural representations in various total synthesis publications.

Quantitative Stereochemical Data

ParameterReported ValueMethodReference
Specific Rotation [α]D ValuePolarimetry (c= conc, solvent)(Hypothetical, based on synthetic efforts)
1H NMR Coupling Constants (J) JH-H = x Hz for key diastereotopic protonsNuclear Magnetic Resonance Spectroscopy(From detailed analysis of synthetic intermediates)
NOE Enhancements Correlations between key protonsNuclear Overhauser Effect Spectroscopy(Used to establish relative stereochemistry)

Key Experimental Protocols for Stereochemical Assignment

The determination of the absolute configuration of this compound has been a collaborative effort, relying on a combination of spectroscopic analysis of the natural product and, most decisively, through enantioselective total synthesis. The synthetic routes developed by various research groups have employed a range of stereocontrolled reactions to unambiguously establish each stereocenter.

Enantioselective Total Synthesis Approaches

Several research groups have successfully completed the total synthesis of this compound, each providing definitive proof of its absolute configuration.[1][2][4][5][6] Key stereoselective methods employed include:

  • Evans Asymmetric Aldol Reaction: This powerful method was utilized to establish the stereochemistry of key carbon-carbon bonds in the polyketide backbone of this compound.[1][5] The use of chiral oxazolidinones as auxiliaries directs the aldol addition to afford a specific diastereomer with high selectivity.

  • Brown's Chiral Hydroboration: The desymmetrization of a bicyclic olefin intermediate was achieved using Brown's chiral hydroboration, a reliable method for installing a stereocenter with a defined configuration.[2][4]

  • Zirconium-Catalyzed Ethylmagnesation: To install the ethyl stereocenter at the C14 position, a zirconium-catalyzed ethylmagnesation protocol was employed, demonstrating excellent stereocontrol.[2][4]

  • Diastereoselective Ethyl Ketone Aldol Reaction: Another approach involved a diastereoselective aldol reaction of an ethyl ketone, followed by an efficient spiroketalization to construct the core structure of this compound.[1][6]

The convergence of these independent synthetic routes on a single enantiomer, whose spectroscopic data matched that of the natural product, provided unequivocal confirmation of the absolute configuration of this compound.

Logical Workflow for Structure Elucidation

The determination of the complex stereostructure of this compound followed a logical and systematic workflow, integrating spectroscopic analysis of the natural product with the definitive power of total synthesis.

G cluster_0 Natural Product Analysis cluster_1 Synthetic Confirmation cluster_2 Final Structure Isolation Isolation from Streptomyces hygroscopicus Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy RelativeStereo Proposal of Relative Stereochemistry Spectroscopy->RelativeStereo Retrosynthesis Retrosynthetic Analysis RelativeStereo->Retrosynthesis Hypothesis to Test StereoStrategy Design of Stereocontrolled Reactions Retrosynthesis->StereoStrategy Synthesis Enantioselective Total Synthesis StereoStrategy->Synthesis Compare Comparison with Natural Product Synthesis->Compare AbsoluteConfig Unambiguous Assignment of Absolute Configuration Compare->AbsoluteConfig Confirmation

Caption: Workflow for the Elucidation of this compound's Absolute Configuration.

Conclusion

The determination of the stereochemistry and absolute configuration of this compound stands as a testament to the power of modern organic chemistry. Through a combination of sophisticated spectroscopic techniques and elegant, stereocontrolled total syntheses, the scientific community has unambiguously defined the three-dimensional structure of this potent plant growth promoter. This knowledge is not only crucial for understanding its biological activity but also provides a solid foundation for the design and synthesis of novel analogs for applications in agriculture and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Pteridic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a naturally occurring polyketide that has garnered significant interest due to its potent plant growth-promoting properties, exhibiting auxin-like activity. Isolated from Streptomyces hygroscopicus, this complex molecule presents a unique spiroketal structure. Understanding its physicochemical properties is paramount for its potential applications in agriculture and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of its presumed biological signaling pathway.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations cited in the literature, other values are computationally predicted and should be considered as such.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₂O₅--INVALID-LINK--
Molecular Weight 364.48 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White amorphous powderInferred from related compounds
Melting Point Not experimentally reportedN/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from structural characteristics and general behavior of similar natural products

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 3.8--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--
Exact Mass 364.224974 g/mol --INVALID-LINK--
Monoisotopic Mass 364.224974 g/mol --INVALID-LINK--
Topological Polar Surface Area 76 Ų--INVALID-LINK--
Heavy Atom Count 26--INVALID-LINK--

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H-NMR Signals corresponding to olefinic protons, protons on carbons bearing oxygen, aliphatic protons, and methyl groups.
¹³C-NMR Resonances for carbonyl carbon (carboxylic acid), olefinic carbons, carbons attached to oxygen (spiroketal and alcohol), and aliphatic carbons.
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid and alcohol), C-H stretches, C=O stretch (carboxylic acid), C=C stretches, and C-O stretches.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.

Determination of Melting Point
  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

    • The melting point is reported as the range T₁ - T₂.

Determination of Solubility
  • Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

  • Apparatus: Vials, vortex mixer, analytical balance.

  • Procedure:

    • A known mass (e.g., 1 mg) of this compound is placed into a series of vials.

    • A known volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, DMSO, chloroform, hexane) is added to each vial.

    • The vials are vortexed for a set period (e.g., 1 minute) at room temperature.

    • The solutions are visually inspected for the presence of undissolved solid.

    • Solubility is qualitatively described as "freely soluble," "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like HPLC.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) of dry this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl).

    • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes to observe the molecular ion and its adducts. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Signaling Pathway and Experimental Workflow Visualization

Auxin-like Signaling Pathway of this compound

This compound exhibits auxin-like activity, suggesting it likely influences plant growth and development through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

Auxin_Signaling_Pathway cluster_nucleus Nucleus Pteridic_A This compound (Auxin-like) TIR1_AFB TIR1/AFB Receptor Complex Pteridic_A->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Targets for Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Transcription Plant_Growth Plant Growth & Development Auxin_Genes->Plant_Growth Ubiquitin->Aux_IAA Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Auxin-like signaling pathway of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.

Experimental_Workflow cluster_characterization Physicochemical Characterization Start Start: Streptomyces hygroscopicus Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MP Melting Point Determination Pure_Compound->MP Solubility Solubility Testing Pure_Compound->Solubility NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR FTIR FTIR Spectroscopy Pure_Compound->FTIR MS Mass Spectrometry Pure_Compound->MS

Caption: Workflow for isolation and characterization.

Conclusion

This compound remains a molecule of significant scientific interest. While its fundamental physicochemical properties such as molecular formula and weight are well-established, a comprehensive public database of experimentally determined values for properties like melting point, specific solubility, and detailed spectroscopic data is still developing. The protocols and expected data presented in this guide provide a framework for researchers to conduct their own analyses. Furthermore, the elucidation of its auxin-like signaling pathway opens avenues for its potential application in agriculture and as a tool for studying plant development. Further research is warranted to fully characterize this promising natural product.

Methodological & Application

Total Synthesis of Pteridic Acid A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex spiroketal architecture presents a challenging and attractive target for total synthesis. This document provides a detailed overview and protocol for the total synthesis of this compound, drawing from key methodologies developed by prominent research groups. The protocols outlined herein offer a comprehensive guide for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide natural product characterized by a highly substituted 6,6-spiroketal core, a conjugated dienecarboxylic acid side chain, and multiple stereocenters. Its biological activity as a plant growth regulator, comparable to auxin, makes it a molecule of interest for agricultural applications and as a scaffold for the development of novel bioactive compounds. Several research groups have reported the total synthesis of this compound, each employing unique strategic approaches to construct the challenging molecular framework. This application note consolidates and details the successful synthetic strategies, providing a practical guide for its laboratory synthesis.

Data Presentation

The following table summarizes the key quantitative data from three distinct and successful total syntheses of this compound, providing a comparative overview of their efficiencies.

Synthetic ApproachKey FeaturesLongest Linear Sequence (Steps)Overall Yield (%)Reference
Kuwahara et al. Evans aldol reaction, Fukuyama coupling, acid-catalyzed spiroketalization.16~5.0Chemistry - A European Journal, 2006 , 12, 4584-4593
Dias and Salles Diastereoselective ethyl ketone aldol reaction, efficient spiroketalization.132.9Journal of Organic Chemistry, 2009 , 74, 5584-5589.[1]
Yadav and Rao Desymmetrization of a bicyclic olefin, zirconium-catalyzed ethylmagnesation, acid-mediated spiroketalization.1317.4Organic Letters, 2010 , 12, 348-350

Experimental Protocols

This section provides a detailed, step-by-step protocol for the total synthesis of this compound, integrating key steps from the published literature.

I. Synthesis of the C1-C11 Aldehyde Fragment (Adapted from Dias and Salles)
  • Aldol Reaction:

    • To a solution of the appropriate chiral auxiliary-bearing propionate derivative in CH₂Cl₂ at -78 °C is added TiCl₄ and Hunig's base.

    • The resulting mixture is stirred for 30 minutes, followed by the addition of the requisite aldehyde.

    • The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.

  • Protection and Reductive Cleavage:

    • The aldol product is protected as its silyl ether using TBSCl and imidazole in CH₂Cl₂ at room temperature.

    • The chiral auxiliary is subsequently removed by reduction with LiBH₄ in Et₂O/H₂O to yield the corresponding primary alcohol.

  • Oxidation to the Aldehyde:

    • The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂ at room temperature.

    • The reaction is monitored by TLC and, upon completion, is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • The product is extracted with CH₂Cl₂, dried, and purified by column chromatography.

II. Synthesis of the C12-C21 Ketone Fragment (Adapted from Dias and Salles)
  • Asymmetric Aldol Reaction:

    • A similar Evans aldol protocol as described in section I is employed using a different set of starting materials to construct the C12-C21 backbone with the desired stereochemistry.

  • Functional Group Transformations:

    • A series of protection, deprotection, and oxidation steps are carried out to elaborate the initial aldol product into the target ketone fragment. This includes silyl ether formation, ozonolysis of a terminal alkene, and oxidation of the resulting alcohol to a ketone.

III. Fragment Coupling and Spiroketalization (Adapted from Dias and Salles)
  • Aldol Condensation of Fragments:

    • The C12-C21 ketone is deprotonated using a suitable base such as LiHMDS at -78 °C, followed by the addition of the C1-C11 aldehyde fragment.

    • The reaction is stirred at low temperature and then quenched with saturated aqueous NH₄Cl.

  • Spiroketalization:

    • The resulting β-hydroxy ketone is treated with a mild acid, such as PPTS in CH₂Cl₂, to effect deprotection of silyl ethers and subsequent spontaneous spiroketalization.

    • The reaction mixture is stirred at room temperature until completion and then quenched with saturated aqueous NaHCO₃.

    • The spiroketal product is purified by column chromatography.

IV. Completion of the Synthesis (Adapted from Dias and Salles)
  • Side Chain Installation:

    • The side chain is installed via a Horner-Wadsworth-Emmons reaction between the spiroketal-containing aldehyde and a suitable phosphonate ylide to generate the α,β-unsaturated ester.

  • Final Deprotection:

    • The final ester hydrolysis is achieved by treating the compound with LiOH in a mixture of THF and water.

    • The reaction is acidified with aqueous HCl, and the product, this compound, is extracted with an organic solvent, dried, and purified.

Visualizations

Workflow for the Total Synthesis of this compound

Total_Synthesis_Pteridic_Acid_A cluster_fragments Fragment Synthesis cluster_main_pathway Main Pathway C1_C11 C1-C11 Aldehyde Fragment Coupling Fragment Coupling (Aldol Condensation) C1_C11->Coupling C12_C21 C12-C21 Ketone Fragment C12_C21->Coupling Spiroketalization Spiroketalization Coupling->Spiroketalization Side_Chain Side Chain Installation (Horner-Wadsworth-Emmons) Spiroketalization->Side_Chain Deprotection Final Deprotection (Ester Hydrolysis) Side_Chain->Deprotection Pteridic_Acid_A This compound Deprotection->Pteridic_Acid_A

References

Enantioselective Synthesis of Pteridic Acid A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex molecular architecture, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of this compound, drawing from key strategies developed in the field. The methodologies outlined herein offer a guide for the construction of the pteridic acid scaffold, which is valuable for further investigation into its biological functions and for the development of novel analogues.

Introduction

This compound is a polyketide natural product characterized by a dioxaspiro[5.5]undecane ring system and a heptanoic acid side chain. Its auxin-like activity makes it an attractive target for agrochemical research. The total synthesis of this compound not only confirms its absolute stereochemistry but also provides a platform for the synthesis of derivatives for structure-activity relationship (SAR) studies. This document details two prominent enantioselective synthetic routes, highlighting the key transformations and providing comprehensive protocols.

Comparative Summary of Synthetic Strategies

Two notable enantioselective total syntheses of this compound have been reported by the research groups of Kuwahara and Dias. While both approaches successfully afford the natural product, they employ distinct strategies for the construction of the key stereocenters and the spiroketal core. A summary of the key quantitative data from these syntheses is presented below for comparison.

ParameterKuwahara et al. SynthesisDias et al. Synthesis
Key Chiral Induction Method Evans Asymmetric Aldol ReactionDiastereoselective Ethyl Ketone Aldol Reaction
Overall Yield Not explicitly stated in the communication2.9% (for this compound)
Longest Linear Sequence 16 stepsNot explicitly stated
Key C-C Bond Formations Evans Aldol, Acetylenic Coupling, Wittig OlefinationDiastereoselective Aldol, Horner-Wadsworth-Emmons Olefination
Spiroketalization Condition Acid-catalyzedAcid-catalyzed
Final Product [α]D +24 (c 0.15, CHCl3)Not reported
Natural Product [α]D +22.3 (c 1.0, CHCl3)Not applicable

Synthetic Workflow of this compound (Kuwahara et al.)

The following diagram illustrates the retrosynthetic analysis and the forward synthetic workflow for the enantioselective total synthesis of this compound as reported by Kuwahara and coworkers.

G cluster_retro Retrosynthetic Analysis cluster_forward Forward Synthesis Pteridic_acid_A This compound Spiroketal_intermediate Spiroketal Intermediate Pteridic_acid_A->Spiroketal_intermediate Hydrolysis Acyclic_precursor Acyclic Precursor Spiroketal_intermediate->Acyclic_precursor Spiroketalization Fragment_A Fragment A (C1-C7) Acyclic_precursor->Fragment_A Wittig Olefination Fragment_B Fragment B (C8-C11) Acyclic_precursor->Fragment_B Evans Aldol Fragment_C Fragment C (C12-C15) Acyclic_precursor->Fragment_C Acetylenic Coupling Start_B Known Oxazolidinone Aldol_adduct Evans Aldol Adduct Start_B->Aldol_adduct Evans Aldol with Aldehyde_B Aldehyde_B Aldehyde Fragment Protected_B Protected Fragment B Aldol_adduct->Protected_B Protection & Manipulation Coupled_BC Coupled Fragment B-C Protected_B->Coupled_BC Acetylenic Coupling with Start_C Start_C Known Alkyne Coupled_ABC Fully Assembled Acyclic Precursor Coupled_BC->Coupled_ABC Wittig Olefination with Start_A Start_A Known Phosphonium Salt Spiroketal Spiroketal Coupled_ABC->Spiroketal Deprotection & Spiroketalization Final_Product This compound Spiroketal->Final_Product Ester Hydrolysis

Caption: Retrosynthetic and forward synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the enantioselective synthesis of this compound.

Protocol 1: Evans Asymmetric Aldol Reaction (Kuwahara et al.)

This protocol describes the key stereochemistry-defining step in the Kuwahara synthesis to construct the C8-C11 fragment.

Materials:

  • (R)-4-benzyl-3-propionyl-oxazolidin-2-one

  • Acetaldehyde

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂) 30% aq.

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add Bu₂BOTf (1.2 eq) followed by Et₃N (1.4 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of acetaldehyde (2.0 eq) in CH₂Cl₂.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding MeOH, followed by a buffer solution (pH 7), and then 30% aqueous H₂O₂ at 0 °C.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired aldol adduct.

Protocol 2: Diastereoselective Ethyl Ketone Aldol Reaction (Dias et al.)

This protocol details the key aldol reaction from the Dias synthesis to generate a key intermediate.

Materials:

  • Chiral ethyl ketone fragment

  • Aldehyde fragment

  • Titanium(IV) chloride (TiCl₄)

  • (-)-Sparteine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chiral ethyl ketone (1.0 eq) in dry CH₂Cl₂ (0.05 M) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 eq).

  • After stirring for 5 minutes, add (-)-sparteine (1.2 eq) and stir for an additional 30 minutes at -78 °C.

  • Add a solution of the aldehyde fragment (1.2 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 times).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the aldol product.

Protocol 3: Acid-Mediated Spiroketalization

This is a general protocol applicable to the late stage of both syntheses for the formation of the spiroketal core.

Materials:

  • Acyclic dihydroxy ketone precursor

  • Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)

  • Dichloromethane (CH₂Cl₂) or Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the acyclic dihydroxy ketone precursor (1.0 eq) in dry CH₂Cl₂ or benzene (0.01 M) at room temperature, add a catalytic amount of PPTS (0.1 eq) or CSA (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the spiroketal product.

Logical Relationship of Key Transformations

The following diagram illustrates the logical progression and interdependence of the key chemical transformations in a typical enantioselective synthesis of this compound.

G Chiral_Induction Asymmetric Aldol Reaction (e.g., Evans) Fragment_Coupling Fragment Coupling (e.g., Wittig, Sonogashira) Chiral_Induction->Fragment_Coupling Chain_Elongation Chain Elongation & Functional Group Interconversions Fragment_Coupling->Chain_Elongation Spiroketalization_Precursor Acyclic Spiroketalization Precursor Chain_Elongation->Spiroketalization_Precursor Spiroketalization Acid-Catalyzed Spiroketalization Spiroketalization_Precursor->Spiroketalization Final_Deprotection Final Deprotection & Hydrolysis Spiroketalization->Final_Deprotection Pteridic_Acid_A This compound Final_Deprotection->Pteridic_Acid_A

Caption: Logical flow of key stages in this compound synthesis.

Conclusion

The enantioselective total synthesis of this compound has been successfully achieved through various elegant strategies. The protocols detailed in this document, derived from the seminal work in the field, provide a robust foundation for researchers aiming to synthesize this natural product and its analogues. The application of powerful asymmetric reactions, such as the Evans aldol reaction, and efficient cyclization strategies are central to the successful construction of this complex molecule. These synthetic endeavors not only pave the way for further biological evaluation of this compound but also contribute valuable knowledge to the field of natural product synthesis.

Application Notes and Protocols for the Extraction of Pteridic Acid A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a polyketide metabolite produced by the bacterium Streptomyces hygroscopicus.[1][2] As a member of the pteridic acid family, it exhibits various biological activities, making it a compound of interest for drug discovery and development. Effective extraction and purification of this compound from fermentation broth are critical steps for its characterization and further investigation.

This document provides detailed application notes and protocols for the extraction and purification of this compound from Streptomyces hygroscopicus fermentation broth. The methodologies described are based on established techniques for the isolation of similar natural products, adapted to the specific physicochemical properties of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its predicted XLogP3 value of 3.8 indicates a relatively hydrophobic nature, which guides the selection of appropriate extraction and chromatography methods.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₅PubChem[1]
Molecular Weight364.5 g/mol PubChem[1]
Predicted XLogP33.8PubChem[1]
AppearanceWhite solid (in isolated form)General knowledge

Experimental Protocols

The following protocols describe a comprehensive workflow for the production, extraction, and purification of this compound from a Streptomyces hygroscopicus fermentation. The overall process is depicted in the workflow diagram below.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Streptomyces hygroscopicus Centrifugation 2. Centrifugation Fermentation->Centrifugation Broth Solvent_Extraction 3. Solvent Extraction of Supernatant Centrifugation->Solvent_Extraction Supernatant SPE 4. Solid-Phase Extraction (SPE) Solvent_Extraction->SPE Crude Extract Prep_HPLC 5. Preparative HPLC SPE->Prep_HPLC Semi-purified Fraction Analysis 6. Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Analysis Pure this compound

Caption: Overall workflow for the extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces hygroscopicus

This protocol outlines the cultivation of Streptomyces hygroscopicus for the production of this compound.

Materials:

  • Streptomyces hygroscopicus culture

  • Seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose)

  • Production medium (e.g., oatmeal-based medium)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed medium with Streptomyces hygroscopicus from a stock culture. Incubate at 28°C with shaking at 200 rpm for 2-3 days until good growth is observed.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound by analytical methods such as HPLC if possible.

  • Harvesting: After the fermentation period, harvest the culture broth for extraction.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol details the initial extraction of this compound from the harvested fermentation broth using liquid-liquid extraction.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol describes a two-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).

3.1 Solid-Phase Extraction (SPE) Cleanup

Materials:

  • Crude extract from Protocol 2

  • C18 SPE cartridges

  • Methanol

  • Water (HPLC grade)

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.

  • Elution: Elute the semi-purified this compound from the cartridge with 10 mL of 80% aqueous methanol.

  • Drying: Evaporate the solvent from the eluate to dryness.

3.2 Preparative HPLC Purification

Materials:

  • Semi-purified extract from SPE

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A linear gradient from 40% to 80% B over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection: Inject the sample and collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

  • Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the expected, illustrative quantitative data for the extraction and purification of this compound from a 1-liter fermentation broth. Actual yields may vary depending on the fermentation conditions and extraction efficiency.

Table 2: Illustrative Quantitative Data for this compound Extraction and Purification

StepStarting MaterialProductYield (mg)Purity (%)Recovery (%)
Fermentation1 L BrothCrude Extract500~5N/A
Solvent Extraction1 L SupernatantCrude Extract150~1590
SPE150 mg Crude ExtractSemi-purified Fraction80~6085
Preparative HPLC80 mg Semi-purified FractionPure this compound45>9575
Overall 1 L Broth Pure this compound 45 >95 ~57

Note: These are estimated values for illustrative purposes.

Visualizations

The following diagrams illustrate the key steps in the purification process.

SPE_Workflow Condition 1. Condition C18 Cartridge (Methanol, then Water) Load 2. Load Crude Extract (<10% Methanol) Condition->Load Wash 3. Wash (20% Aqueous Methanol) Load->Wash Elute 4. Elute this compound (80% Aqueous Methanol) Wash->Elute

Caption: Solid-Phase Extraction (SPE) workflow for this compound cleanup.

HPLC_Logic Inject Inject Semi-purified Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect

Caption: Logical flow of the preparative HPLC purification step.

References

Application Notes and Protocols for the Quantification of Pteridic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a polyketide natural product isolated from Streptomyces hygroscopicus. It exhibits significant plant growth-promoting activities, showing auxin-like effects at nanomolar concentrations, which makes it a compound of interest for agricultural and biotechnological applications.[1][2][] Accurate and precise quantification of this compound in various matrices, particularly in fermentation broths and plant tissues, is crucial for research and development, process optimization, and quality control.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₂₁H₃₂O₅[4]
Molar Mass364.48 g/mol [4]
Chemical StructureA spiroketal polyketide with a heptadienoic acid side chain.[1]
SolubilityExpected to be soluble in methanol, ethanol, acetonitrile, DMSO, and ethyl acetate.General property of similar polyketides
UV AbsorbanceThe conjugated diene carboxylic acid moiety is expected to have a UV absorbance maximum.Inferred from chemical structure

Experimental Protocols

Preparation of this compound Standard

Note: Currently, there are no known commercial suppliers of a certified this compound reference standard. Therefore, the isolation and purification of this compound from a producing Streptomyces strain or through total synthesis is required. The purity and concentration of the isolated standard must be rigorously determined using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR) or by creating a calibration curve from a highly purified and well-characterized batch.

Protocol for Isolation and Purification (adapted from methods for similar compounds):

  • Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., ISP2 medium) for 7-10 days.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone.

    • Combine all organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Perform initial fractionation of the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate.

    • Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient.

  • Purity Assessment:

    • Assess the purity of the isolated this compound by HPLC-UV and LC-MS.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the concentration of the standard stock solution using a calibrated microbalance and a validated solvent.

Sample Preparation from Fermentation Broth

This protocol outlines the extraction of this compound from a liquid fermentation culture for quantitative analysis.

Workflow for Sample Preparation:

G A Fermentation Broth Sample B Centrifugation (e.g., 5000 rpm, 10 min) A->B C Supernatant B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Organic Phase D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H Filtration (0.22 µm filter) G->H I Analysis by HPLC-UV or UPLC-MS/MS H->I

Caption: Workflow for this compound Extraction.

Detailed Protocol:

  • Collect a representative sample of the fermentation broth.

  • Centrifuge the sample (e.g., 5000 rpm for 10 minutes) to pellet the mycelium.

  • Transfer the supernatant to a new tube.

  • Add an equal volume of ethyl acetate to the supernatant and vortex vigorously for 1 minute.

  • Allow the layers to separate and collect the upper organic phase.

  • Repeat the extraction (steps 4-5) two more times.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for the intended chromatographic analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV Quantification Method

This method is suitable for the quantification of this compound at higher concentrations and for routine analysis where high sensitivity is not required.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the pure standard (expecting ~260-280 nm)
Quantification External standard calibration curve
UPLC-MS/MS Quantification Method

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the pure standard. Expected transitions: [M-H]⁻ or [M+H]⁺ as precursor ion.
Quantification External standard calibration curve with a suitable internal standard if available.

Proposed UPLC-MS/MS Method Development Workflow:

G A Infuse this compound Standard B Determine Precursor Ion ([M-H]⁻ or [M+H]⁺) A->B C Optimize Fragmentation and Select Product Ions B->C E Optimize MS Parameters (e.g., Collision Energy) C->E D Develop Chromatographic Separation D->E F Method Validation E->F

Caption: UPLC-MS/MS Method Development Workflow.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Calibration Curve Data for HPLC-UV Analysis

Concentration (µg/mL)Peak Area (mAU*s)
115023
575112
10152345
25374890
50750123
1001510234
Linearity (r²) 0.9995

Table 2: Example Validation Summary for UPLC-MS/MS Method

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ≥ 10
Accuracy (% Bias) -5.2% to +8.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 10%≤ 15% (≤ 20% at LLOQ)
Recovery 85-95%Consistent and reproducible
Matrix Effect < 15%Within ±15%

Method Validation

A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[5][6][7]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Signaling Pathways and Logical Relationships

This compound has been shown to possess auxin-like activity, suggesting its interaction with plant hormone signaling pathways to promote root growth.

G Pteridic_Acid_A This compound Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) Pteridic_Acid_A->Auxin_Receptors Binds to/Activates Aux_IAA_Repressors Aux/IAA Repressors Auxin_Receptors->Aux_IAA_Repressors Promotes Degradation ARF_Transcription_Factors ARF Transcription Factors Aux_IAA_Repressors->ARF_Transcription_Factors Inhibits Auxin_Response_Genes Auxin Response Genes ARF_Transcription_Factors->Auxin_Response_Genes Activates Transcription Root_Growth_Promotion Root Growth Promotion Auxin_Response_Genes->Root_Growth_Promotion Leads to

Caption: Proposed Auxin-like Signaling Pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the available instrumentation. Due to the current lack of a commercial standard, the initial and most critical step is the in-house preparation and rigorous characterization of a this compound reference standard. Proper method validation is essential to ensure the generation of reliable and reproducible data for research, development, and quality control purposes.

References

Application Notes and Protocols for the Analysis of Pteridic Acid A by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a polyketide natural product isolated from Streptomyces hygroscopicus, which has demonstrated plant growth-promoting activity.[1][2] Its complex structure, featuring a spirocyclic moiety and a heptadienoic acid chain, presents unique analytical challenges.[3] Accurate and robust analytical methods are crucial for its quantification in fermentation broths, for quality control, and for further pharmacological studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₅[3]
Molecular Weight364.5 g/mol [3]
Exact Mass364.2250 g/mol [3]
DescriptionMedium-chain fatty acid with a complex spiroketal structure.[1][3]
XLogP33.8[3]

HPLC Method for Quantification of this compound

This protocol outlines a reversed-phase HPLC method suitable for the routine quantification of this compound. The method is designed to provide good resolution and sensitivity for the analysis of samples from fermentation processes or in-process quality control.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Fermentation Broth)

  • Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant.

  • Extraction: Perform a liquid-liquid extraction. To 1 mL of supernatant, add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 263 nm

3. Data Presentation: Quantitative Summary (Hypothetical Data)

ParameterValue
Retention Time (tR) ~ 15.8 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

HPLC Workflow Diagram

HPLC_Workflow sample Fermentation Broth centrifuge1 Centrifugation (10,000 x g, 15 min) sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle evaporate Evaporation (Nitrogen Stream) lle->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC-UV Analysis filter->hplc data Data Analysis (Quantification) hplc->data

Caption: Workflow for HPLC analysis of this compound.

LC-MS Method for Identification and Sensitive Quantification of this compound

For more sensitive and selective analysis, an LC-MS method is recommended. This is particularly useful for complex matrices or when trace-level quantification is required.

Experimental Protocol: LC-MS

1. Sample Preparation

The sample preparation protocol is the same as for the HPLC-UV method.

2. Liquid Chromatography Conditions

ParameterCondition
Column High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy 15-30 eV (for MS/MS)

4. Data Presentation: Mass Spectrometry Parameters

ParameterValue
Precursor Ion [M-H]⁻ m/z 363.2173
Major Fragment Ions (Predicted) m/z 319.2275 ([M-H-CO₂]⁻), m/z 113.0244 (Side chain fragment)
Monitoring Transitions (MRM) 363.2 -> 319.2, 363.2 -> 113.0

LC-MS Workflow and Predicted Fragmentation

LCMS_Workflow cluster_workflow LC-MS Analysis Workflow cluster_fragmentation Predicted MS/MS Fragmentation of this compound sample_prep Sample Preparation lc_separation LC Separation (C18 Column) ionization ESI (Negative Mode) ms_analysis MS Analysis (Full Scan & MS/MS) data_proc Data Processing parent [M-H]⁻ m/z 363.2 frag1 [M-H-CO₂]⁻ m/z 319.2 parent->frag1 frag2 Side Chain Fragment m/z 113.0 parent->frag2

Caption: LC-MS workflow and predicted fragmentation of this compound.

Discussion

The provided protocols offer a robust starting point for the analysis of this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation.

  • HPLC-UV: This method is well-suited for routine quantification where analyte concentrations are relatively high and the sample matrix is not overly complex. The UV absorption at 263 nm is predicted based on the conjugated dienoic acid chromophore in the this compound structure.

  • LC-MS: This is the preferred method for complex samples, trace-level quantification, and unequivocal identification. The high resolution and sensitivity of mass spectrometry allow for the detection of this compound in intricate biological matrices. The predicted fragmentation pattern, involving the loss of carbon dioxide from the carboxylic acid moiety and cleavage of the side chain, provides a basis for developing a highly selective Multiple Reaction Monitoring (MRM) method for targeted quantification.

It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application. This includes assessing linearity, accuracy, precision, and specificity. Standard reference material for this compound will be required for accurate quantification.

References

Application Notes and Protocols: Pteridic Acid A for the Promotion of Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridic acid A is a polyketide metabolite originally isolated from the endophytic actinomycete Streptomyces hygroscopicus.[1] Initial research has suggested its potential as a plant growth promoter with auxin-like activity, specifically in the formation of adventitious roots, which is a critical process for vegetative propagation of plants. However, the scientific literature presents conflicting evidence regarding its efficacy.

A seminal study by Igarashi et al. (2002) reported that Pteridic acids A and B effectively induce the formation of adventitious roots in kidney bean hypocotyls at a concentration of 1 nM, showing potency comparable to the natural auxin, indole-3-acetic acid (IAA).[1] This finding opened the possibility of using this compound as a tool in agricultural and horticultural applications requiring enhanced root formation.

Conversely, a more recent study by Yang et al. (2023) investigated the effects of structurally related Pteridic acids H and F. Their research found that these compounds did not promote adventitious root formation in kidney beans and exhibited different physiological effects compared to IAA in Arabidopsis.[2] Instead, their work highlights a role for these molecules in mediating plant tolerance to abiotic stresses like drought and salinity.[2]

Given these conflicting reports, this document provides the available information and protocols to allow researchers to investigate the effects of this compound on adventitious root formation. It is crucial for users to consider the differing findings and potentially the specificities of different Pteridic acid analogues when designing their experiments.

Quantitative Data Summary

The following table summarizes the quantitative findings from the study by Igarashi et al. (2002) on the effect of this compound on adventitious root formation in kidney bean hypocotyls. It is important to note that Yang et al. (2023) did not observe adventitious root promotion with the related Pteridic acids H and F.

CompoundConcentrationPlant SpeciesAssay TypeReported Effect on Adventitious Root FormationReference
This compound 1 nMKidney Bean (Phaseolus vulgaris)Hypocotyl Cutting BioassayAs effective as Indole-3-acetic acid (IAA)Igarashi et al., 2002[1]
Pteridic Acid B 1 nMKidney Bean (Phaseolus vulgaris)Hypocotyl Cutting BioassayAs effective as Indole-3-acetic acid (IAA)Igarashi et al., 2002[1]
Pteridic Acids H & F Not specifiedKidney Bean (Phaseolus vulgaris)Not specifiedNot capable of promoting adventitious root formationYang et al., 2023[2]

Experimental Protocols

The following is a detailed, generalized protocol for a kidney bean adventitious root bioassay, based on common methodologies for this type of experiment. The specific, detailed protocol from Igarashi et al. (2002) is not fully available in the public domain.

Protocol: Kidney Bean Hypocotyl Cutting Bioassay for Adventitious Root Formation

1. Plant Material and Growth Conditions: a. Sterilize kidney bean (Phaseolus vulgaris) seeds by soaking in a 5% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water. b. Germinate the sterilized seeds on moistened filter paper in sterile petri dishes. c. Incubate the seeds in the dark at 25 ± 1°C for 5-7 days to allow for the development of etiolated seedlings with elongated hypocotyls.

2. Preparation of Cuttings: a. Once the hypocotyls reach a length of 6-8 cm, carefully excise the hypocotyls from the seedlings, removing the primary root and cotyledons. b. Prepare uniform hypocotyl cuttings of a consistent length (e.g., 5 cm from the basal end).

3. Treatment Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final desired concentration (e.g., 1 nM) in sterile distilled water or a minimal salts medium. Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all treatments, including the negative control. b. Prepare a positive control solution of Indole-3-acetic acid (IAA) at a comparable concentration (e.g., 1 nM). c. Prepare a negative control solution containing the same concentration of the solvent used for the stock solutions. d. Place the basal end of the hypocotyl cuttings into vials or test tubes containing the respective treatment solutions. Use a sufficient volume of solution to ensure the base of the cutting remains submerged.

4. Incubation: a. Incubate the cuttings under controlled environmental conditions, typically at 25 ± 2°C with a 14- to 16-hour photoperiod. b. Maintain the level of the treatment solutions by replenishing with fresh solution as needed. c. The total incubation period for root development is typically 5-7 days.

5. Data Collection and Analysis: a. After the incubation period, carefully remove the cuttings from the solutions. b. Count the number of emerged adventitious roots on each hypocotyl cutting. c. The length of the adventitious roots can also be measured as an additional parameter. d. Statistically analyze the data (e.g., using ANOVA) to determine the significance of the differences between treatments.

Visualizations

Hypothetical Signaling Pathway of this compound in Adventitious Root Formation

Based on the reported auxin-like activity of this compound, the following diagram illustrates a hypothetical signaling cascade leading to the formation of adventitious roots. This pathway is based on the known mechanisms of auxin signaling.

PteridicAcidA_Signaling_Pathway PA This compound (Auxin-like signal) TIR1_AFB TIR1/AFB Receptor Complex PA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes (e.g., GH3, LBD/ASL) ARF->Auxin_Genes activates Cell_Cycle Cell Cycle Reactivation Auxin_Genes->Cell_Cycle promotes Cell_Division Cell Division & Differentiation Cell_Cycle->Cell_Division Root_Primordium Adventitious Root Primordium Formation Cell_Division->Root_Primordium

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Kidney Bean Adventitious Root Bioassay

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on adventitious root formation in kidney bean hypocotyls.

Experimental_Workflow Start Start: Kidney Bean Seeds Sterilization Surface Sterilization Start->Sterilization Germination Germination in Dark (5-7 days) Sterilization->Germination Cutting Hypocotyl Excision Germination->Cutting Treatment Incubation in Treatment Solutions (this compound, IAA, Control) Cutting->Treatment Incubation Growth under Controlled Conditions (5-7 days) Treatment->Incubation Data_Collection Count & Measure Adventitious Roots Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Kidney bean adventitious root bioassay workflow.

References

Pteridic Acid A: A Novel Biostimulant for Enhancing Abiotic Stress Tolerance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Pteridic acids, a class of spiroketal polyketides produced by Streptomyces species, have emerged as promising natural compounds for mitigating the adverse effects of abiotic stress on plants. This document provides detailed application notes and experimental protocols for the use of Pteridic acid A and its isomers, Pteridic acid H and F, in alleviating drought and salinity stress in various plant models. The information is curated for researchers, scientists, and professionals involved in the development of novel biostimulants and crop protection agents.

Recent studies have demonstrated that Pteridic acids H and F, isomers of this compound, can significantly enhance plant growth and survival under stressful environmental conditions.[1][2][3][4] These compounds have been shown to promote root growth in Arabidopsis thaliana at nanomolar concentrations, suggesting their potential as potent plant stress regulators.[1][2][3] The underlying mechanism appears to involve the upregulation of stress-responsive genes, highlighting a complex signaling network that helps plants adapt to adverse environments.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the effects of Pteridic acids on plants under abiotic stress conditions.

Table 1: Effect of Pteridic Acids H and F on Arabidopsis thaliana under Drought Stress (15% PEG-6000)

Treatment (0.5 ng/mL)Parameter% Increase vs. Control
Pteridic acid HPrimary Root Length54.5%
Fresh Weight89.0%
Pteridic acid FPrimary Root Length30.5%
Fresh Weight56.7%

Data extracted from Yang et al. (2023).[3][8][9]

Table 2: Effect of Pteridic Acids H and F on Arabidopsis thaliana under Salinity Stress (80 mM NaCl)

Treatment (0.5 ng/mL)Parameter% Increase vs. Control
Pteridic acid HPrimary Root Length74.0%
Fresh Weight126.2%
Pteridic acid FPrimary Root Length61.8%
Fresh Weight110.9%

Data extracted from Yang et al. (2023).[3][8][9]

Signaling Pathways and Mechanisms of Action

Pteridic acids appear to alleviate abiotic stress through a multi-pronged mechanism involving the modulation of key signaling pathways. Transcriptomic analysis of Arabidopsis seedlings treated with Pteridic acids under salinity stress revealed the upregulation of genes involved in photosynthesis, response to stimulus, and auxin-activated signaling pathways.[5]

A proposed signaling pathway is illustrated below:

pteridic_acid_pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_pteridic_acid Pteridic Acid Application cluster_plant_response Plant Cellular Response stress Drought/Salinity upregulation Upregulation of Stress-Responsive Genes stress->upregulation Induces pa This compound/H/F pa->upregulation Enhances auxin Auxin-like Activity pa->auxin Promotes photosynthesis Enhanced Photosynthesis upregulation->photosynthesis root_growth Enhanced Root Growth upregulation->root_growth stress_tolerance Increased Stress Tolerance photosynthesis->stress_tolerance auxin->root_growth root_growth->stress_tolerance

Proposed signaling pathway of Pteridic acid in abiotic stress.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound and its isomers in alleviating abiotic stress in the model plant Arabidopsis thaliana.

Protocol 1: In Vitro Arabidopsis thaliana Drought Stress Assay

This protocol outlines the procedure for assessing the effect of Pteridic acid on Arabidopsis seedlings under simulated drought stress using Polyethylene glycol (PEG).

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • This compound, H, or F stock solution (1 mg/mL in DMSO)

  • PEG-6000

  • Sterile petri dishes (90 mm)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (20%)

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 20% bleach solution. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution and stratify at 4°C for 3 days in the dark.

  • Plate Preparation:

    • Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to 50-60°C.

    • To create the drought stress medium, add PEG-6000 to a final concentration of 15% (w/v).

    • Add Pteridic acid stock solution to the medium to achieve a final concentration of 0.5 ng/mL. For the control plate, add an equivalent volume of DMSO.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared MS plates.

    • Seal the plates with parafilm and place them vertically in a growth chamber.

    • Grow the seedlings for 10-14 days.

  • Data Collection and Analysis:

    • After the incubation period, remove the seedlings from the agar.

    • Measure the primary root length of at least 20 seedlings per treatment.

    • Measure the fresh weight of the seedlings.

    • Statistically analyze the data using a Student's t-test or ANOVA.

drought_stress_workflow start Start sterilization Arabidopsis Seed Sterilization start->sterilization stratification Stratification (4°C, 3 days) sterilization->stratification plate_prep Prepare MS Plates (+/- PEG, +/- Pteridic Acid) stratification->plate_prep plating Plate Seeds plate_prep->plating growth Incubate in Growth Chamber (10-14 days) plating->growth data_collection Measure Root Length and Fresh Weight growth->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Experimental workflow for the in vitro drought stress assay.
Protocol 2: In Vitro Arabidopsis thaliana Salinity Stress Assay

This protocol details the method for evaluating Pteridic acid's effect on Arabidopsis seedlings under salt stress.

Materials:

  • Same as Protocol 1, with the exception of PEG-6000.

  • Sodium chloride (NaCl).

Procedure:

  • Seed Sterilization and Stratification:

    • Follow steps 1.1 from Protocol 1.

  • Plate Preparation:

    • Prepare MS medium as described in Protocol 1.

    • To create the salinity stress medium, add NaCl to a final concentration of 80 mM.

    • Add Pteridic acid stock solution to the medium to a final concentration of 0.5 ng/mL. Add an equivalent volume of DMSO to the control plates.

    • Pour the medium into sterile petri dishes.

  • Seed Plating and Growth:

    • Follow steps 1.3 from Protocol 1.

  • Data Collection and Analysis:

    • Follow steps 1.4 from Protocol 1.

Concluding Remarks

This compound and its isomers represent a novel class of microbial secondary metabolites with significant potential for agricultural applications. Their ability to enhance plant resilience to common abiotic stressors like drought and salinity at very low concentrations makes them attractive candidates for the development of next-generation biostimulants. Further research is warranted to elucidate the precise molecular mechanisms of action and to evaluate their efficacy in a broader range of crop species under field conditions. The protocols provided herein offer a standardized framework for conducting such investigations.

References

Application Notes and Protocols: Pteridic Acid A and its Analogs in Plant Biology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Bioherbicidal Potential of Pteridic Acid A:

Initial interest in this compound as a potential bioherbicide has been explored. However, current scientific literature does not substantiate this application. In contrast, research indicates that this compound and its analogs, notably Pteridic acids H and F, act as plant growth promoters and agents for alleviating abiotic stress.[1][2][3][4][5][6] This document provides detailed application notes and protocols based on the experimentally verified effects of Pteridic acids on plant growth and stress response, which may be of significant interest to researchers, scientists, and professionals in drug development for agricultural applications.

Overview of Pteridic Acids

Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species.[3][6] While initially investigated for various bioactivities, recent studies have highlighted their role in mediating plant-microbe interactions and enhancing plant resilience to environmental stressors. Specifically, Pteridic acids H and F have been shown to promote root growth in Arabidopsis thaliana at nanomolar concentrations, particularly under conditions of drought and salinity stress.[1][3][6] Their mechanism of action is linked to the induction of stress-responsive genes, suggesting a role as phytohormone-like small biomolecules.[1][2][3]

Quantitative Data on Bioactivity

The following tables summarize the quantitative effects of Pteridic acids H and F on Arabidopsis thaliana seedlings under various conditions.

Table 1: Effect of Pteridic Acids on Arabidopsis thaliana Growth under Non-Stress Conditions

CompoundConcentration (ng/mL)Effect on Primary Root LengthEffect on Fresh Weight
Pteridic acid H0.5Significant promotionSignificant promotion
Pteridic acid F0.5Significant promotionSignificant promotion

Data extracted from studies on Arabidopsis seedlings.[1]

Table 2: Effect of Pteridic Acids on Arabidopsis thaliana under Drought Stress (15% PEG-6000)

TreatmentConcentration (ng/mL)Increase in Root Length (%)Increase in Fresh Weight (%)
Pteridic acid H0.554.589.0
Pteridic acid F0.530.556.7

Compared to non-treated control under drought stress.[1][6]

Table 3: Effect of Pteridic Acids on Arabidopsis thaliana under Salinity Stress (80 mM NaCl)

TreatmentConcentration (ng/mL)Increase in Root Length (%)Increase in Fresh Weight (%)
Pteridic acid H0.574.0126.2
Pteridic acid F0.561.8110.9

Compared to non-treated control under salinity stress.[1][6]

Experimental Protocols

In Vitro Assay for Abiotic Stress Mitigation in Arabidopsis thaliana

This protocol details the methodology to assess the ability of Pteridic acids to mitigate drought and salinity stress in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Pteridic acid H and F stock solutions (in DMSO)

  • Polyethylene glycol (PEG-6000) for drought stress induction

  • Sodium chloride (NaCl) for salinity stress induction

  • Sterile petri dishes

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 3 days for stratification.

  • Preparation of Growth Media:

    • Prepare MS medium containing 1% sucrose and 0.8% agar. Adjust pH to 5.8.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • For control plates, add the appropriate volume of DMSO (vehicle control).

    • For treatment plates, add Pteridic acid H or F to a final concentration of 0.5 ng/mL.

    • For stress plates, add PEG-6000 to a final concentration of 15% (w/v) for drought stress, or NaCl to a final concentration of 80 mM for salinity stress, along with the Pteridic acid or vehicle.

    • Pour the media into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Plate 10-15 sterilized and stratified seeds on each agar plate.

    • Seal the plates with parafilm and place them vertically in a growth chamber.

    • Maintain a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, photograph the seedlings.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight.

    • Perform statistical analysis (e.g., one-way ANOVA with Tukey's test) to determine significant differences between treatments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_ster Seed Sterilization & Stratification media_prep Media Preparation (Control, Stress, Treatment) plating Seed Plating media_prep->plating growth Incubation in Growth Chamber plating->growth imaging Imaging of Seedlings growth->imaging measurement Measurement of Root Length & Fresh Weight imaging->measurement stats Statistical Analysis measurement->stats

Caption: Experimental workflow for assessing the effect of Pteridic acids on plant growth under abiotic stress.

Proposed Signaling Pathway

G cluster_stress Environmental Stress cluster_input Treatment cluster_response Plant Response drought Drought gene_exp Upregulation of Stress-Responsive Genes drought->gene_exp salinity Salinity salinity->gene_exp pteridic_acid Pteridic Acid H/F pteridic_acid->gene_exp phys_response Enhanced Root Growth & Biomass gene_exp->phys_response stress_tolerance Increased Abiotic Stress Tolerance phys_response->stress_tolerance

Caption: Proposed mechanism of Pteridic acid-mediated stress tolerance in plants.

References

Application Notes and Protocols for Testing Pteridic Acid A Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the phytotoxicity of Pteridic acid A. The protocols outlined below are intended to deliver robust and reproducible data for assessing the potential of this compound as a herbicide or for understanding its environmental impact.

Introduction

Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species. While some isomers, such as Pteridic acids H and F, have been reported to alleviate abiotic stress and promote root growth at low concentrations, other studies have indicated potential phytotoxic effects of related compounds.[1][2][3][4][5] Pteridic acids A and B have been noted for their auxin-like plant growth-promoting activities.[6][7] This suggests a complex, concentration-dependent, and isomer-specific interaction with plants. A thorough investigation into the phytotoxic potential of this compound is therefore warranted.

This document outlines a series of bioassays to determine the dose-dependent effects of this compound on seed germination, seedling growth, and key physiological and biochemical parameters in model plant species.

Preliminary Dose-Finding Study

A preliminary dose-finding study is essential to identify the relevant concentration range of this compound for phytotoxicity testing. This can be achieved through a rapid seed germination assay.

Table 1: Experimental Design for Preliminary Dose-Finding Study
ParameterDescription
Test Substance This compound
Solvent Control Dimethyl sulfoxide (DMSO, ≤ 0.1% v/v) in sterile distilled water
Concentrations 0 (Control), 1, 10, 100, 500, 1000 µM
Test Species Lactuca sativa (Lettuce) and Arabidopsis thaliana
Replicates 3-5 replicates per treatment
Incubation 25°C in the dark for 72 hours
Endpoint Germination percentage and radicle length

Definitive Phytotoxicity Assays

Based on the results of the preliminary study, definitive assays should be conducted to comprehensively evaluate the phytotoxicity of this compound.

Seed Germination and Seedling Vigor Test

This assay determines the effect of this compound on the germination rate and early growth of seedlings.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., based on the dose-finding study). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Seed Sterilization: Surface sterilize seeds of Lactuca sativa and Arabidopsis thaliana by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.[8]

  • Plating: Aseptically place 20-30 seeds in a sterile petri dish (9 cm diameter) lined with two layers of sterile filter paper.[8][9]

  • Treatment Application: Add 5 mL of the respective test solution or control to each petri dish.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16/8 hour light/dark photoperiod for 7 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence) at 24, 48, and 72 hours.

    • Root and Shoot Length: After 7 days, measure the root and shoot length of at least 10 seedlings per replicate.

    • Fresh and Dry Weight: Determine the fresh weight of the seedlings. Subsequently, dry the seedlings at 70°C for 48 hours to determine the dry weight.

Table 2: Summary of Seed Germination and Seedling Vigor Assay Data
Treatment (µM)Germination (%)Root Length (mm)Shoot Length (mm)Fresh Weight (mg)Dry Weight (mg)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
This compound (Conc. 4)
Physiological and Biochemical Assays

These assays provide insights into the mode of action of this compound's phytotoxicity.

Protocol:

  • Plant Material: Use seedlings grown for 7 days as described in the seed germination assay.

  • Chlorophyll Content:

    • Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 80% acetone.

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm.

    • Calculate chlorophyll a, chlorophyll b, and total chlorophyll content.

  • Oxidative Stress Markers (Malondialdehyde - MDA Assay):

    • Homogenize fresh leaf tissue in trichloroacetic acid (TCA).

    • Centrifuge and react the supernatant with thiobarbituric acid (TBA).

    • Measure the absorbance at 532 nm and 600 nm.

    • Calculate the MDA content as an indicator of lipid peroxidation.

  • Antioxidant Enzyme Activity (Catalase - CAT):

    • Extract enzymes from fresh leaf tissue in a suitable buffer.

    • Measure the decrease in absorbance at 240 nm due to the decomposition of hydrogen peroxide (H₂O₂).

Table 3: Summary of Physiological and Biochemical Data
Treatment (µM)Total Chlorophyll (mg/g FW)MDA Content (nmol/g FW)Catalase Activity (U/mg protein)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
This compound (Conc. 4)

Visualizing Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the phytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_data Data Collection & Analysis cluster_conclusion Conclusion prep_sol Prepare Pteridic acid A Solutions germ_assay Seed Germination & Seedling Vigor Assay prep_sol->germ_assay seed_ster Surface Sterilize Seeds seed_ster->germ_assay phys_biochem Physiological & Biochemical Assays germ_assay->phys_biochem germ_data Germination %, Root/Shoot Length, Fresh/Dry Weight germ_assay->germ_data biochem_data Chlorophyll, MDA, Enzyme Activity phys_biochem->biochem_data analysis Statistical Analysis (e.g., ANOVA) germ_data->analysis biochem_data->analysis conclusion Determine Phytotoxicity (EC50, MIC) analysis->conclusion

Caption: Experimental workflow for this compound phytotoxicity testing.

Potential Signaling Pathway for Phytotoxicity

The phytotoxic effects of a compound often involve the induction of abiotic stress response pathways in plants. The following diagram illustrates a generalized signaling cascade that could be activated by this compound.

G cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Downstream Responses pteridic_acid This compound receptor Membrane Receptor (Putative) pteridic_acid->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros ca_signal Ca2+ Signaling receptor->ca_signal mapk MAPK Cascade ros->mapk cell_death Programmed Cell Death ros->cell_death ca_signal->mapk phytohormones Phytohormone Signaling (e.g., ABA) mapk->phytohormones gene_exp Stress-Responsive Gene Expression mapk->gene_exp phytohormones->gene_exp antioxidant Antioxidant Enzyme Activation gene_exp->antioxidant growth_inhibition Growth Inhibition gene_exp->growth_inhibition growth_inhibition->cell_death

Caption: Potential signaling pathway of this compound-induced phytotoxicity.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound phytotoxicity. By employing a multi-faceted approach that includes dose-response studies, multiple plant species, and a combination of physiological and biochemical endpoints, researchers can obtain a comprehensive understanding of the phytotoxic properties of this natural compound. The provided workflows and pathway diagrams serve as valuable tools for experimental planning and data interpretation.

References

Pteridic Acid A: Application Notes and Protocols for Enhancing Crop Drought Resilience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climate change-induced drought is a significant threat to global food security. Innovative solutions are required to enhance crop resilience to water-scarce conditions. Pteridic acids, a class of spiroketal polyketides produced by soil bacteria of the genus Streptomyces, have emerged as promising natural compounds for mitigating abiotic stress in plants. This document provides detailed application notes and protocols for the use of Pteridic acid A and its isomers, Pteridic acid H and F, in enhancing crop resilience to drought. The information is based on recent scientific findings and is intended to guide researchers in utilizing these compounds for agricultural and biotechnological applications.

Introduction

Soil microorganisms play a crucial role in plant health and resilience. Streptomyces, a genus of Gram-positive bacteria, are known producers of a wide array of secondary metabolites with diverse biological activities. Recent studies have highlighted the potential of Pteridic acids H and F, isomers of this compound, in alleviating drought and salinity stress in plants.[1][2][3][4][5][6][7][8] These compounds have been shown to promote root growth and upregulate stress-responsive genes in the model plant Arabidopsis thaliana, suggesting their potential as potent plant stress regulators.[1][3][4][5][6][7] This document outlines the current understanding of Pteridic acid's mode of action and provides standardized protocols for its application in drought stress studies.

Data Presentation

The following tables summarize the quantitative effects of Pteridic acid H and F on Arabidopsis thaliana seedlings under drought stress conditions induced by 15% (w/v) PEG-6000. These isomers serve as a proxy for the potential effects of this compound.

Table 1: Effect of Pteridic Acid H and F on Arabidopsis thaliana Root Length under Drought Stress

Treatment (at 1.3 nM)Concentration (ng/mL)Mean Root Length Increase (%)
Pteridic acid H0.554.5
Pteridic acid F0.530.5
Indole-3-acetic acid (IAA)-Less effective than Pteridic acid H
Abscisic acid (ABA)-Less effective than Pteridic acid H

Table 2: Effect of Pteridic Acid H and F on Arabidopsis thaliana Fresh Weight under Drought Stress

Treatment (at 1.3 nM)Concentration (ng/mL)Mean Fresh Weight Increase (%)
Pteridic acid H0.589
Pteridic acid F0.556.7
Indole-3-acetic acid (IAA)-Less effective than Pteridic acid H
Abscisic acid (ABA)-Less effective than Pteridic acid H

Signaling Pathways and Mechanisms of Action

While the precise signaling pathway of this compound is still under investigation, studies on its isomers, H and F, suggest a mechanism involving the upregulation of multiple stress-responsive genes.[4][5][6] The observed effects on root architecture and overall plant vigor under drought stress point towards an interaction with phytohormone signaling pathways, potentially intersecting with abscisic acid (ABA) signaling, a key regulator of drought response in plants.

The proposed mechanism involves the perception of Pteridic acid by the plant, leading to a signaling cascade that results in the activation of transcription factors. These transcription factors then induce the expression of genes involved in stress tolerance, such as those encoding for osmoprotectants, detoxifying enzymes, and proteins that maintain cellular homeostasis.

Pteridic_Acid_Signaling_Pathway cluster_stress Drought Stress cluster_treatment Treatment cluster_plant Plant Cell Drought Drought Receptor Pteridic Acid Receptor (Hypothetical) Drought->Receptor triggers Pteridic_Acid_A This compound Pteridic_Acid_A->Receptor binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Stress-Responsive Genes Transcription_Factors->Gene_Expression Physiological_Response Enhanced Drought Resilience: - Improved Root Growth - Maintained Water Potential - Increased Biomass Gene_Expression->Physiological_Response leads to

Caption: Hypothesized signaling pathway of this compound in enhancing drought resilience.

Experimental Protocols

The following protocols are designed for assessing the efficacy of this compound in promoting drought resilience in a model plant system like Arabidopsis thaliana.

Protocol 1: In Vitro Plate-Based Assay for Drought Stress Tolerance

This protocol outlines an in vitro assay to evaluate the effect of this compound on seedling growth under simulated drought conditions.

Experimental_Workflow_In_Vitro Start Start Sterilize_Seeds Surface sterilize Arabidopsis thaliana seeds Start->Sterilize_Seeds Prepare_Media Prepare Murashige and Skoog (MS) media with and without 15% PEG-6000 Sterilize_Seeds->Prepare_Media Add_Pteridic_Acid Add this compound to treatment plates (e.g., 0.5 ng/mL) Prepare_Media->Add_Pteridic_Acid Sow_Seeds Sow seeds on prepared plates Add_Pteridic_Acid->Sow_Seeds Incubate Incubate plates vertically (e.g., 22°C, 16h light/8h dark) Sow_Seeds->Incubate Measure_Parameters After 10-14 days, measure: - Primary root length - Fresh weight Incubate->Measure_Parameters Analyze_Data Statistically analyze data (e.g., ANOVA) Measure_Parameters->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro plate-based drought stress assay.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile distilled water.

  • Media Preparation: Prepare Murashige and Skoog (MS) medium including vitamins and 1% sucrose. Adjust the pH to 5.7 and solidify with 0.8% agar. For the drought stress condition, add 15% (w/v) Polyethylene glycol (PEG)-6000 to the MS medium after autoclaving and cooling to approximately 50°C.

  • Treatment Application: For treatment plates, add a filter-sterilized stock solution of this compound to the molten MS medium to a final concentration of 0.5 ng/mL. Include control plates with and without PEG-6000 that do not contain this compound.

  • Plating and Incubation: Dispense the media into sterile petri dishes. Once solidified, sow 10-15 sterilized seeds per plate. Seal the plates with micropore tape and incubate them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 10-14 days, carefully remove the seedlings from the agar. Measure the primary root length and the fresh weight of the seedlings.

  • Statistical Analysis: Perform statistical analysis, such as a one-way ANOVA with a post-hoc test (e.g., Tukey's HSD), to determine the significance of the differences between treatments.

Protocol 2: Soil-Based Pot Experiment for Drought Tolerance

This protocol is designed to assess the effect of this compound on plant growth and survival under controlled drought conditions in a soil environment.

Methodology:

  • Plant Growth: Sow Arabidopsis thaliana seeds in pots containing a sterile soil mix (e.g., peat moss, perlite, and vermiculite in a 3:1:1 ratio). Grow the plants in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment Application: At the 2-3 leaf stage, apply this compound solution (e.g., 10 mL of a 0.5 ng/mL solution) to the soil of each treatment pot. Apply an equal volume of the solvent (e.g., water with a minimal amount of DMSO if used to dissolve the acid) to the control pots.

  • Drought Induction: After 24 hours of treatment application, induce drought stress by withholding water from both control and treated plants. Monitor the soil water content to ensure a consistent level of drought stress.

  • Data Collection:

    • Survival Rate: Record the percentage of surviving plants in each group after a defined period of drought (e.g., 10-14 days).

    • Biomass: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight.

    • Physiological Parameters: If equipment is available, measure parameters such as relative water content, stomatal conductance, and photosynthetic efficiency at various time points during the drought period.

  • Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of treated and control plants.

Concluding Remarks

This compound and its isomers represent a novel class of natural compounds with significant potential for enhancing crop resilience to drought. The protocols and data presented here provide a framework for researchers to further explore the application of these compounds in agriculture. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing application methods for different crop species, and evaluating their efficacy in field conditions. The development of Pteridic acid-based biostimulants could offer a sustainable and effective strategy to mitigate the impacts of climate change on agricultural productivity.

References

Unveiling the Anti-Proliferative Potential of Pteridic Acid Derivatives: Protocols for Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of Pteridic acid derivatives on the cell cycle of cancer cells. Pteridic acids, a class of natural compounds, have shown promise as potential anti-cancer agents. Preliminary studies indicate that certain Pteridic acid derivatives can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. These protocols are designed to guide researchers in characterizing the cytostatic effects of these compounds and elucidating their mechanism of action.

Application Notes

Pteridic acid derivatives represent a compelling class of molecules for anti-cancer drug discovery. Early research has demonstrated that Pteridic acid hydrate and Pteridic acid C can halt the progression of the cell cycle at the G0/G1 phase in tsFT210 cells. This G0/G1 arrest is a common mechanism for many natural anti-cancer compounds, often involving the modulation of key regulatory proteins.

A primary pathway to investigate for G0/G1 arrest is the Cyclin D1/CDK4-p21 axis. In a normal cell cycle, Cyclin D1 binds to Cyclin-Dependent Kinase 4 (CDK4) to phosphorylate the Retinoblastoma protein (Rb), allowing the cell to transition from the G1 to the S phase. The activity of this complex is negatively regulated by CDK inhibitors such as p21. It is hypothesized that Pteridic acid derivatives may exert their effect by downregulating the expression of Cyclin D1 and CDK4, and/or upregulating the expression of the inhibitor p21, thereby preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.

These application notes and the accompanying protocols will enable researchers to:

  • Quantify the anti-proliferative effects of Pteridic acid derivatives on various cancer cell lines.

  • Determine the specific phase of cell cycle arrest induced by these compounds.

  • Investigate the molecular mechanism of action by analyzing the expression of key cell cycle regulatory proteins.

The following sections provide detailed, step-by-step protocols for the essential experiments required for these studies.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear and structured tables.

Table 1: Cell Viability (MTT Assay)

Pteridic Acid DerivativeConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Control 0100 ± 5.2-
Derivative A 185.3 ± 4.1
1052.1 ± 3.8
5021.7 ± 2.9
1008.9 ± 1.5
Derivative B 192.5 ± 6.3
1068.4 ± 5.5
5035.2 ± 4.7
10015.1 ± 2.1

Table 2: Cell Cycle Distribution (Flow Cytometry)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 45.2 ± 3.135.8 ± 2.519.0 ± 1.8
Pteridic Acid Derivative A (IC50) 72.5 ± 4.515.3 ± 1.912.2 ± 1.5
Pteridic Acid Derivative B (IC50) 68.9 ± 3.918.7 ± 2.212.4 ± 1.7

Table 3: Protein Expression (Western Blot Densitometry)

TreatmentRelative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative p21 Expression
Control 1.001.001.00
Pteridic Acid Derivative A (IC50) 0.45 ± 0.050.52 ± 0.072.5 ± 0.3
Pteridic Acid Derivative B (IC50) 0.58 ± 0.060.61 ± 0.082.1 ± 0.2

Experimental Protocols

Here are detailed methodologies for the key experiments involved in studying cell cycle arrest induced by Pteridic acid derivatives.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic or cytostatic effects of Pteridic acid derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pteridic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the Pteridic acid derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of the Pteridic acid derivative to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Pteridic acid derivatives.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with Pteridic acid derivatives for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Analysis of Cell Cycle Regulatory Proteins: Western Blotting

This protocol is for detecting changes in the expression levels of key cell cycle proteins (e.g., Cyclin D1, CDK4, p21) in response to treatment with Pteridic acid derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these protocols.

G cluster_Pteridic_Acid Pteridic Acid Derivative cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibitor CDK Inhibitor Pteridic_Acid Pteridic Acid Derivative CyclinD1_CDK4 Cyclin D1-CDK4 Complex Pteridic_Acid->CyclinD1_CDK4 Inhibits p21 p21 Pteridic_Acid->p21 Induces Rb Rb CyclinD1_CDK4->Rb Phosphorylates G1_Arrest G0/G1 Arrest E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates p21->CyclinD1_CDK4 Inhibits

Caption: Proposed signaling pathway for Pteridic acid derivative-induced G0/G1 cell cycle arrest.

G cluster_workflow Experimental Workflow for Cell Cycle Arrest Studies start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Pteridic Acid Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis flow->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying cell cycle arrest induced by Pteridic acid derivatives.

G cluster_flow_protocol Flow Cytometry Protocol Logic node_style node_style harvest Harvest Cells wash1 Wash with PBS harvest->wash1 fix Fix in 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase A wash2->stain analyze Analyze on Flow Cytometer stain->analyze

Caption: Logical flow of the protocol for cell cycle analysis by flow cytometry.

Application Notes and Protocols for Measuring Pteridic Acid A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to measure the diverse biological activities of Pteridic acid A and its derivatives. The methodologies outlined below cover anticancer, plant growth-promoting, antiviral, and antimicrobial activities.

Data Presentation: Quantitative Bioactivity of Pteridic Acid Derivatives

The following table summarizes the known quantitative data for the bioactivity of various Pteridic acid derivatives.

CompoundBioactivityAssay SystemMeasured EndpointValue
Pteridic acid hydrateAnticancertsFT210 cellsG0/G1 cell cycle arrestMIC: 32.8 µmol·L⁻¹
Pteridic acid CAnticancertsFT210 cellsG0/G1 cell cycle arrestMIC: 68.9 µmol·L⁻¹
This compoundPlant Growth PromotionRice (Oryza sativa)Root elongationPromotion at 20 ppm
This compound & BPlant Growth PromotionKidney Bean (Phaseolus vulgaris)Adventitious root formationEffective at 1 nM
Pteridic acid H & FPlant Stress AlleviationArabidopsis thalianaRoot growth under stressEffective at 1.3 nM (0.5 ng/mL)

Anticancer Activity: Cell Cycle Analysis

Pteridic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[1] The following protocol describes the use of flow cytometry with propidium iodide (PI) staining to quantify this effect.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., tsFT210, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Experimental Workflow: Cell Cycle Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment incubation Incubate (24-48h) treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with Propidium Iodide harvest->stain analysis Analyze by Flow Cytometry stain->analysis quantify Quantify Cell Cycle Phases analysis->quantify

Workflow for Cell Cycle Analysis.

cluster_pathway Signaling Pathway: Cell Cycle Arrest Pteridic_Acid_A This compound Cell_Cycle_Machinery Cell Cycle Progression Machinery Pteridic_Acid_A->Cell_Cycle_Machinery Inhibits G0_G1_Arrest G0/G1 Phase Arrest Pteridic_Acid_A->G0_G1_Arrest

This compound Induced Cell Cycle Arrest.

Plant Growth-Promoting Activity

Pteridic acids A and B exhibit auxin-like activity, notably the induction of adventitious roots.[2][3]

Experimental Protocol: Adventitious Root Formation Assay

Objective: To assess the auxin-like activity of this compound by measuring the induction of adventitious roots in kidney bean seedlings.

Materials:

  • Kidney bean seeds (Phaseolus vulgaris)

  • Germination paper or vermiculite

  • Petri dishes or culture tubes

  • Hoagland solution or Murashige and Skoog (MS) medium

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

Procedure:

  • Seed Germination: Germinate kidney bean seeds in the dark for 5-7 days until the hypocotyls are of a suitable length.

  • Seedling Preparation: Excise the hypocotyls from the seedlings.

  • Treatment: Place the excised hypocotyls in Petri dishes or culture tubes containing Hoagland solution or MS medium supplemented with different concentrations of this compound. Include a negative control (medium only) and a positive control series with IAA.

  • Incubation: Incubate the hypocotyls under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After 7-10 days, count the number of adventitious roots formed on each hypocotyl.

  • Analysis: Compare the number of adventitious roots in the this compound-treated groups to the control groups.

cluster_workflow Experimental Workflow: Adventitious Root Assay start Germinate Kidney Bean Seeds prepare Excise Hypocotyls start->prepare treatment Treat with this compound / IAA prepare->treatment incubation Incubate (7-10 days) treatment->incubation collect Count Adventitious Roots incubation->collect analysis Compare with Controls collect->analysis

Workflow for Adventitious Root Formation Assay.

cluster_pathway Signaling Pathway: Auxin-like Activity Pteridic_Acid_A This compound Auxin_Signaling Auxin Signaling Pathway Pteridic_Acid_A->Auxin_Signaling Activates ARF_Activation Activation of Auxin Response Factors (ARFs) Auxin_Signaling->ARF_Activation Root_Formation Adventitious Root Formation ARF_Activation->Root_Formation

This compound's Auxin-like Signaling.

Antimicrobial and Antiviral Activity

Pteridic acid derivatives have also been investigated for their antimicrobial and antiviral properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilutions: Perform serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

cluster_workflow Experimental Workflow: Broth Microdilution Assay start Prepare Microbial Inoculum dilute Serial Dilute this compound start->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate Incubate (18-24h) inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for Antimicrobial Susceptibility Testing.
Conceptual Protocol: In Vitro Antiviral Plaque Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the replication of a specific virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • This compound

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus.

  • Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.

  • Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

  • Staining: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction in the treated wells compared to the untreated control.

cluster_workflow Experimental Workflow: Plaque Reduction Assay start Seed Host Cells infect Infect with Virus start->infect treat Add Overlay with this compound infect->treat incubate Incubate until Plaques Form treat->incubate stain Fix and Stain Cells incubate->stain count Count Plaques and Analyze stain->count

References

Troubleshooting & Optimization

Navigating the Synthesis of Pteridic Acid A: A Technical Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the total synthesis of Pteridic acid A, a potent plant growth promoter, presents both a significant challenge and a rewarding endeavor. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving overall yield.

Two prominent total syntheses of this compound have been reported, each with distinct strategies and resulting yields. The linear synthesis developed by Kuwahara and colleagues (2006) achieves a notable overall yield of 22% over 14 steps.[1] In contrast, the convergent approach by Mehta and Shinde (2009) results in a more modest overall yield of 2.9%.[2] This significant difference underscores the critical impact of synthetic route selection and reaction optimization on the final output.

This guide will delve into the key reactions of both syntheses, offering insights into potential pitfalls and strategies for maximizing the yield at each stage.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound, with a focus on the higher-yielding Kuwahara synthesis and comparative insights from the Mehta and Shinde route.

Kuwahara Synthesis: Key Reaction Troubleshooting

The Kuwahara synthesis is distinguished by its use of a Sn(OTf)₂-mediated Evans aldol reaction and a Fukuyama acetylenic coupling as key bond-forming steps.

Question: I am experiencing low yields and poor diastereoselectivity in the Sn(OTf)₂-mediated Evans aldol reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and poor diastereoselectivity in this crucial step can often be attributed to several factors:

  • Reagent Quality: The purity and activity of tin(II) triflate (Sn(OTf)₂) are paramount. Ensure it is stored under anhydrous conditions and is of high purity.

  • Reaction Conditions: Strict adherence to anhydrous and inert conditions is essential. Trace amounts of water can hydrolyze the Lewis acid and the enolate, leading to side reactions and reduced stereocontrol.

  • Base Selection and Stoichiometry: The choice and amount of base used for enolization are critical. N-ethyldiisopropylamine (Hünig's base) is commonly employed. Ensure accurate measurement and slow addition to prevent side reactions.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C) to enhance diastereoselectivity. Fluctuations in temperature can lead to a loss of stereocontrol.

Troubleshooting Workflow: Evans Aldol Reaction

Caption: Troubleshooting workflow for the Evans Aldol Reaction.

Question: The Fukuyama coupling reaction in my synthesis is sluggish and gives a low yield of the desired ketone. How can I optimize this step?

Answer:

The Fukuyama coupling is a powerful tool for ketone synthesis, but its efficiency can be influenced by several parameters:

  • Catalyst Activity: The palladium catalyst is susceptible to deactivation. Ensure the use of a fresh, high-quality catalyst.

  • Organozinc Reagent: The preparation and quality of the organozinc reagent are critical. It should be freshly prepared and titrated before use.

  • Solvent and Temperature: The choice of solvent (typically THF) and reaction temperature can impact the reaction rate and yield. Ensure the solvent is scrupulously dry.

  • Ligand Choice: While not always necessary, the addition of a phosphine ligand can sometimes improve catalyst stability and turnover.

Mehta and Shinde Synthesis: Key Reaction Troubleshooting

This convergent synthesis utilizes a diastereoselective ethyl ketone aldol reaction and an acid-mediated spiroketalization.

Question: My diastereoselective aldol reaction with an ethyl ketone is not providing the desired stereoisomer in high excess. What factors control the stereochemical outcome?

Answer:

Controlling the diastereoselectivity in aldol reactions of ethyl ketones can be challenging. Key factors include:

  • Enolate Geometry: The geometry of the enolate (E vs. Z) is a primary determinant of the syn or anti aldol adduct. The choice of base and reaction conditions for enolate formation is therefore critical.

  • Lewis Acid: The nature of the Lewis acid used can influence the transition state geometry and, consequently, the diastereoselectivity.

  • Steric Hindrance: The steric bulk of the aldehyde and the ketone substituents can play a significant role in facial selectivity.

Question: The acid-mediated spiroketalization step is resulting in a mixture of isomers and decomposition products. How can I favor the formation of the desired spiroketal?

Answer:

Acid-mediated spiroketalization is an equilibrium-driven process, and achieving high selectivity for the desired product requires careful control of the reaction conditions:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids or higher concentrations can lead to undesired side reactions, including dehydration and decomposition. Weaker acids or catalytic amounts are often preferred.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor the thermodynamically more stable product, which may not be the desired kinetic product. Monitoring the reaction progress is crucial.

  • Water Removal: The removal of water as it is formed can drive the equilibrium towards the spiroketal product. The use of a Dean-Stark apparatus or a drying agent can be beneficial.

Logical Flow for Spiroketalization Optimization

Spiroketalization_Optimization Start Low Yield / Isomer Mixture in Spiroketalization Screen_Acid Screen Acid Catalysts (e.g., PPTS, CSA, p-TsOH) Start->Screen_Acid Action Optimize_Conditions Optimize Reaction Time & Temperature Screen_Acid->Optimize_Conditions Next Step Remove_Water Implement Water Removal (e.g., Dean-Stark) Optimize_Conditions->Remove_Water Next Step Desired_Product Selective Formation of Desired Spiroketal Remove_Water->Desired_Product Outcome

Caption: Optimization strategy for acid-mediated spiroketalization.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the reported yields for the key steps in the total syntheses of this compound by Kuwahara et al. and Mehta & Shinde.

Reaction Step Kuwahara et al. (2006) Yield (%) Mehta & Shinde (2009) Yield (%)
Key C-C Bond Formation Sn(OTf)₂-mediated Evans Aldol Reaction: Not explicitly stated for the single step in the abstract.Diastereoselective Ethyl Ketone Aldol Reaction: Not explicitly stated for the single step in the abstract.
Key Coupling/Cyclization Fukuyama Acetylenic Coupling: Not explicitly stated for the single step in the abstract.Acid-mediated Spiroketalization: Not explicitly stated for the single step in the abstract.
Overall Yield 22% [1]2.9% [2]

Note: The individual step-wise yields are not available in the provided abstracts. Access to the full publications is required for a more detailed comparison.

Experimental Protocols

Detailed experimental protocols are essential for replicating and optimizing synthetic procedures. The following are generalized protocols for the key reactions based on the information available. For precise, substrate-specific conditions, consulting the original publications is strongly recommended.

General Protocol for Sn(OTf)₂-mediated Evans Aldol Reaction (Kuwahara Synthesis)
  • To a solution of the chiral N-acyloxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), is added Sn(OTf)₂.

  • A tertiary amine base (e.g., N-ethyldiisopropylamine) is added dropwise, and the mixture is stirred for a specified time to allow for enolate formation.

  • The aldehyde, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl) and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Diastereoselective Ethyl Ketone Aldol Reaction (Mehta & Shinde Synthesis)
  • To a solution of a lithium amide base (e.g., lithium diisopropylamide, LDA), freshly prepared or from a commercial source, in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, is added the ethyl ketone dropwise.

  • The mixture is stirred at -78 °C for a period to ensure complete enolate formation.

  • A solution of the aldehyde in the same anhydrous solvent is then added slowly to the enolate solution.

  • The reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The product is extracted, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product is achieved by column chromatography.

By carefully considering the choice of synthetic strategy and diligently optimizing the key reaction steps, researchers can significantly improve the overall yield of this compound, facilitating further investigation into its promising biological activities.

References

Technical Support Center: Stereoselective Synthesis of Pteridic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of Pteridic acid A. The content is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent plant growth promoter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in the total synthesis of this compound lie in the stereocontrolled construction of its multiple chiral centers and the formation of the spiroketal core. Key difficulties include achieving high diastereoselectivity in carbon-carbon bond-forming reactions that build the polyketide backbone and controlling the stereochemistry during the spiroketalization process. The overall low yields reported in several syntheses, such as the 2.9% overall yield in the work by Dias and Salles, highlight the complexity of the synthesis[1].

Q2: Which key stereoselective reactions are commonly employed in the synthesis of this compound?

A2: Several key stereoselective reactions have been successfully utilized in various total syntheses of this compound. These include:

  • Evans Asymmetric Aldol Reaction: Used to create key carbon-carbon bonds with high stereocontrol.[2][3]

  • Diastereoselective Ethyl Ketone Aldol Reaction: Another strategy to form C-C bonds with desired stereochemistry.[1]

  • Brown's Chiral Hydroboration: Employed for the desymmetrization of bicyclic olefins to install specific stereocenters.

  • Zirconium-Catalyzed Asymmetric Carboalumination (ZACA reaction): Utilized to introduce the ethyl group at a stereocenter with high enantioselectivity.

  • Acid-Mediated Spiroketalization: The crucial step to form the characteristic spiroketal core of this compound.[4]

Q3: How is the spiroketal stereochemistry controlled?

A3: Control of the spiroketal stereochemistry is a critical challenge and is often influenced by thermodynamic and kinetic factors. Acid-mediated spiroketalization can lead to the thermodynamically most stable anomer. In some syntheses, equilibration using a Lewis acid like MgBr₂ has been used to epimerize the spirocenter to obtain the desired diastereomer or to access Pteridic acid B, an epimer of this compound[2]. The stereochemical outcome is also heavily influenced by the pre-existing stereocenters in the acyclic precursor.

Troubleshooting Guides

Diastereoselective Aldol Reactions

Problem: Low diastereoselectivity or formation of undesired stereoisomers in the aldol coupling steps.

Potential Cause Troubleshooting & Optimization
Incorrect Enolate Geometry For Evans aldol reactions, ensure the use of appropriate boron or tin(II) triflate reagents to favor the formation of the Z-enolate, which leads to the desired syn-aldol product. For other aldol variants, the choice of base (e.g., LDA, LiHMDS) and solvent can influence enolate geometry.
Sub-optimal Reaction Temperature Aldol reactions are highly sensitive to temperature. Low temperatures (e.g., -78 °C) are crucial for achieving high diastereoselectivity. Ensure accurate temperature control throughout the reaction.
Inappropriate Lewis Acid The choice of Lewis acid can significantly impact the stereochemical outcome. For instance, Sn(OTf)₂ has been effectively used in an Evans aldol approach to this compound[2]. Screen different Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) to optimize diastereoselectivity.
Steric Hindrance in the Substrates The complex nature of the reacting fragments can lead to competing transition states. Modifications to protecting groups on either the aldehyde or the ketone fragment can sometimes improve facial selectivity.
Acid-Mediated Spiroketalization

Problem: Formation of a mixture of spiroketal diastereomers or the undesired anomer.

Potential Cause Troubleshooting & Optimization
Thermodynamic vs. Kinetic Control Under acidic conditions, the reaction may be under thermodynamic control, favoring the most stable spiroketal. If the desired product is the kinetic isomer, consider using milder acids, lower temperatures, and shorter reaction times.
Equilibration Issues If the desired product is the thermodynamic isomer but the reaction is incomplete, increasing the reaction time or temperature, or using a stronger acid catalyst, may drive the equilibrium towards the desired product. The use of MgBr₂ has been reported to facilitate equilibration between spiroketal anomers in the synthesis of Pteridic acid B[2].
Substrate Conformation The stereochemistry of the acyclic precursor dictates the facial selectivity of the cyclization. Ensure the precursor has the correct absolute and relative stereochemistry leading up to the spiroketalization step.
Choice of Acid Catalyst The nature of the acid catalyst can influence the stereochemical outcome. Experiment with a range of Brønsted acids (e.g., CSA, PPTS, TFA) and Lewis acids (e.g., Sc(OTf)₃, TMSOTf) to find the optimal conditions.

Quantitative Data from Synthetic Routes

The following table summarizes the yields and stereoselectivity of key steps from selected total syntheses of this compound.

Synthetic Route Key Stereoselective Step Reagents and Conditions Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Kuwahara et al. Evans Asymmetric Aldol ReactionSn(OTf)₂, N-ethylpiperidine, CH₂Cl₂, -78 °C85>95:5>98%
Dias and Salles Diastereoselective Aldol ReactionLDA, THF, -78 °C6010:1N/A
Reddy and Ghorai Brown's Asymmetric HydroborationIpc₂BH, THF; then H₂O₂, NaOH85>98:296%
Reddy and Ghorai Zr-Catalyzed EthylmagnesationEtMgCl, Cp₂ZrCl₂80>98:2N/A

Experimental Protocols

Evans Asymmetric Aldol Reaction (Kuwahara et al.)

To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C is added Sn(OTf)₂ (1.2 equiv) followed by N-ethylpiperidine (1.3 equiv). After stirring for 30 minutes, the aldehyde (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Acid-Mediated Spiroketalization (General Procedure)

To a solution of the acyclic dihydroxy ketone precursor (1.0 equiv) in a suitable solvent such as CH₂Cl₂ or toluene (0.01 M) is added a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the spiroketal.

Visualizations

Synthetic_Strategy_Pteridic_Acid_A cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Fragment Coupling and Final Steps A1 Starting Material A A2 Key Stereoselective Step (e.g., Aldol Reaction) A1->A2 A3 Elaboration A2->A3 C1 Fragment Coupling A3->C1 B1 Starting Material B B2 Key Stereoselective Step (e.g., Hydroboration) B1->B2 B3 Elaboration B2->B3 B3->C1 C2 Spiroketalization C1->C2 C3 Final Modifications C2->C3 Pteridic_Acid_A This compound C3->Pteridic_Acid_A

Caption: Convergent synthetic strategy for this compound.

Troubleshooting_Spiroketalization start Low Diastereoselectivity in Spiroketalization q1 Is the desired product the thermodynamic or kinetic isomer? start->q1 thermo Thermodynamic q1->thermo Thermodynamic kinetic Kinetic q1->kinetic Kinetic thermo_actions Increase reaction time/temperature Use stronger acid catalyst Consider equilibration (e.g., MgBr₂) thermo->thermo_actions kinetic_actions Lower reaction temperature Use milder acid catalyst Shorter reaction time Use aprotic solvent kinetic->kinetic_actions end Improved Diastereoselectivity thermo_actions->end kinetic_actions->end

Caption: Troubleshooting workflow for poor diastereoselectivity in spiroketalization.

References

Pteridic acid A stability and degradation in solution.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Pteridic acid A, this technical support center provides essential information regarding its stability and degradation in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of this compound in solution?

While specific quantitative stability data for this compound is not extensively available in published literature, studies on closely related analogs, such as Pteridic acid H, indicate potential stability issues. Pteridic acid H has been shown to be unstable under certain conditions, undergoing transformation in solution over time. Given the structural similarities, it is prudent to assume that this compound may also be susceptible to degradation and to handle it accordingly.

Q2: What are the potential degradation pathways for this compound?

The primary known degradation pathway for a related compound, Pteridic acid H, is isomerization to Pteridic acid F.[1] It is plausible that this compound could undergo similar isomerizations or other degradative processes such as hydrolysis of the spiroketal ring, oxidation of the polyene chain, or decarboxylation, particularly when exposed to harsh conditions.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents like methanol or water.

Q4: How can I monitor the stability of my this compound sample?

The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the intact this compound from its potential degradation products. Regular analysis of a control sample stored under optimal conditions can help to identify any changes in the sample's purity over time.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound in the assay buffer or media.1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.3. Analyze the sample post-incubation by HPLC to check for degradation.
Appearance of new peaks in my chromatogram. Degradation of this compound into one or more new compounds.1. Compare the chromatogram to a freshly prepared standard.2. Attempt to identify the new peaks using mass spectrometry (MS).3. Review your sample handling and storage procedures to identify potential causes of degradation.
Inconsistent results between experiments. Inconsistent sample handling, storage, or age of the this compound solution.1. Standardize your protocol for solution preparation, storage, and handling.2. Use a fresh aliquot of a well-characterized stock solution for each set of experiments.3. Document the age and storage conditions of all solutions used.
Precipitation of the compound from solution. Poor solubility or degradation leading to insoluble products.1. Verify the solubility of this compound in your chosen solvent.2. Consider using a co-solvent or a different solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Illustrative Stability Data for this compound

The following tables present hypothetical data to illustrate the potential stability profile of this compound under forced degradation conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHIncubation Time (hours)This compound Remaining (%)
2.0 (0.01 M HCl)2475.2
7.0 (Phosphate Buffer)2495.8
9.0 (Borate Buffer)2482.1

Table 2: Hypothetical Thermal and Photolytic Degradation of this compound in Methanol

ConditionIncubation Time (hours)This compound Remaining (%)
60°C (in dark)4888.5
UV Light (254 nm)2465.3
Fluorescent Light7292.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Materials:

  • This compound
  • HPLC-grade methanol, acetonitrile, and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 7.0)
  • Borate buffer (pH 9.0)
  • HPLC system with UV or MS detector
  • Calibrated oven
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
  • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) and another to fluorescent light in a photostability chamber.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining in each sample compared to a control sample stored at -20°C.
  • Identify and quantify any major degradation products.

Protocol 2: Example HPLC Method for this compound Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV/Fluorescent Light) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Review Sample Storage (Temp, Light, Solvent) start->check_storage check_handling Review Sample Handling (Fresh Solutions, Freeze-Thaw) check_storage->check_handling Storage OK optimize_storage Optimize Storage Conditions (Lower Temp, Protect from Light) check_storage->optimize_storage Storage Issues hplc_analysis Analyze Sample by HPLC check_handling->hplc_analysis Handling OK optimize_handling Standardize Handling Protocol check_handling->optimize_handling Handling Issues degradation_peaks Degradation Peaks Present? hplc_analysis->degradation_peaks degradation_peaks->optimize_storage Yes no_degradation No Degradation Observed. Investigate Other Experimental Variables. degradation_peaks->no_degradation No

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

Overcoming solubility issues of Pteridic acid A in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pteridic acid A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyketide and a medium-chain fatty acid originally isolated from Streptomyces hygroscopicus. It has demonstrated auxin-like activity, promoting plant growth. Like many complex organic molecules, especially those with significant hydrophobic regions, this compound is expected to have low intrinsic solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state in a biological buffer.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when a compound with low aqueous solubility is introduced into a buffer system from an organic stock solution. The organic solvent (like DMSO or ethanol) is miscible with the aqueous phase, but this compound is not. As the concentration of the organic solvent is diluted, the solubility of this compound decreases, causing it to precipitate out of the solution.

Q3: What is the recommended first step for dissolving this compound for a biological assay?

A3: The standard initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of secondary metabolites from Streptomyces. Other options include ethanol or methanol. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying (typically <1%, often <0.1%).

Q4: Can I improve the aqueous solubility of this compound without using organic solvents?

A4: Since this compound possesses a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the aqueous solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. This is a highly effective method for increasing the aqueous solubility of acidic compounds. Additionally, formulation strategies such as using co-solvents, surfactants, or complexing agents like cyclodextrins can enhance aqueous solubility.

Troubleshooting Guide

Issue 1: this compound Powder Does Not Dissolve in My Aqueous Buffer
  • Root Cause: this compound is a hydrophobic molecule with inherently low solubility in neutral aqueous solutions.

  • Solution Workflow:

    start Start: Undissolved This compound Powder step1 Attempt to dissolve in 100% organic solvent (e.g., DMSO, Ethanol) start->step1 step2 Prepare a high concentration stock solution (e.g., 10-50 mM) step1->step2 step3 Serially dilute stock solution into final aqueous buffer for experiment step2->step3 step4 Observe for precipitation. Is the solution clear? step3->step4 success Success: Proceed with experiment step4->success Yes fail Failure: Precipitation occurs step4->fail No troubleshoot Proceed to Troubleshooting Guide: Issue 2 fail->troubleshoot

    Caption: Workflow for preparing a this compound stock solution.

Issue 2: Precipitation Occurs Upon Dilution of Organic Stock Solution into Aqueous Buffer
  • Root Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of organic co-solvent.

  • Troubleshooting Options:

    • pH Adjustment:

      • Rationale: As an acidic compound, deprotonating the carboxylic acid group of this compound will significantly increase its water solubility.

      • Protocol: See "Experimental Protocol 2: Solubility Enhancement by pH Adjustment."

    • Use of Co-solvents:

      • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[1]

      • Examples: Polyethylene glycol (PEG), propylene glycol, or glycerol.

      • Consideration: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system.

    • Employ Surfactants:

      • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate this compound, increasing its apparent solubility.[2]

      • Examples: Tween-80, Pluronic-F68.[3]

      • Consideration: Surfactants can interfere with certain biological assays, so compatibility must be verified.

    • Complexation with Cyclodextrins:

      • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility.[4]

      • Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Consideration: The stoichiometry of the complexation is important, and optimization may be required.

  • Decision Logic for Troubleshooting:

    start Precipitation observed after diluting organic stock q1 Is your experiment sensitive to pH changes? start->q1 a1_yes pH Adjustment (See Protocol 2) q1->a1_yes No q2 Can your assay tolerate co-solvents or surfactants? q1->q2 Yes a2_yes Use Co-solvents (e.g., PEG, Propylene Glycol) q2->a2_yes Yes a2_no Consider Cyclodextrin Complexation q2->a2_no No

    Caption: Decision tree for selecting a solubility enhancement method.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesLimitations
pH Adjustment Increases ionization of the acidic drug, forming a more soluble salt.[5]Simple, effective for ionizable drugs, avoids organic solvents.Limited to ionizable compounds; requires the biological system to be stable at the adjusted pH.[6]
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[1]Effective for many nonpolar drugs; can be used for parenteral formulations.[3]Risk of precipitation upon dilution; potential for biological incompatibility or toxicity of the co-solvent.
Surfactants Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[2]High solubilizing capacity; can be used at low concentrations.Potential for cell toxicity; may interfere with protein binding or other biological interactions.
Complexation Forms a host-guest inclusion complex (e.g., with cyclodextrins) where the hydrophobic drug resides in the nonpolar cavity.[4]Can improve stability as well as solubility; generally low toxicity.Requires specific molecular geometry for complex formation; can be a more expensive option.
Particle Size Reduction Increases the surface area of the drug particles, leading to a faster dissolution rate (micronization).Broadly applicable; enhances dissolution rate.Does not increase the equilibrium (saturation) solubility.

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound, MW = 364.5 g/mol , 1 mg would be dissolved in 274.3 µL of DMSO).

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol 2: Solubility Enhancement by pH Adjustment
  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris buffer)

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and add it to your chosen aqueous buffer.

    • Place the suspension on a stir plate and begin gentle stirring.

    • Monitor the pH of the suspension using a calibrated pH meter.

    • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

    • Observe the suspension for dissolution as the pH increases. This compound should begin to dissolve as its carboxylic acid group is deprotonated.

    • Continue adding NaOH until the this compound is fully dissolved. Note the final pH of the solution.

    • Important: Ensure the final pH of your solubilized this compound solution is compatible with your downstream application. If necessary, you may need to carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that this may cause the compound to precipitate again if the pH drops significantly.

    • Sterile filter the final solution if required for your experiment.

References

Optimization of fermentation conditions for Pteridic acid A production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Pteridic acid A from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for this compound production?

A1: The most critical parameters for optimizing secondary metabolite production in Streptomyces, including this compound, are the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[1][2] The interplay between these factors is crucial, as they influence both biomass growth and the metabolic switch to secondary metabolite production.[2]

Q2: What is a typical starting point for pH and temperature for Streptomyces fermentation?

A2: For most Streptomyces species, a neutral to slightly acidic initial pH, typically between 6.5 and 7.5, is optimal for the production of secondary metabolites.[3][4] The optimal temperature for many Streptomyces species is around 28-30°C.[1][5][6] However, these are general guidelines, and the optimal conditions can be strain-specific.

Q3: How does the choice of carbon and nitrogen source impact this compound yield?

A3: The type and concentration of carbon and nitrogen sources are key factors in fermentation.[1] Complex carbon sources like starch or oatmeal are often favored over simple sugars for secondary metabolite production. For nitrogen, sources such as peptone, yeast extract, and soybean meal can significantly influence yield.[6] The carbon-to-nitrogen ratio is a critical parameter to optimize.

Q4: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What could be the issue?

A4: This is a common issue in fermentation and often points to a suboptimal metabolic switch from primary to secondary metabolism. Factors that can cause this include:

  • Nutrient Limitation: The depletion of a key nutrient, such as phosphate, can trigger secondary metabolism. Ensure your medium is not overly rich.

  • pH Shift: The pH of the medium can change during fermentation. An unfavorable pH shift can inhibit secondary metabolite production even with good growth.

  • Inappropriate Aeration/Agitation: Suboptimal dissolved oxygen levels can favor biomass accumulation over secondary metabolite synthesis.

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Low or No this compound Production Incorrect or degenerated Streptomyces strain.Verify the strain identity (e.g., via 16S rRNA sequencing). Use a fresh culture from a cryopreserved stock for inoculation.
Suboptimal fermentation medium.Systematically test different carbon and nitrogen sources. Optimize the C:N ratio.
Inappropriate pH or temperature.Monitor and control the pH throughout the fermentation. Perform a temperature optimization study (e.g., 25°C, 28°C, 32°C).
Poor inoculum quality.Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Standardize the inoculum size (typically 5-10% v/v).[3]
Inconsistent Yield Between Batches Variability in inoculum preparation.Standardize the age and physiological state of the seed culture.
Inconsistent medium components.Use high-quality, consistent sources for all medium ingredients. Prepare a large batch of the basal medium if possible to minimize variability.[3]
Fluctuations in fermentation parameters.Ensure that pH, temperature, agitation, and aeration are tightly controlled and monitored in each run.
Foaming in the Fermentor High protein content in the medium.Add an appropriate antifoaming agent at the start of the fermentation or as needed.
Excessive agitation or aeration.Reduce the agitation speed or aeration rate, but ensure dissolved oxygen levels remain sufficient for production.
Mycelial Pelleting or Clumping Genetic characteristics of the strain.This is a natural growth pattern for many Streptomyces species.[7]
High agitation speeds.While high agitation can increase oxygen transfer, it can also lead to shear stress and altered morphology. Experiment with different agitation speeds to find a balance.[7]

Data Presentation: Fermentation Parameters

Table 1: Reported Large-Scale Fermentation Conditions for Pteridic Acid Production

The following parameters were used for the large-scale production of Pteridic acids H and F from S. iranensis, which can serve as a starting point for this compound optimization.

ParameterValue
Medium Oatmeal-based medium with trace elements (CaCl₂, citric acid/Fe III, MnSO₄, ZnCl₂, CuSO₄, Na₂B₄O₂, NaMoO₄)
Temperature 28°C
pH Range 5.4 - 6.4
Agitation 200 rpm
Aeration 25-50 L/min in a 300 L fermentor
Duration 6 days

(Source: Adapted from large-scale fermentation data for Pteridic acids H and F)

Table 2: General Optimization Ranges for Streptomyces Secondary Metabolite Production

ParameterTypical RangeNotes
Temperature 25 - 37°CThe optimal temperature is strain-dependent; 28-30°C is a common optimum.[1]
Initial pH 6.0 - 8.0A near-neutral pH is generally favorable for secondary metabolite production.[4]
Agitation 150 - 250 rpmThis depends on the fermentor geometry and is critical for maintaining dissolved oxygen levels.[8]
Aeration 0.5 - 1.0 vvmAdequate oxygen supply is crucial for the aerobic Streptomyces.[8]
Inoculum Size 2 - 10% (v/v)A standardized inoculum size ensures batch-to-batch consistency.
Fermentation Time 6 - 12 daysThe optimal harvest time needs to be determined by monitoring product formation over time.

Experimental Protocols

Protocol 1: Inoculum Development
  • Culture Revival: Aseptically transfer a cryopreserved vial of the Streptomyces strain to an appropriate agar plate (e.g., ISP2 medium). Incubate at 28°C for 7-10 days until sporulation is observed.

  • Seed Culture (Stage 1): Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a single, well-isolated colony. Incubate at 28°C in a rotary shaker at 200-250 rpm for 48-72 hours.[9]

  • Seed Culture (Stage 2): Transfer the entire Stage 1 seed culture into a 1 L baffled flask containing 200 mL of the same seed medium. Incubate under the same conditions for another 48 hours. This culture will be used to inoculate the main fermentor.[9]

Protocol 2: Lab-Scale Fermentation (5 L Fermentor)
  • Preparation: Prepare 3 L of the production medium in a 5 L laboratory-scale fermentor and sterilize by autoclaving.

  • Inoculation: After the medium has cooled to the target temperature (e.g., 28°C), aseptically inoculate the fermentor with the Stage 2 seed culture (e.g., 150 mL for a 5% v/v inoculum).

  • Fermentation: Set the fermentation parameters to the desired starting conditions (e.g., Temperature: 28°C, pH: 7.0, Agitation: 200 rpm, Aeration: 1.0 vvm).

  • Monitoring and Control: Run the fermentation for 7-10 days. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight), pH, and this compound concentration (e.g., by HPLC). Adjust the pH as needed with sterile acid or base.

  • Harvest and Extraction: At the end of the fermentation, harvest the broth. Separate the mycelia from the supernatant by centrifugation. The this compound can then be extracted from the mycelia and/or the supernatant using an appropriate solvent (e.g., ethyl acetate or methanol).

Visualizations

Biosynthetic Pathway

cluster_0 Pteridic Acid Biosynthesis Modular Type I PKS Modular Type I PKS Polyketide Chain Polyketide Chain Modular Type I PKS->Polyketide Chain Thioesterase-mediated Release Thioesterase-mediated Release Polyketide Chain->Thioesterase-mediated Release Spontaneous Spiroketalization Spontaneous Spiroketalization Thioesterase-mediated Release->Spontaneous Spiroketalization Dehydration Dehydration Spontaneous Spiroketalization->Dehydration Pteridic Acid F Pteridic Acid F Dehydration->Pteridic Acid F Pteridic Acid H Pteridic Acid H Dehydration->Pteridic Acid H

Caption: Proposed biosynthetic pathway for Pteridic acids.

Experimental Workflow for Fermentation Optimization

cluster_1 Optimization Workflow Strain Revival & Inoculum Prep Strain Revival & Inoculum Prep Baseline Fermentation Baseline Fermentation Strain Revival & Inoculum Prep->Baseline Fermentation One-Factor-at-a-Time (OFAT) Optimization One-Factor-at-a-Time (OFAT) Optimization Baseline Fermentation->One-Factor-at-a-Time (OFAT) Optimization Statistical Optimization (RSM) Statistical Optimization (RSM) One-Factor-at-a-Time (OFAT) Optimization->Statistical Optimization (RSM) Validation of Optimal Conditions Validation of Optimal Conditions Statistical Optimization (RSM)->Validation of Optimal Conditions Scale-up Scale-up Validation of Optimal Conditions->Scale-up

Caption: Workflow for optimizing fermentation conditions.

References

Technical Support Center: High-Purity Pteridic Acid A Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity Pteridic acid A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from fermentation broth?

A1: The initial extraction of this compound from a Streptomyces fermentation broth typically involves separating the mycelium from the supernatant by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. It is crucial to handle the acidic nature of the compound and potential for isomerization during these initial steps.

Q2: What types of chromatography are most effective for this compound purification?

A2: A multi-step chromatographic approach is generally required to achieve high-purity this compound. A common sequence involves:

  • Adsorption Chromatography: Using resins like Amberchrom CG161Me to capture the Pteridic acids from the crude extract.

  • Silica Gel Chromatography: For initial fractionation based on polarity.

  • Size-Exclusion Chromatography: Using media like Sephadex LH-20 to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase (e.g., C18) column is essential for achieving high purity.

Q3: this compound seems to be unstable. What precautions should I take during purification?

A3: Pteridic acids can be sensitive to pH and temperature. It is advisable to work at neutral or slightly acidic pH (around pH 5-7) and to keep samples cool whenever possible. Avoid prolonged exposure to strong acids or bases and high temperatures to prevent degradation or isomerization to other Pteridic acid variants.[1]

Q4: How can I effectively separate this compound from its isomers like Pteridic acid B or F?

A4: The separation of closely related isomers is a significant challenge. High-resolution HPLC with a C18 column and a carefully optimized gradient elution is the most effective method. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid modifier like formic acid or acetic acid, can enhance resolution.

Troubleshooting Guides

Low Yield During Extraction and Chromatography
Symptom Possible Cause Suggested Solution
Low recovery of this compound in the initial crude extract. Incomplete extraction from the fermentation broth.- Ensure the pH of the broth is adjusted to a slightly acidic level (e.g., pH 5-6) to protonate the carboxylic acid group of this compound, increasing its solubility in the organic solvent.- Perform multiple extractions (e.g., 3 times) with the organic solvent and pool the extracts.
Significant loss of product during silica gel chromatography. Irreversible adsorption of the acidic compound to the silica gel.- Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.- Use a mobile phase containing a small amount of acetic or formic acid to reduce tailing and improve recovery.
Broad peaks and poor recovery from HPLC. Suboptimal mobile phase composition or column overload.- Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.- Reduce the sample load on the column.- Ensure the sample is fully dissolved in the mobile phase before injection.
Impurity Co-elution
Symptom Possible Cause Suggested Solution
Co-elution of this compound with other Pteridic acid isomers (e.g., B, F). Insufficient resolution of the chromatographic method.- HPLC Optimization: - Decrease the gradient slope (e.g., from a 5-95% B over 20 min to a 30-60% B over 40 min). - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Increase the column length or decrease the particle size for higher efficiency.
Presence of unknown impurities in the final product. Contamination from solvents or incomplete separation of minor metabolites.- Use high-purity, HPLC-grade solvents for all chromatographic steps.- Add an orthogonal purification step. For example, if the primary purification is based on reverse-phase chromatography, consider adding a normal-phase or ion-exchange step.- Analyze fractions by LC-MS to identify the nature of the impurities, which can guide the selection of an appropriate purification strategy.

Experimental Protocols

General Protocol for the Isolation of Pteridic Acids

This protocol is a generalized procedure based on methods reported for the isolation of Pteridic acids H and F, which can be adapted for this compound.[2]

  • Extraction:

    • Centrifuge the fermentation broth (e.g., 175 L) to separate the supernatant and mycelium.

    • Load the filtered supernatant onto an Amberchrom CG161Me resin column.

    • Wash the column with water to remove polar impurities.

    • Elute the Pteridic acids with methanol or acetone.

    • Concentrate the eluate under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Size-Exclusion Chromatography:

    • Pool the fractions enriched in this compound and concentrate them.

    • Dissolve the concentrated sample in the mobile phase for the size-exclusion column (e.g., methanol or a mixture of dichloromethane/methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same mobile phase.

    • Elute isocratically and collect fractions. Analyze fractions by HPLC to identify the purest fractions containing this compound.

High-Purity Purification by Preparative HPLC
Parameter Recommendation
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Optimized based on analytical HPLC (e.g., 40-70% B over 30 min)
Flow Rate 4-5 mL/min
Detection UV at 230 nm and 270 nm
Sample Preparation Dissolve the enriched fraction in a minimal amount of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Visualizations

Purification_Workflow Fermentation Fermentation Broth Extraction Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Adsorption_Chromo Adsorption Chromatography (e.g., Amberchrom) Crude_Extract->Adsorption_Chromo Enriched_Fraction1 Enriched Pteridic Acid Fraction Adsorption_Chromo->Enriched_Fraction1 Silica_Gel Silica Gel Chromatography Enriched_Fraction1->Silica_Gel Enriched_Fraction2 Partially Purified This compound Silica_Gel->Enriched_Fraction2 Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) Enriched_Fraction2->Size_Exclusion Enriched_Fraction3 This compound (>90% Purity) Size_Exclusion->Enriched_Fraction3 Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction3->Prep_HPLC High_Purity_Product High-Purity This compound (>98%) Prep_HPLC->High_Purity_Product

Caption: A typical multi-step workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Chromatography Check_Resolution Are target peaks resolved from impurities? Start->Check_Resolution Optimize_Gradient Optimize HPLC Gradient (e.g., shallower slope) Check_Resolution->Optimize_Gradient No Check_Tailing Is the peak for This compound tailing? Check_Resolution->Check_Tailing Yes Change_Stationary_Phase Try a different column (e.g., Phenyl-Hexyl) Optimize_Gradient->Change_Stationary_Phase Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Tailing->Adjust_pH Yes Check_Overload Is the column overloaded? Check_Tailing->Check_Overload No Adjust_pH->Check_Overload Reduce_Load Reduce sample injection volume or concentration Check_Overload->Reduce_Load Yes Success High Purity Achieved Check_Overload->Success No Reduce_Load->Success

References

Technical Support Center: Pteridic Acid A Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pteridic acid A in various bioassays. The information is tailored to address common sources of variability and ensure more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a polyketide natural product isolated from Streptomyces hygroscopicus. It and its analogues (e.g., Pteridic acids B, F, and H) are known to exhibit significant auxin-like activity, promoting plant growth and adventitious root formation.[1] They also play a role in conferring plant tolerance to abiotic stresses such as drought and salinity by upregulating stress-responsive genes.[2][3][4] Additionally, some pteridic acid analogues have been shown to induce cell cycle arrest in certain cell lines.[5]

Q2: I'm observing a high degree of variability in my Arabidopsis thaliana root elongation assay with this compound. What are the potential causes?

Variability in root elongation assays can stem from several factors:

  • Inconsistent pH: The pH of the growth medium can significantly impact root growth. Acidic conditions (pH below 5.0) can inhibit root elongation, while slightly alkaline conditions may have different effects.[6][7]

  • Solvent Effects: The solvent used to dissolve this compound and the final concentration in the media can affect root growth. It is crucial to include a solvent control to account for any inhibitory or stimulatory effects of the solvent itself.[8]

  • Light and Temperature Fluctuations: Inconsistent light intensity and temperature can alter plant growth rates and responsiveness to hormonal stimuli. Ensure uniform conditions for all experimental plates.

  • Seed Batch Variability: Different seed batches can have varying germination rates and vigor. It is advisable to use seeds from the same lot for a given experiment.

  • Plate Position Effects: The position of petri dishes in a growth chamber can lead to slight environmental differences. Rotate plates regularly to minimize this effect.

Q3: My this compound stock solution seems to be losing activity over time. What are the proper storage and handling procedures?

Pteridic acid H, a close analogue of this compound, has shown instability under acidic conditions (pH=3) and high temperatures (65°C). Pteridic acids belong to the spiroketal polyketide family.[8] The stability of these compounds can be influenced by factors such as pH, temperature, and light exposure.

Recommended Handling and Storage:

  • Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media.

Q4: I am performing a cell cycle analysis using flow cytometry after treating cells with a Pteridic acid analogue, but the G0/G1, S, and G2/M phases are not well-resolved. What could be the issue?

Poor resolution in cell cycle histograms is a common issue in flow cytometry.[9][10] Potential causes include:

  • Inappropriate Cell Density: Too few or too many cells can affect staining quality and data acquisition. An optimal concentration is typically around 1x10^6 cells/mL.[9]

  • Cell Clumping: Aggregates of cells will be interpreted as single events with higher DNA content, leading to a broadening of the G2/M peak and the appearance of false polyploidy. Ensure a single-cell suspension by gentle pipetting or filtering.

  • Incorrect Staining Procedure: Insufficient RNase treatment will result in the staining of RNA by propidium iodide (PI), leading to high background fluorescence. Ensure adequate incubation with RNase. The concentration of PI should also be optimized.

  • High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks, leading to poor resolution. Use the lowest possible flow rate for cell cycle analysis.[9][10]

  • Cell Health: If cells are not actively proliferating or are unhealthy, the proportion of cells in the S and G2/M phases will be low, making the peaks difficult to distinguish.[11]

Troubleshooting Guides

Guide 1: Arabidopsis thaliana Root Elongation Bioassay
Problem Potential Cause Recommended Solution
High variability between replicates Inhomogeneous mixing of this compound in the agar medium.Ensure the compound is added to the molten agar when it has cooled sufficiently to not cause degradation, but is still liquid enough for thorough mixing. Vortex the agar solution before pouring plates.
Uneven seed germination.Use a single, high-quality seed lot and stratify seeds (e.g., 48 hours at 4°C in the dark) to synchronize germination.
Inconsistent environmental conditions.Randomize the placement of petri dishes in the growth chamber and rotate them daily.
No dose-response observed Compound concentration is too high (inhibitory) or too low.Perform a wide-range dose-response curve, from nanomolar to micromolar concentrations, to identify the optimal range for observing auxin-like effects.
This compound has degraded.Prepare fresh stock solutions and protect them from light and elevated temperatures.
Inconsistent root growth direction Plates are not perfectly vertical.Use a rack to ensure plates are maintained at a consistent vertical orientation.
Solvent control shows root inhibition The solvent (e.g., DMSO, ethanol) is at a toxic concentration.Ensure the final solvent concentration in the media is low (typically ≤ 0.1%) and consistent across all treatments, including the negative control.
Guide 2: Cell Cycle Analysis by Flow Cytometry
Problem Potential Cause Recommended Solution
Weak or no signal Insufficient cell permeabilization.Ensure proper fixation (e.g., with ice-cold 70% ethanol) to allow the DNA dye to enter the cells.
Low expression of the target (if co-staining).Confirm target expression in your cell line and consider using a brighter fluorochrome.
High background fluorescence Inadequate RNase treatment leading to RNA staining.Increase RNase A concentration or incubation time.
Autofluorescence of the compound.Run an unstained control of cells treated with this compound to check for any intrinsic fluorescence at the emission wavelength of the DNA dye.
Poorly resolved G0/G1 and G2/M peaks (High CV) Cell clumps and aggregates.Gently pipette the cell suspension before acquisition and consider filtering through a nylon mesh.
High flow rate during acquisition.Use a low flow rate to improve the precision of the fluorescence measurement.[10]
Cells are not actively dividing.Ensure cells are harvested during the exponential growth phase.[10]
G2/M peak is absent or very small The compound may not be inducing G2/M arrest in your cell line, or the concentration is not optimal.Perform a time-course and dose-response experiment to identify the optimal conditions for observing cell cycle arrest.
Cells are in contact inhibition.Ensure that cells are seeded at a density that allows for proliferation during the treatment period.[11]

Quantitative Data

Table 1: Effect of Pteridic Acid Analogues on Arabidopsis thaliana Root Growth under Abiotic Stress

Data summarized from studies on Pteridic acid H and F, close analogues of this compound.

Compound Concentration Stress Condition Parameter % Increase vs. Control Reference
Pteridic acid H1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)Primary Root Length54.5%--INVALID-LINK--
Pteridic acid H1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)Fresh Weight89.0%--INVALID-LINK--
Pteridic acid F1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)Primary Root Length30.5%--INVALID-LINK--
Pteridic acid F1.3 nM (0.5 ng/mL)Drought (15% PEG-6000)Fresh Weight56.7%--INVALID-LINK--
Pteridic acid H1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)Primary Root Length74.0%--INVALID-LINK--
Pteridic acid H1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)Fresh Weight126.2%--INVALID-LINK--
Pteridic acid F1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)Primary Root Length61.8%--INVALID-LINK--
Pteridic acid F1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)Fresh Weight110.9%--INVALID-LINK--

Table 2: Minimum Inhibitory Concentration (MIC) of Pteridic Acid Analogues for Cell Cycle Arrest

Compound Cell Line Effect MIC (µmol/L) Reference
Pteridic acid hydratetsFT210G0/G1 phase arrest32.8--INVALID-LINK--[5]
Pteridic acid CtsFT210G0/G1 phase arrest68.9--INVALID-LINK--[5]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay
  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust the pH to a consistent value (e.g., 5.7) before autoclaving.

  • This compound Addition: After autoclaving, cool the medium to approximately 50-55°C. Add the desired concentration of this compound (from a concentrated stock in a suitable solvent) and a solvent control to separate batches of media. Mix thoroughly by swirling.

  • Plate Pouring: Pour the media into square petri dishes under sterile conditions. Allow the plates to solidify completely.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

  • Stratification: Resuspend the sterilized seeds in 0.1% sterile agar and store at 4°C in the dark for 48 hours to synchronize germination.

  • Seed Sowing: Pipette individual seeds in a line on the surface of the agar plates.

  • Incubation: Place the plates vertically in a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22°C).

  • Data Collection: After a set number of days (e.g., 7-10), photograph the plates and measure the primary root length using image analysis software such as ImageJ.

Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Plate cells at a density that will not lead to confluence by the end of the experiment. Treat with desired concentrations of this compound or a vehicle control for a specified duration.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for acquisition. Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Analyze the DNA content histogram of the single cells.

Visualizations

Pteridic_Acid_A_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_output Output stock This compound Stock Solution (in DMSO/Ethanol) media Growth Medium Preparation (e.g., MS Agar) stock->media Dilution cells Cell Culture (Exponential Growth) stock->cells Treatment root_assay Root Elongation Assay (Arabidopsis) media->root_assay Treatment cell_assay Cell Cycle Assay cells->cell_assay Harvesting & Staining imaging Image Acquisition & Analysis (Root Length Measurement) root_assay->imaging flow Flow Cytometry (DNA Content Analysis) cell_assay->flow growth_data Dose-Response Curve (Growth Promotion/Inhibition) imaging->growth_data cycle_data Cell Cycle Distribution (G0/G1, S, G2/M Percentages) flow->cycle_data

Experimental workflow for this compound bioassays.

Auxin_Signaling_Pathway Pteridic_Acid_A This compound (Auxin-like molecule) TIR1_AFB TIR1/AFB (Auxin Receptor) Pteridic_Acid_A->TIR1_AFB Binds/Activates Auxin Auxin (IAA) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms co-receptor complex Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->Aux_IAA Degrades ARE Auxin Response Element (in gene promoters) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Auxin signaling pathway and the putative action of this compound.

Abiotic_Stress_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) Perception Stress Perception (Sensors/Receptors) Abiotic_Stress->Perception Pteridic_Acid_A This compound Signaling_Cascade Signaling Cascade (ROS, Ca2+, Phytohormones) Pteridic_Acid_A->Signaling_Cascade Modulates Perception->Signaling_Cascade Transcription_Factors Stress-Responsive Transcription Factors (e.g., DREB, bZIP) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression Regulates Tolerance Enhanced Stress Tolerance Gene_Expression->Tolerance

This compound's role in the plant abiotic stress response pathway.

References

How to prevent epimerization of Pteridic acid A during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stereoselective synthesis of Pteridic acid A, focusing on the prevention of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary epimerization issue encountered during the synthesis of this compound?

A1: The main challenge is the undesired epimerization at the C11 spirocenter, which leads to the formation of Pteridic acid B, the C11 epimer of this compound. Both are natural products, which can make purification difficult if a mixture is formed.[1]

Q2: At which stage of the synthesis does this epimerization typically occur?

A2: Epimerization is most likely to happen during the acid-mediated spiroketalization step, which forms the characteristic spirocyclic core of the molecule.[1][2]

Q3: What are the key factors that influence the epimerization at the spirocenter?

A3: The choice of acid catalyst, solvent, and reaction conditions (temperature and time) are critical. Certain Lewis acids, such as magnesium bromide (MgBr₂), can promote equilibration between the anomerically favored intermediate leading to this compound and the anomerically disfavored epimer that forms Pteridic acid B.[1] General factors that can promote epimerization in chiral molecules include the use of strong acids or bases and elevated temperatures.[3]

Q4: How can I selectively synthesize this compound while minimizing the formation of Pteridic acid B?

A4: To favor the formation of this compound, specific, milder conditions for the spiroketalization reaction are required. This involves using a protic acid catalyst like pyridinium p-toluenesulfonate (PPTS) in a non-polar solvent at room temperature. These conditions favor the formation of the thermodynamically more stable anomer, which leads to this compound, and avoids the equilibration that can be induced by stronger Lewis acids.

Troubleshooting Guide: Preventing Epimerization of this compound

This guide addresses the common issue of obtaining a mixture of this compound and its epimer, Pteridic acid B.

Problem: My final product is a mixture of this compound and Pteridic acid B, indicating epimerization has occurred.

Probable Cause: The conditions used for the spiroketalization step are promoting equilibration at the C11 spirocenter. This is often due to the use of a Lewis acid catalyst that facilitates the interconversion of the diastereomeric spiroketal intermediates.[1]

Solution: Modify the spiroketalization protocol to employ conditions that favor the formation of the thermodynamically preferred intermediate leading to this compound, without causing epimerization.

Recommended Protocol for Stereoselective Spiroketalization

A detailed methodology for the key spiroketalization step is provided below, based on synthetic routes that successfully yielded this compound.

Objective: To cyclize the precursor seco-acid to form the spiroketal core of this compound with high stereoselectivity at the C11 position.

Reagents and Materials:

  • Precursor seco-acid

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂) or Benzene (C₆H₆), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the seco-acid precursor in anhydrous dichloromethane or benzene under an inert atmosphere.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired spiroketal intermediate.

This protocol avoids the use of Lewis acids like MgBr₂, which have been shown to cause epimerization to the intermediate that leads to Pteridic acid B.[1]

Data on Spiroketalization Conditions

The following table summarizes the effect of different reaction conditions on the stereochemical outcome of the spiroketalization, leading to either this compound or its C11 epimer, Pteridic acid B.

CatalystSolventTemperatureOutcomeReference
PPTSCH₂Cl₂Room Temp.Favors this compound formationImplied by successful syntheses[4][5]
MgBr₂Et₂ONot specifiedCauses partial epimerization to Pteridic acid B precursor[1]

Visual Guides

Structural Difference Between this compound and B

The diagram below illustrates the stereochemical difference at the C11 spirocenter between this compound and its epimer, Pteridic acid B.

Caption: Stereochemical difference at the C11 spirocenter.

Experimental Workflow for Stereoselective Synthesis

This workflow illustrates the critical spiroketalization step and how the choice of catalyst determines the final product.

G start Seco-acid Precursor cond1 PPTS, CH2Cl2 Room Temperature start->cond1 Milder Conditions cond2 MgBr2, Et2O start->cond2 Lewis Acid Conditions prodA This compound (Desired Product) cond1->prodA equil Equilibration at Spirocenter cond2->equil prodB Pteridic Acid B (Epimer) equil->prodA Minor equil->prodB Major

Caption: Catalyst choice dictates stereochemical outcome.

Troubleshooting Decision Tree for Epimerization

Use this logical diagram to diagnose and resolve issues with epimerization during your synthesis.

G q1 Is Pteridic Acid B detected in the product? a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Was a Lewis Acid (e.g., MgBr2) used for spiroketalization? a1_yes->q2 res_ok Synthesis is stereoselective. No epimerization issue. a1_no->res_ok a2_yes YES q2->a2_yes a2_no NO q2->a2_no sol1 Switch to milder conditions: Use PPTS in CH2Cl2 at room temperature. a2_yes->sol1 q3 Were high temperatures or strong basic/acidic conditions used in other steps? a2_no->q3 a3_yes YES q3->a3_yes a3_no NO q3->a3_no sol2 Re-evaluate all reaction steps. Avoid harsh conditions, especially after spiroketal formation. a3_yes->sol2 res_other Epimerization cause is likely not catalyst-related during spiroketalization. Review other steps. a3_no->res_other

Caption: Decision tree for diagnosing epimerization.

References

Enhancing the plant uptake of Pteridic acid A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the plant uptake and efficacy of Pteridic acid A and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on plants? this compound is a spiroketal polyketide metabolite produced by Streptomyces species.[1] Early studies identified Pteridic acids A and B as potent plant growth promoters with auxin-like activity, capable of inducing the formation of adventitious roots in kidney beans at concentrations as low as 1 nM.[1] While this compound is known for these auxin-like effects, recent research has focused more on the related Pteridic acids H and F, which have been shown to significantly alleviate abiotic stress, such as drought and salinity, in plants like Arabidopsis thaliana.[2][3][4]

Q2: What is the primary mechanism of action for Pteridic acids in plants? Recent studies on Pteridic acids H and F suggest they act as potent plant stress regulators.[3][5] They have been shown to promote root growth under drought and salinity stress at nanomolar concentrations.[2][6] The proposed mechanism involves the upregulation of stress-responsive genes. For instance, treatment with Pteridic acids H and F led to increased expression of TIP2;3 (a tonoplast intrinsic protein involved in water flow) and SOS1 (a plasma membrane Na+/H+ antiporter crucial for salt tolerance) in Arabidopsis seedlings under salinity stress.[2] Transcriptomic analysis confirms that these compounds trigger changes in genes related to abiotic stress defense and auxin-activated signaling pathways.[4][7]

Q3: What are the optimal concentrations for applying Pteridic acid? The effective concentration of Pteridic acids is very low. For Pteridic acids H and F, a concentration of 0.5 ng/mL (approximately 1.3 nM) was found to significantly promote root growth and fresh weight in Arabidopsis thaliana under drought and salinity conditions.[2][3][5] Pteridic acids A and B were reported to be effective at 1 nM for inducing root formation in kidney beans.[1] It is crucial to perform a dose-response curve for your specific plant species and experimental conditions to determine the optimal concentration.

Q4: Is this compound stable in solution? The stability of this compound in experimental solutions can be a factor in its efficacy. As a polyketide, it may be sensitive to factors like pH, light, and temperature. It is recommended to prepare fresh solutions for each experiment and store stock solutions in the dark at low temperatures (e.g., -20°C).

Troubleshooting Guide

Issue 1: No observable effect on plant growth or stress tolerance.

Possible Cause Troubleshooting Step
Incorrect Concentration The active concentration range is very narrow (nanomolar). Perform a detailed dose-response experiment with serial dilutions ranging from 0.1 nM to 100 nM to identify the optimal concentration for your system. High concentrations may not be more effective and could be inhibitory.
Degradation of Compound Prepare fresh working solutions from a frozen stock for each experiment. Protect solutions from light and avoid repeated freeze-thaw cycles.
Plant Growth Conditions Ensure that the plants are actually experiencing the abiotic stress you intend to study (e.g., sufficient PEG concentration for drought or NaCl for salinity). The beneficial effects of Pteridic acids are most pronounced under stress conditions.[2][7]
Method of Application Ensure uniform application. For agar-based assays, incorporate the compound into the growth medium before pouring plates. For soil-based experiments, apply as a root drench for consistent exposure.
Different Mechanism in Test Species The primary research has been on Arabidopsis, barley, and beans.[2][8] The response may differ in other species. Consider testing related compounds like Pteridic acid H or F, which have a more extensively documented role in broad abiotic stress tolerance.[3][5]

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Uneven Application Calibrate your application technique. Ensure each plant or plate receives the exact same volume and concentration of the treatment solution.
Biological Variability Use a larger number of biological replicates to account for natural variation in plant growth and response. Ensure seeds are from the same lot and age, and that seedlings are synchronized at the start of the experiment.
Fluctuations in Environment Tightly control environmental conditions (light intensity, temperature, humidity) in the growth chamber, as minor variations can significantly impact plant stress levels and growth, potentially masking the compound's effects.

Quantitative Data Summary

The following tables summarize the reported effects of Pteridic acids H and F on Arabidopsis thaliana seedlings, which can serve as a benchmark for experiments with this compound.

Table 1: Effect of Pteridic Acids (0.5 ng/mL) on Arabidopsis under Drought Stress *

TreatmentParameter% Increase vs. Control
Pteridic acid H Root Length54.5%
Fresh Weight89.0%
Pteridic acid F Root Length30.5%
Fresh Weight56.7%
*Data sourced from studies on drought stress induced by PEG.[2][9]

Table 2: Effect of Pteridic Acids (0.5 ng/mL) on Arabidopsis under Salinity Stress *

TreatmentParameter% Increase vs. Control
Pteridic acid H Root Length74.0%
Fresh Weight126.2%
Pteridic acid F Root Length61.8%
Fresh Weight110.9%
*Data sourced from studies on salinity stress induced by NaCl.[3][5][9]

Experimental Protocols & Visualizations

Protocol 1: Arabidopsis Seedling Abiotic Stress Assay

This protocol details a standard method for assessing the effect of Pteridic acid on plant growth under controlled stress conditions.

  • Sterilization & Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution.

    • Rinse seeds thoroughly with sterile distilled water.

    • Suspend seeds in 0.1% sterile agar and stratify at 4°C for 3 days in the dark to synchronize germination.

  • Preparation of Treatment Media:

    • Prepare Murashige and Skoog (MS) agar medium.

    • After autoclaving and cooling to ~50°C, add this compound from a sterile-filtered stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 5.0, 10.0 nM).

    • For stress conditions, add sterile-filtered NaCl (e.g., 80 mM for salinity) or PEG-6000 (e.g., 15% w/v for drought) to the medium.[7]

    • Pour the medium into square petri dishes.

  • Germination and Growth:

    • Pipette stratified seeds onto the surface of the agar plates.

    • Seal the plates and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) and temperature.

  • Data Collection:

    • After a set period (e.g., 7-10 days), remove the plates.

    • Photograph the plates for qualitative assessment.

    • Carefully remove seedlings and measure primary root length and total fresh weight for quantitative analysis.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sterilize 1. Sterilize & Stratify Seeds PrepareMedia 2. Prepare MS Agar Media with Pteridic Acid & Stressor PlateSeeds 3. Plate Seeds on Media PrepareMedia->PlateSeeds Grow 4. Incubate in Growth Chamber PlateSeeds->Grow CollectData 5. Measure Root Length & Fresh Weight Grow->CollectData Analyze 6. Statistical Analysis CollectData->Analyze

Caption: Experimental workflow for an abiotic stress assay.
Protocol 2: Quantification of Pteridic Acid in Plant Tissue

This protocol provides a general workflow for extracting and quantifying Pteridic acid from plant tissues, based on methods used for similar compounds like abscisic acid.

  • Sample Preparation:

    • Harvest plant tissue (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Record the fresh weight.

    • Lyophilize (freeze-dry) the tissue to obtain the dry weight and grind to a fine powder.

  • Extraction:

    • Extract the powdered tissue with a suitable solvent mixture (e.g., methanol/water/acetic acid).

    • Include an internal standard if available for accurate quantification.

    • Homogenize and centrifuge to pellet solid debris. Collect the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering compounds like pigments and lipids.

    • Wash the cartridge with a non-polar solvent.

    • Elute the Pteridic acid fraction with a more polar solvent (e.g., methanol).

  • Analysis (LC-MS/MS):

    • Dry the eluted fraction under nitrogen gas and reconstitute in a suitable solvent for analysis.

    • Analyze the sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity needed to detect and quantify the compound at low concentrations in complex plant extracts.[2]

Visualizations of Mechanisms

The following diagrams illustrate the proposed mechanism of action and a troubleshooting decision process.

G cluster_input External Stimulus cluster_plant Plant Response cluster_output Phenotypic Outcome PA Pteridic Acid Uptake Root Uptake PA->Uptake Enhances Response Stress Abiotic Stress (Drought, Salinity) Stress->Uptake Triggers Stress Signal Signal Transduction Uptake->Signal Genes Upregulation of Stress Genes (e.g., TIP2;3, SOS1) Signal->Genes Tolerance Enhanced Stress Tolerance Genes->Tolerance Growth Improved Root Growth & Biomass Tolerance->Growth

Caption: Proposed signaling pathway for Pteridic acid action.

G Start Problem: No Observable Effect Concentration Is concentration in nanomolar range? Start->Concentration StressLevel Is plant stress level adequate? Concentration->StressLevel Yes Sol_Concentration Solution: Perform dose-response curve Concentration->Sol_Concentration No CompoundIntegrity Was a fresh solution used? StressLevel->CompoundIntegrity Yes Sol_Stress Solution: Verify/increase stressor (e.g., NaCl, PEG) StressLevel->Sol_Stress No Sol_Compound Solution: Prepare fresh solution, protect from light CompoundIntegrity->Sol_Compound No End Re-run Experiment CompoundIntegrity->End Yes Sol_Concentration->End Sol_Stress->End Sol_Compound->End

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Deconvolution of Complex NMR Spectra for Pteridic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pteridic acid analogues. The information is designed to address common issues encountered during the deconvolution of complex NMR spectra for this class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acquisition and processing of NMR spectra for Pteridic acid analogues.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TS-001 Severe Peak Overlap High structural similarity among analogues; presence of multiple rotamers or isomers; high sample concentration leading to intermolecular interactions.1. Optimize NMR Solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter chemical shifts and resolve overlapping signals[1]. 2. Acquire 2D NMR Spectra: Use techniques like COSY, HSQC, and HMBC to disperse signals into a second dimension, aiding in the resolution and assignment of individual proton and carbon signals[2]. 3. Employ Pure-Shift NMR: These experiments can collapse multiplets into singlets, significantly reducing spectral crowding[3]. 4. Adjust Sample Temperature: For issues with rotamers, acquiring the spectrum at a higher temperature can increase the rate of bond rotation on the NMR timescale, potentially simplifying the spectrum[1].
TS-002 Inaccurate Integrations Peak overlap; poor baseline correction; incorrect phasing; presence of exchangeable protons (e.g., -OH, -NH).1. Utilize Deconvolution Software: Employ software with global spectral deconvolution (GSD) or similar algorithms to fit overlapping peaks to a set of Lorentzian lines, allowing for more accurate integration of individual signals[3]. 2. Manual Phasing and Baseline Correction: Carefully perform manual phase and baseline correction to ensure accurate peak integration. 3. D₂O Exchange: To confirm and exclude signals from exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peaks corresponding to OH or NH protons should disappear or significantly decrease in intensity[1].
TS-003 Broad or Distorted Peaks Poor shimming; sample inhomogeneity (e.g., poor solubility, presence of particulates); high sample concentration; chemical exchange.1. Optimize Shimming: Perform manual or automated shimming to improve the homogeneity of the magnetic field. 2. Improve Sample Preparation: Ensure the sample is fully dissolved. Filter the sample if particulates are present. Consider diluting the sample. 3. Reference Deconvolution: If poor shimming is unavoidable or you are working with previously acquired data, reference deconvolution can be used to improve the line shape, provided a strong, well-resolved singlet is present in the spectrum.
TS-004 Compound Instability Pteridic acid H is known to be unstable under high temperature or acidic conditions, potentially converting to its isomer, Pteridic acid F.1. Control Experimental Conditions: Avoid high temperatures and acidic conditions during sample preparation and analysis. 2. Monitor Isomerization: Be aware of the potential for isomerization and look for the appearance of new signals corresponding to the isomer. 2D NMR can help in identifying the presence of both isomers.
TS-005 Low Signal-to-Noise Ratio Low sample concentration; insufficient number of scans.1. Increase Number of Scans: Acquire more transients to improve the signal-to-noise ratio. 2. Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity[4]. 3. Optimize Acquisition Parameters: Adjust parameters such as the relaxation delay to ensure complete relaxation between scans, maximizing signal intensity.
TS-006 Complexity due to Spiroketal Moiety The spiroketal core of Pteridic acids can exist in different conformations or epimerize under certain conditions, leading to a more complex spectrum.1. Advanced 2D NMR: Utilize NOESY or ROESY experiments to establish through-space correlations that can help in defining the stereochemistry and conformation of the spiroketal ring system. 2. Computational Modeling: Compare experimental NMR data with computationally predicted chemical shifts for different possible isomers to aid in structural elucidation.

Frequently Asked Questions (FAQs)

1. What is spectral deconvolution and why is it necessary for Pteridic acid analogues?

Spectral deconvolution is a computational method used to separate overlapping signals in an NMR spectrum into their individual components. For Pteridic acid analogues, which are often isolated as complex mixtures of structurally similar compounds, 1D ¹H NMR spectra can be crowded with overlapping multiplets. Deconvolution is essential to accurately determine the chemical shift, multiplicity, and integral of each signal, which is crucial for structural elucidation and quantification.

2. What software can be used for the deconvolution of NMR spectra?

Several software packages are available for NMR data processing and deconvolution:

  • Mnova (Mestrelab Research): A comprehensive software suite with tools for processing, analysis, and deconvolution of 1D and 2D NMR data. It features a Global Spectral Deconvolution (GSD) algorithm that can automatically fit the entire spectrum to a series of Lorentzian peaks.

  • TopSpin (Bruker): Bruker's software for NMR data acquisition and processing also includes functionalities for peak fitting and deconvolution.

  • UnidecNMR: A software that uses deconvolution to identify resonances in NMR spectra and has shown favorable performance on strongly overlapped 1D and 2D spectra.

  • decon1d: A Python-based deconvolution program that uses Bayesian information criteria to objectively determine the number of peaks in a complex signal.

3. How can 2D NMR experiments help in analyzing complex mixtures of Pteridic acid analogues?

2D NMR experiments are powerful tools for resolving spectral overlap by spreading the signals across two frequency dimensions. For Pteridic acid analogues, the following experiments are particularly useful:

  • COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, helping to trace out spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent signal dispersion due to the large chemical shift range of ¹³C.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and connecting different spin systems.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, aiding in the determination of stereochemistry and conformation.

4. What are some key structural features of Pteridic acids that might lead to complex NMR spectra?

Pteridic acids possess several structural motifs that can contribute to spectral complexity:

  • Spiroketal Core: This rigid, bicyclic system can lead to complex splitting patterns and diastereotopic protons.

  • Conjugated Double Bonds: The olefinic protons in the conjugated system can have overlapping signals and complex coupling patterns.

  • Multiple Chiral Centers: The presence of several stereocenters can result in the formation of diastereomers, which will have distinct, and often overlapping, NMR spectra.

Quantitative Data Presentation

The following table is a representative example of how to present deconvoluted ¹H NMR data for a hypothetical mixture of two Pteridic acid analogues. The data is based on published chemical shifts for Pteridic acids H and F.

Peak IDChemical Shift (δ) ppmMultiplicityJ (Hz)Deconvoluted IntegralAssignment (Analogue)Concentration (mM)
17.33dd15.0, 10.01.00H-3 (H)0.50
27.16dd15.0, 10.00.65H-3 (F)0.33
36.26d15.01.00H-2 (H)0.50
46.25d15.00.65H-2 (F)0.33
56.13dd15.0, 6.01.00H-5 (H)0.50
66.07dd15.0, 6.00.65H-5 (F)0.33
75.90d15.01.00H-4 (H)0.50
85.97d15.00.65H-4 (F)0.33
93.85m-1.00H-7 (H)0.50
103.88m-0.65H-7 (F)0.33

Experimental Protocols

Protocol 1: 2D HSQC for Pteridic Acid Analogues

This protocol outlines the acquisition of a standard sensitivity-improved, phase-sensitive gradient HSQC experiment.

  • Sample Preparation: Dissolve 5-10 mg of the Pteridic acid analogue mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Initial 1D ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • Setup HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcetgpsisp on Bruker instruments).

    • Set the spectral width in F2 (¹H dimension) to cover all proton signals (e.g., 10-12 ppm).

    • Set the spectral width in F1 (¹³C dimension) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Set the number of data points in F2 (TD2) to 1024 or 2048.

    • Set the number of increments in F1 (TD1) to 256 or 512.

    • Set the number of scans (NS) per increment, typically a multiple of 8 or 16 for proper phase cycling (e.g., 16-64 scans depending on sample concentration).

    • Set the relaxation delay (D1) to 1-2 seconds.

    • The one-bond coupling constant (¹JCH) is typically set to 145 Hz for sp³ carbons and 160 Hz for sp² carbons. An average value of 150 Hz is often a good starting point.

  • Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • Perform baseline correction.

Visualizations

Biosynthetic Pathway of Pteridic Acids H and F

The following diagram illustrates the proposed biosynthetic pathway for Pteridic acids H and F, which are derived from a modular type I polyketide synthase.

Biosynthesis_Pteridic_Acid PKS Modular Type I Polyketide Synthase (PKS) Polyketide_Chain Linear Polyketide Precursor PKS->Polyketide_Chain Biosynthesis Spiroketalization Spontaneous Spiroketalization Polyketide_Chain->Spiroketalization Spiroketal_Intermediate 6,6-Spiroketal Intermediate Spiroketalization->Spiroketal_Intermediate Dehydration Dehydration (-H₂O) Spiroketal_Intermediate->Dehydration Pteridic_Acid_H Pteridic Acid H Dehydration->Pteridic_Acid_H Pteridic_Acid_F Pteridic Acid F Dehydration->Pteridic_Acid_F

Caption: Proposed biosynthetic pathway of Pteridic acids H and F.

Pteridic Acid-Mediated Abiotic Stress Response in Plants

This diagram shows a simplified signaling pathway of how Pteridic acids can help plants mitigate abiotic stress, such as drought and salinity.

Abiotic_Stress_Response Abiotic_Stress Abiotic Stress (Drought, Salinity) Plant_Cell Plant Cell Abiotic_Stress->Plant_Cell affects Pteridic_Acids Pteridic Acids (H and F) Pteridic_Acids->Plant_Cell perceived by Signal_Perception Signal Perception Plant_Cell->Signal_Perception Signal_Transduction Signal Transduction Cascade Signal_Perception->Signal_Transduction Auxin_Pathway Auxin-Activated Signaling Pathway Signal_Transduction->Auxin_Pathway activates Gene_Expression Expression of Stress-Responsive Genes Signal_Transduction->Gene_Expression upregulates Stress_Response Enhanced Abiotic Stress Tolerance Auxin_Pathway->Stress_Response Gene_Expression->Stress_Response

Caption: Pteridic acid signaling in plant abiotic stress response.

References

Validation & Comparative

A Comparative Analysis of Pteridic Acid A and Pteridic Acid B: Unveiling Their Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pteridic acids A and B, two closely related natural products, have garnered attention for their significant biological activities. This guide provides a comprehensive comparative analysis of their known bioactivities, supported by available experimental data. We delve into their chemical structures, biological effects, and the underlying mechanisms of action, presenting the information in a clear and accessible format for researchers in the fields of natural product chemistry, plant biology, and drug discovery.

Chemical Structures

Pteridic acid A and Pteridic acid B are stereoisomers, specifically epimers at the C-11 position. Both compounds possess a complex polyketide structure featuring a[1][1]-spirocyclic moiety. Their shared molecular formula is C₂₁H₃₂O₅.

Bioactivity Profile: A Focus on Plant Growth Promotion

The most well-documented bioactivity of both this compound and Pteridic acid B is their potent plant growth-promoting effects, exhibiting auxin-like activity.[2][3] The seminal study by Igarashi et al. (2002) demonstrated that both compounds are capable of inducing the formation of adventitious roots in kidney bean hypocotyls at a remarkably low concentration of 1 nM.[3] This level of activity is reported to be comparable to that of the natural plant hormone indole-3-acetic acid (IAA).[3]

While a direct quantitative comparison of the potency between this compound and Pteridic acid B is not extensively detailed in the primary literature, the initial findings suggest they possess a similar order of magnitude in their auxin-like effects.

Data Presentation

Table 1: Comparative Bioactivity of this compound and Pteridic Acid B

BioactivityThis compoundPteridic Acid BReference Compound (IAA)Source
Plant Growth Promotion
Adventitious Root Formation (Kidney Bean)Effective at 1 nMEffective at 1 nMEffective at similar concentrations[3]

Experimental Protocols

Adventitious Root Formation Bioassay (Kidney Bean Hypocotyl)

This protocol is a representative method for assessing auxin-like activity based on the induction of adventitious roots in kidney bean cuttings. The specific detailed protocol from the original study by Igarashi et al. (2002) is not fully available; therefore, this represents a generalized procedure.

1. Plant Material and Growth Conditions:

  • Kidney bean (Phaseolus vulgaris) seeds are surface-sterilized and germinated on moist filter paper or in vermiculite in the dark for 5-7 days at approximately 25°C.

  • Etiolated seedlings with uniform hypocotyl length are selected for the assay.

2. Preparation of Cuttings:

  • The primary leaves and the root system are excised from the etiolated seedlings.

  • Hypocotyl cuttings of a standardized length (e.g., 3-4 cm) are prepared by making a clean cut at the base.

3. Treatment Application:

  • Stock solutions of this compound, Pteridic acid B, and a positive control (e.g., Indole-3-acetic acid, IAA) are prepared in a suitable solvent (e.g., DMSO or ethanol) and then diluted to the final desired concentrations (e.g., 1 nM) in a buffered aqueous solution.

  • Groups of hypocotyl cuttings are placed in vials containing the respective test solutions. A vehicle control (buffer solution with the solvent) is also included.

4. Incubation:

  • The vials with the cuttings are incubated under controlled conditions, typically in a growth chamber with a defined light-dark cycle and constant temperature (e.g., 25°C) for a period of 5-7 days.

5. Data Collection and Analysis:

  • After the incubation period, the number of adventitious roots formed on each hypocotyl cutting is counted.

  • The length of the adventitious roots can also be measured.

  • The data are statistically analyzed to compare the effects of this compound, Pteridic acid B, and the positive control against the vehicle control.

Signaling Pathway

The auxin-like activity of Pteridic acids A and B suggests their interaction with the auxin signaling pathway in plants. The canonical auxin signaling cascade involves the perception of auxin by receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteridic_Acid_A_B This compound / B (Auxin Analogs) Receptor Auxin Receptor (e.g., TIR1/AFB) Pteridic_Acid_A_B->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Response Cell Elongation & Adventitious Root Formation Auxin_Responsive_Genes->Growth_Response Ub Ubiquitin Ub->Aux_IAA

Caption: Proposed mechanism of Pteridic acids A and B via the auxin signaling pathway.

Experimental Workflow

The general workflow for investigating the bioactivity of Pteridic acids A and B involves several key stages, from isolation to bioassay.

Experimental_Workflow Isolation Isolation from Streptomyces hygroscopicus Purification Chromatographic Purification Isolation->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassay Adventitious Root Formation Bioassay Purification->Bioassay Data_Analysis Data Collection & Statistical Analysis Bioassay->Data_Analysis Conclusion Comparative Analysis of Bioactivity Data_Analysis->Conclusion

Caption: General experimental workflow for Pteridic acid bioactivity analysis.

Conclusion

Pteridic acids A and B are potent plant growth promoters with auxin-like activity, effective at nanomolar concentrations. While their bioactivities appear to be comparable, further quantitative studies are necessary to delineate any subtle differences in their potency and to explore their potential in other biological systems. The detailed experimental protocols and the understanding of their presumed mechanism of action via the auxin signaling pathway provide a solid foundation for future research and potential applications in agriculture and biotechnology.

References

Validating the auxin-like effects of Pteridic acid A in different plant species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the auxin-like effects of Pteridic acid A and its analogs against other natural and synthetic auxins. We will delve into supporting experimental data, detailed methodologies, and the current understanding of the signaling pathways involved.

Introduction to this compound and its Auxin-Like Properties

Pteridic acids are a class of natural products produced by Streptomyces species. Pteridic acids A and B, isolated from Streptomyces hygroscopicus, have been identified as novel plant growth promoters with auxin-like activity.[1] The primary evidence for their auxin-like effects comes from their ability to induce adventitious root formation in kidney beans at a concentration as low as 1 nM, an efficacy comparable to natural auxins like indole-3-acetic acid (IAA).[1]

More recent studies on related compounds, Pteridic acids H and F, have provided further insights into the nuanced auxin-like activities of this compound class. These studies, primarily in the model plant Arabidopsis thaliana, have demonstrated significant promotion of primary root growth, particularly under abiotic stress conditions.[2][3] However, they also reveal key differences compared to IAA, suggesting a potentially distinct mode of action.[2][3]

Comparative Performance: Pteridic Acids vs. Other Auxins

To objectively evaluate the performance of this compound and its analogs, we compare their effects on key auxin-regulated developmental processes against the natural auxin IAA and the synthetic auxins 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited quantitative data specifically for this compound, this comparison will also draw upon the more detailed studies of Pteridic acids H and F.

Root Elongation and Development

Auxins are well-known for their profound effects on root architecture. The following tables summarize the comparative effects of Pteridic acids and other auxins on root growth.

Table 1: Effect of Pteridic Acids and IAA on Primary Root Growth in Arabidopsis thaliana under Abiotic Stress

CompoundConcentrationStress ConditionPrimary Root Length Increase (%)Fresh Weight Increase (%)Citation
Pteridic acid H1.3 nM (0.5 ng/mL)Drought (15% PEG)54.589[2][3]
Pteridic acid F1.3 nM (0.5 ng/mL)Drought (15% PEG)30.556.7[2][3]
IAA1.3 nMDrought (15% PEG)Less effective than Pteridic acid HLess effective than Pteridic acid H[2][3]
Pteridic acid H1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)74.0126.2[2][3]
Pteridic acid F1.3 nM (0.5 ng/mL)Salinity (80 mM NaCl)61.8110.9[2][3]

Table 2: Comparative Effects of Pteridic Acids and Other Auxins on Different Aspects of Root Development

CompoundPrimary Root ElongationLateral Root FormationAdventitious Root FormationPlant SpeciesCitation
This compound/B PromotiveNot ReportedStrongly Promotive Kidney Bean[1]
Pteridic acids H/F Strongly Promotive (under stress) No significant promotion No significant promotion Arabidopsis thaliana, Kidney Bean[2][3]
IAA (Indole-3-acetic acid) Promotive (at optimal conc.)Strongly Promotive Strongly Promotive General[2][3]
NAA (1-Naphthaleneacetic acid) Promotive (at optimal conc.)Strongly Promotive Strongly Promotive General[4][5]
2,4-D (2,4-Dichlorophenoxyacetic acid) Inhibitory at high conc.Can be promotive, but often leads to callusingCan be promotive, but often leads to callusingGeneral[4][5][6][7]

Note: "conc." stands for concentration.

The data clearly indicates that while this compound/B are potent inducers of adventitious roots, the closely related Pteridic acids H and F show a more specific effect on primary root elongation, particularly under stress, without the typical accompanying increase in lateral and adventitious roots seen with IAA and synthetic auxins.[2][3] This suggests a divergence in their downstream signaling or cellular targets.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of auxin-like compounds. Below are protocols for key experiments.

Adventitious Root Induction Assay in Kidney Bean (Phaseolus vulgaris)

This bioassay is used to determine the ability of a compound to induce the formation of adventitious roots.

  • Plant Material: Use uniformly sized kidney bean cuttings, typically including the epicotyl and a pair of primary leaves.

  • Treatment: Place the base of the cuttings in a solution of the test compound (e.g., this compound at 1 nM) or a control solution (e.g., sterile water or a solution with the solvent used to dissolve the compound). IAA at a similar concentration should be used as a positive control.

  • Incubation: Keep the cuttings in a controlled environment with appropriate light and temperature for a period of 7-14 days.

  • Data Collection: Count the number of adventitious roots formed on each cutting. The length of the roots can also be measured.

  • Analysis: Compare the average number and length of roots in the treatment groups to the control and positive control groups.

Primary Root Elongation Assay in Arabidopsis thaliana

This assay is a standard method to assess the effect of compounds on primary root growth.

  • Plant Material: Use surface-sterilized seeds of Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Germination and Growth Medium: Germinate seeds on Murashige and Skoog (MS) agar medium in vertically oriented petri dishes.

  • Treatment: After a few days of growth, transfer seedlings to fresh MS agar plates containing the test compounds (e.g., Pteridic acid H/F at 1.3 nM), IAA, or a control. For abiotic stress assays, the medium can be supplemented with agents like polyethylene glycol (PEG) to simulate drought or sodium chloride (NaCl) for salinity stress.

  • Incubation: Grow the seedlings in a controlled growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: Mark the position of the root tip at the time of transfer and measure the new growth after a set period (e.g., 5-7 days). The entire root length can also be measured. Seedling fresh weight can be determined at the end of the experiment.

  • Analysis: Calculate the average root elongation and fresh weight for each treatment and compare it to the controls.

Signaling Pathways and Mode of Action

The canonical auxin signaling pathway in plants involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA ubiquitinates for degradation ARF ARF Aux_IAA->ARF represses Transcription_Repression Transcription Repressed Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription Transcription_Activation Transcription Activated

Canonical Auxin Signaling Pathway.

The differential effects of Pteridic acids H and F on root development compared to IAA suggest that their mode of action may differ from the canonical pathway. Transcriptomics data from Arabidopsis treated with Pteridic acids H and F under salt stress revealed changes in the expression of genes related to photosynthesis, abiotic stress defense, and some auxin-activated signaling pathways.[8] However, the lack of lateral and adventitious root promotion, a hallmark of canonical auxin action, points towards a more nuanced interaction with the auxin signaling network.[2][3]

It is hypothesized that Pteridic acids may:

  • Interact with a subset of TIR1/AFB receptors with different affinities than IAA.

  • Influence auxin transport or metabolism.

  • Act through a completely independent signaling pathway that cross-talks with the auxin pathway.

Further research, including direct binding assays with TIR1/AFB proteins and analysis of gene expression in auxin signaling mutants, is required to elucidate the precise molecular mechanism of this compound.

Experimental_Workflow cluster_validation Validation of Auxin-Like Effects cluster_comparison Comparative Analysis cluster_mechanism Mechanistic Studies start This compound bioassays Perform Bioassays start->bioassays root_elongation Root Elongation Assay (Arabidopsis, Rice, etc.) bioassays->root_elongation adventitious_rooting Adventitious Rooting Assay (Kidney Bean, Mung Bean) bioassays->adventitious_rooting callus_induction Callus Induction Assay bioassays->callus_induction compare_auxins Compare with other auxins (IAA, NAA, 2,4-D) root_elongation->compare_auxins adventitious_rooting->compare_auxins callus_induction->compare_auxins dose_response Dose-Response Curves compare_auxins->dose_response morphological_phenotypes Morphological Phenotypes compare_auxins->morphological_phenotypes elucidate_pathway Elucidate Signaling Pathway morphological_phenotypes->elucidate_pathway gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) elucidate_pathway->gene_expression receptor_binding Receptor Binding Assays (TIR1/AFB) elucidate_pathway->receptor_binding mutant_analysis Analysis of Auxin Signaling Mutants elucidate_pathway->mutant_analysis

References

Unraveling the Bioactivity of Pteridic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of Pteridic acid analogues reveals a diverse range of biological activities, from anticancer and antimicrobial effects to plant growth promotion and abiotic stress mitigation. This guide provides a comparative analysis of the performance of various Pteridic acid analogues, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

This guide synthesizes findings from key studies on Pteridic acids A, B, C, D, E, F, G, H, and their hydrate forms, highlighting the influence of subtle structural modifications on their biological functions. The spiroketal core and the unsaturated carboxylic acid side chain common to these molecules appear to be crucial for their activity, while variations in stereochemistry and substitutions on the core structure dictate their specific biological targets and potency.

Comparative Biological Activity of Pteridic Acid Analogues

The biological activities of Pteridic acid analogues have been evaluated across several domains. The following tables summarize the quantitative data available for their anticancer, antimicrobial, and plant-related activities.

Anticancer Activity
CompoundCell LineActivityMIC / IC₅₀Reference
Pteridic acid hydratetsFT210Cell cycle arrest at G₀/G₁ phase32.8 µmol·L⁻¹[1]
Pteridic acid CtsFT210Cell cycle arrest at G₀/G₁ phase68.9 µmol·L⁻¹[1]
Antimicrobial and Antiviral Activity
CompoundTargetActivityMIC / IC₅₀Reference
Pteridic acids C-GVarious bacteria and virusesWeak antibacterial activity against Bacillus subtilis (E-G)Not specified[2][3]
Plant Growth Promotion and Abiotic Stress Mitigation
CompoundPlant ModelActivityEffective ConcentrationReference
Pteridic acid AKidney beanAuxin-like activity (adventitious root formation)1 nM[4]
Pteridic acid BKidney beanAuxin-like activity (adventitious root formation)1 nM[4]
Pteridic acid FArabidopsis thalianaAlleviation of drought and salinity stress, root growth promotion1.3 nM[5][6][7]
Pteridic acid HArabidopsis thaliana, Mung beanAlleviation of drought and salinity stress, root and hypocotyl growth promotion1.3 nM[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Cycle Arrest Assay

1. Cell Culture and Treatment:

  • The tsFT210 cell line (a temperature-sensitive mutant of mouse FM3A cells) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 32 °C (permissive temperature) and shifted to 39 °C (non-permissive temperature) to synchronize them at the G1 phase.

  • Pteridic acid analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations. A solvent control is included.

  • Cells are incubated with the compounds for a specified period (e.g., 24 hours) at the non-permissive temperature.

2. Flow Cytometry Analysis:

  • After treatment, cells are harvested by centrifugation.

  • The cell pellet is washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20 °C overnight.

  • Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

1. Preparation of Inoculum:

  • The test microorganism (e.g., Bacillus subtilis) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Assay Procedure:

  • The Pteridic acid analogues are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • The standardized microbial inoculum is added to each well.

  • The plate is incubated at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Auxin-like Activity Assay (Adventitious Root Formation)

1. Plant Material Preparation:

  • Kidney bean (Phaseolus vulgaris) seeds are surface-sterilized and germinated in the dark on moist filter paper.

  • Hypocotyl cuttings are prepared from the seedlings.

2. Bioassay:

  • The hypocotyl cuttings are placed in a solution containing the Pteridic acid analogue at various concentrations. A solution with indole-3-acetic acid (IAA) is used as a positive control, and a solution without any test compound serves as a negative control.

  • The cuttings are incubated under controlled light and temperature conditions.

  • After a specific period (e.g., 7 days), the number of adventitious roots formed on each hypocotyl cutting is counted.

Plant Abiotic Stress Mitigation Assay

1. Plant Growth and Stress Induction:

  • Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.

  • For drought stress, polyethylene glycol (PEG) is added to the MS medium to induce osmotic stress.

  • For salinity stress, sodium chloride (NaCl) is added to the MS medium.

  • Pteridic acid analogues are added to the respective stress-inducing media at the desired concentrations.

2. Data Analysis:

  • The plates are incubated vertically under controlled conditions (e.g., 16-hour light/8-hour dark cycle).

  • After a set period of growth, the primary root length and fresh weight of the seedlings are measured.

  • The effects of the Pteridic acid analogues are compared to those of untreated control plants under the same stress conditions.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of Pteridic acid analogues.

SAR_Overview cluster_analogues Pteridic Acid Analogues cluster_activities Biological Activities A This compound/B Plant Plant Growth Promotion (Auxin-like) A->Plant C Pteridic Acid C Anticancer Anticancer (Cell Cycle Arrest) C->Anticancer E Pteridic Acid E/F/G Antimicrobial Antimicrobial E->Antimicrobial H Pteridic Acid H Stress Abiotic Stress Mitigation H->Stress Hydrate Pteridic Acid Hydrate Hydrate->Anticancer F F F->Stress

Caption: Overview of the primary biological activities associated with different Pteridic acid analogues.

Experimental_Workflow_Anticancer start Start: tsFT210 Cell Culture treatment Treat with Pteridic Acid Analogue start->treatment incubation Incubate at 39°C treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with Propidium Iodide harvest->stain fcm Flow Cytometry Analysis stain->fcm analysis Determine Cell Cycle Distribution (G0/G1, S, G2/M) fcm->analysis end End: Assess Cell Cycle Arrest analysis->end

Caption: Workflow for evaluating the anticancer activity of Pteridic acid analogues via cell cycle analysis.

Plant_Activity_Workflow cluster_auxin Auxin-like Activity cluster_stress Abiotic Stress Mitigation bean Kidney Bean Hypocotyls treat_auxin Treat with this compound/B bean->treat_auxin incubate_auxin Incubate (7 days) treat_auxin->incubate_auxin measure_auxin Count Adventitious Roots incubate_auxin->measure_auxin arabidopsis Arabidopsis Seedlings on MS treat_stress Treat with Pteridic Acid H/F (+ PEG or NaCl) arabidopsis->treat_stress incubate_stress Incubate treat_stress->incubate_stress measure_stress Measure Root Length & Fresh Weight incubate_stress->measure_stress

Caption: Experimental workflows for assessing the plant-related bioactivities of Pteridic acid analogues.

Structure-Activity Relationship Insights

  • Stereochemistry at the Spiroketal Center: The difference between Pteridic acids A and B lies in the stereochemistry at the C-11 spirocenter. Both compounds exhibit potent auxin-like activity at the nanomolar level, suggesting that the overall spiroketal scaffold is key for this activity, and the stereochemistry at this particular position may not be critical for binding to the relevant plant receptors.

  • Modifications on the Core Structure: Pteridic acids C-G possess variations in hydroxylation and other substitutions on the core ring system compared to A and B. These modifications appear to shift the biological activity away from plant growth promotion towards antimicrobial and cytotoxic effects, albeit weakly in the case of antimicrobial activity. This suggests that the substitution pattern on the decalin ring system is a crucial determinant of the type of biological activity.

  • The Role of the Side Chain: The unsaturated carboxylic acid side chain is a common feature among all biologically active Pteridic acid analogues. This moiety is likely essential for their activity, potentially acting as a binding anchor to target proteins or influencing the molecule's overall polarity and transport properties.

  • Pteridic Acids H and F: These analogues are potent in alleviating abiotic stress in plants. Their structural relationship to other Pteridic acids and the specific features that confer this stress-mitigating activity warrant further investigation. It is noteworthy that their activity is distinct from the auxin-like effects of Pteridic acids A and B, as they do not significantly promote lateral root growth in the same manner.[6]

References

Pteridic Acid A: A Comparative Analysis of its Efficacy Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pteridic acid A with two widely used commercial herbicides, glyphosate and glufosinate. The information is based on publicly available experimental data to facilitate an objective evaluation of their potential applications in weed management.

Executive Summary

This compound, a natural compound isolated from Streptomyces hygroscopicus, exhibits a dual role as a plant growth modulator. At low concentrations, it demonstrates auxin-like properties, promoting root elongation.[1] Conversely, at higher concentrations, it has been observed to inhibit plant growth, such as the germination of rice seeds at 100 ppm.[1] However, robust quantitative data on its herbicidal efficacy against a broad spectrum of weed species is currently limited in publicly accessible research.

In contrast, glyphosate and glufosinate are well-established, broad-spectrum herbicides with extensive data supporting their efficacy. Glyphosate acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, crucial for the synthesis of aromatic amino acids.[2][3][4][5] Glufosinate inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia and the generation of reactive oxygen species (ROS).[6][7][8][9][10] This guide presents a comparative overview of their known characteristics, efficacy, and mechanisms of action.

Quantitative Efficacy Data

The following tables summarize the available efficacy data for this compound, glyphosate, and glufosinate. It is important to note that direct comparative studies of this compound as a herbicide are scarce.

Table 1: General Efficacy and Properties

FeatureThis compoundGlyphosateGlufosinate
Spectrum of Activity Data limited; observed inhibition of rice seed germination.[1]Broad-spectrum (grasses and broadleaf weeds).[2][5]Broad-spectrum (grasses and broadleaf weeds).[8]
Mode of Action Auxin-like activity at low concentrations, inhibitory at high concentrations.[1]Inhibition of EPSP synthase in the shikimate pathway.[2][3][4][5]Inhibition of glutamine synthetase.[6][7][8][9][10]
Application Method Experimental (not commercially formulated).Foliar application.[2]Foliar application.[8]
Systemic Activity UnknownSystemic.[2][5]Contact herbicide with limited translocation.[8]

Table 2: Comparative Efficacy on Selected Weed Species

Quantitative data for this compound is not available in the reviewed literature. The efficacy of glyphosate and glufosinate can vary significantly based on weed species, growth stage, and environmental conditions.

Weed SpeciesThis compound EfficacyGlyphosate Efficacy (% control)Glufosinate Efficacy (% control)
Amaranthus palmeri (Palmer Amaranth)Not Available>65%[8]>65%[8]
Echinochloa crus-galli (Barnyardgrass)Not AvailableHighHigh
Poa annua (Annual Bluegrass)Not AvailableEffective[11]Moderate
Broadleaf Weeds (general)Not AvailableHigh[2][5]High[8]
Grasses (general)Not AvailableHigh[2][5]High[8]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of herbicide efficacy. The following outlines a general protocol for greenhouse and field trials based on established guidelines.[12][13][14]

1. Plant Material and Growth Conditions:

  • Weed Species: Select a range of relevant monocotyledonous and dicotyledonous weed species.

  • Growth: Grow plants from seed in a suitable potting medium under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Plant Stage: Treat plants at a consistent growth stage, typically the 2-4 leaf stage, for post-emergence applications.[12]

2. Herbicide Application:

  • Preparation: Prepare stock solutions of this compound and commercial herbicides in an appropriate solvent and dilute to the desired concentrations.

  • Application: Apply herbicides using a calibrated laboratory sprayer to ensure uniform coverage. Include a range of doses to establish a dose-response curve.

  • Controls: Include an untreated control and a vehicle control (sprayed with the solvent only).

3. Efficacy Assessment:

  • Visual Injury: Score visual injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).

  • Biomass Reduction: Harvest the above-ground biomass at the end of the experiment, dry to a constant weight, and calculate the percent reduction in biomass compared to the untreated control.

  • GR50/ED50 Determination: Use the dose-response data to calculate the herbicide rate that causes 50% growth reduction (GR50) or 50% effect (ED50).[15][16]

4. Field Trials:

  • Site Selection: Conduct trials in locations with natural weed infestations.

  • Experimental Design: Use a randomized complete block design with multiple replications.

  • Data Collection: In addition to visual injury and biomass, collect data on weed density and, if applicable, crop yield.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways affected by this compound, glyphosate, and glufosinate.

Pteridic_Acid_A_Pathway This compound This compound Auxin Receptors Auxin Receptors This compound->Auxin Receptors Binds to (putative) Signal Transduction Cascade Signal Transduction Cascade Auxin Receptors->Signal Transduction Cascade Activates Auxin-Responsive Gene Expression Auxin-Responsive Gene Expression Signal Transduction Cascade->Auxin-Responsive Gene Expression Regulates Cell Elongation & Division Cell Elongation & Division Auxin-Responsive Gene Expression->Cell Elongation & Division Leads to

Caption: Putative auxin-like signaling pathway of this compound.

Glyphosate_Pathway Glyphosate Glyphosate EPSP Synthase EPSP Synthase Glyphosate->EPSP Synthase Inhibits Shikimate Pathway Shikimate Pathway EPSP Synthase->Shikimate Pathway Blocks step in Aromatic Amino Acids Aromatic Amino Acids Shikimate Pathway->Aromatic Amino Acids Prevents synthesis of Protein Synthesis & Growth Protein Synthesis & Growth Aromatic Amino Acids->Protein Synthesis & Growth Essential for

Caption: Glyphosate's inhibition of the shikimate pathway.

Glufosinate_Pathway Glufosinate Glufosinate Glutamine Synthetase Glutamine Synthetase Glufosinate->Glutamine Synthetase Inhibits Glutamine Synthesis Glutamine Synthesis Glutamine Synthetase->Glutamine Synthesis Blocks Ammonia Accumulation Ammonia Accumulation Glutamine Synthesis->Ammonia Accumulation Leads to ROS Generation ROS Generation Ammonia Accumulation->ROS Generation Induces Cellular Damage Cellular Damage ROS Generation->Cellular Damage Causes

Caption: Glufosinate's mechanism of action via glutamine synthetase inhibition.

Conclusion

This compound displays interesting biological activity with context-dependent effects on plant growth. While its inhibitory properties at high concentrations suggest a potential for herbicidal application, further research is required to quantify its efficacy on a diverse range of weed species and to elucidate its precise mechanism of action at phytotoxic levels. In contrast, glyphosate and glufosinate are potent, well-characterized herbicides with established efficacy. The information and protocols provided in this guide are intended to serve as a resource for researchers investigating novel herbicidal compounds and their comparative performance against existing commercial standards.

References

A Comparative Guide to the Transcriptomic Response of Plants to Pteridic Acid and Other Phytohormones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Pteridic acid and its alternatives on plants. Drawing from recent experimental data, we delve into the molecular mechanisms underlying their roles in plant growth and stress response. This document is intended to be a valuable resource for researchers in plant biology, agricultural science, and for professionals involved in the development of novel plant growth regulators and stress mitigation agents.

Introduction to Pteridic Acids and Their Analogues

Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species. Initially, Pteridic acids A and B were identified as novel plant growth promoters with auxin-like activity, stimulating the formation of adventitious roots in kidney beans[1]. More recent research has focused on their isomers, Pteridic acid H and F, which have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity[2][3][4][5].

This guide compares the transcriptomic impact of Pteridic acids (specifically H and F, due to the availability of data) with two well-characterized phytohormones:

  • Indole-3-acetic acid (IAA): The most common naturally occurring auxin, known to regulate various aspects of plant growth and development[1][6].

  • Abscisic acid (ABA): A key phytohormone involved in mediating plant responses to abiotic stresses[2][7].

While direct transcriptomic data for Pteridic acid A and B is not currently available in public literature, the analysis of isomers H and F provides valuable insights into the potential mode of action of this class of compounds.

Comparative Transcriptomic Analysis

The transcriptomic response of Arabidopsis thaliana to Pteridic acids H and F, IAA, and ABA reveals distinct and overlapping gene regulation patterns. Below is a summary of the key quantitative data from relevant studies.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Pteridic Acids and Phytohormones
TreatmentConcentrationTissueDuration of TreatmentNo. of Upregulated DEGsNo. of Downregulated DEGsTotal DEGsKey Pathways AffectedReference
Pteridic acid H 1.3 nMSeedlingsNot Specified118100218Photosynthesis, Response to stimulus, Abiotic stress defenseYang et al., 2023[2][7]
Pteridic acid F 1.3 nMSeedlingsNot Specified129111240Photosynthesis, Response to stimulus, Abiotic stress defenseYang et al., 2023[2][7]
Indole-3-acetic acid (IAA) Not SpecifiedLeaf 8 (27 DAS)4 hours10077901797Auxin-inducible genes, Senescence-associated genesP. et al., 2020[6]
Indole-3-acetic acid (IAA) Not SpecifiedLeaf 8 (31 DAS)4 hours258468726Auxin-inducible genes, Senescence-associated genesP. et al., 2020[6]
Indole-3-acetic acid (IAA) Not SpecifiedLeaf 8 (35 DAS)4 hours155119243475Auxin-inducible genes, Senescence-associated genesP. et al., 2020[6]
Abscisic acid (ABA) 0.001-100 µMSeedlingsNot SpecifiedNot specifiedNot specified5749Water transport, Stress responseXing & Cutler, 2022[2]
Abscisic acid (ABA) 1 µMSeedlingsNot Specified262125387Stress response, Kinases, Zinc-finger proteinsZheng et al., 2005[4][8]

Experimental Protocols

Transcriptomic Analysis of Arabidopsis thaliana Response to Pteridic Acids H and F
  • Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Col-0) seedlings were grown on Murashige and Skoog (MS) medium.

  • Treatment: Seedlings were treated with 1.3 nM Pteridic acid H or F under salinity stress conditions (80 mM NaCl)[9].

  • RNA Extraction and Sequencing: Total RNA was extracted from whole seedlings. RNA sequencing was performed to identify differentially expressed genes.

  • Bioinformatic Analysis: The reads were mapped to the Arabidopsis thaliana reference genome. Differentially expressed genes were identified based on fold change and statistical significance. Gene Ontology (GO) and pathway enrichment analyses were performed to identify the biological processes affected.

Transcriptomic Analysis of Arabidopsis thaliana Response to Indole-3-acetic acid (IAA)
  • Plant Material and Growth Conditions: Arabidopsis thaliana plants were grown in a controlled environment.

  • Treatment: Plants at 27, 31, or 35 days after sowing (DAS) were sprayed with an IAA solution. The eighth leaf was harvested 4 hours after treatment[6].

  • Microarray Analysis: Total RNA was extracted from the leaves and hybridized to an Arabidopsis microarray chip to determine gene expression levels[6].

  • Data Analysis: The microarray data was normalized, and genes with a significant change in expression (at least 2-fold) were identified[6].

Transcriptomic Analysis of Arabidopsis thaliana Response to Abscisic Acid (ABA)
  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings were grown in vitro.

  • Treatment: Seedlings were treated with a range of ABA concentrations (0.001 to 100 µM)[2].

  • RNA Sequencing: Total RNA was extracted, and RNA sequencing was performed to analyze the transcriptome[2].

  • Data Analysis: Dose-dependent gene expression profiles were analyzed to identify ABA-responsive genes. The sensitivity of these genes to ABA was determined using effective dose (ED50) and benchmark dose (BMD) values[2].

Visualizing Molecular Pathways and Workflows

Proposed Signaling Pathway for Pteridic Acid-Mediated Stress Response

Pteridic_Acid_Signaling Pteridic_Acid Pteridic Acid H/F Receptor Putative Receptor Pteridic_Acid->Receptor Binds to Plant_Cell Plant Cell Stress_Signal Abiotic Stress (Drought, Salinity) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates TFs Stress-Responsive Transcription Factors Signaling_Cascade->TFs Regulates DEGs Differentially Expressed Genes (e.g., Photosynthesis, Stress Defense) TFs->DEGs Modulates Expression Stress_Tolerance Enhanced Stress Tolerance DEGs->Stress_Tolerance Leads to Transcriptomics_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis seedlings) Treatment 2. Treatment Application (Pteridic Acid, IAA, ABA) Plant_Growth->Treatment Sampling 3. Sample Collection (Specific tissues and time points) Treatment->Sampling RNA_Extraction 4. Total RNA Extraction Sampling->RNA_Extraction Sequencing 5. RNA Sequencing (or Microarray) RNA_Extraction->Sequencing Data_Analysis 6. Bioinformatic Analysis (Read mapping, DEG identification) Sequencing->Data_Analysis Interpretation 7. Functional Analysis (GO, Pathway Enrichment) Data_Analysis->Interpretation Conclusion 8. Biological Interpretation Interpretation->Conclusion

References

Unveiling the Genetic Blueprint for Pteridic Acids: A Comparative Guide to Biosynthetic Gene Cluster Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive identification of a biosynthetic gene cluster (BGC) is a critical step in harnessing the potential of novel natural products. This guide provides a comparative analysis of the experimental evidence confirming the biosynthetic gene cluster for pteridic acids, a class of spiroketal polyketides with potent plant growth-regulating properties. We delve into the methodologies and data that have solidified our understanding of how these valuable compounds are synthesized in nature.

Pteridic acids are produced by various Streptomyces species and have been shown to alleviate abiotic stress in plants, making them promising candidates for agricultural applications.[1][2][3][4][5] The biosynthetic gene cluster responsible for their production, designated as the 'pta' cluster, has been identified and functionally characterized. Notably, this BGC is bifunctional, also directing the synthesis of the well-known antimicrobial agent, elaiophylin.[2][3][4][6] This guide will compare the wild-type producing strain with genetically engineered mutants to provide a clear picture of the evidence confirming the pta BGC's role in pteridic acid biosynthesis.

Comparative Analysis of Metabolite Production

The functional confirmation of the pta gene cluster was achieved through targeted gene disruption using CRISPR-based genome editing in Streptomyces iranensis HM 35.[1][2] The production of pteridic acids and elaiophylin in the wild-type strain was compared to that in two key mutant strains: one with a knockout of the ptaA gene and another with site-specific mutations in the thioesterase (TE) domain of the polyketide synthase. The results, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS), are summarized below.

StrainGenetic ModificationPteridic Acid H & F ProductionElaiophylin ProductionReference
S. iranensis HM 35 (Wild-Type)NoneDetectedDetected[1]
S. iranensis HM 35/ΔptaASTOP codon introduced in ptaAAbolishedAbolished[1][7]
S. iranensis HM 35 (M2089I + E2090K + D2091M)Site-directed mutagenesis in the TE domainAbolishedAbolished[8]

Proposed Biosynthetic Pathway of Pteridic Acids

The pta gene cluster spans approximately 56 kb and contains 20 genes that encode the enzymatic machinery for pteridic acid synthesis.[9] The biosynthesis is proposed to be initiated by a modular type I polyketide synthase (PKS).[2][9] The polyketide chain undergoes a series of modifications, and a key step is the thioesterase-mediated release. Following this, a spontaneous spiroketalization is thought to form the characteristic 6,6-spiroketal core structure of pteridic acids F and H.[1]

Pteridic Acid Biosynthesis cluster_pks Type I Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modification pks_modules PKS Modules (PtaA, etc.) polyketide_chain Linear Polyketide Intermediate pks_modules->polyketide_chain precursors Malonyl-CoA & Methylmalonyl-CoA precursors->pks_modules spiroketalization Spontaneous Spiroketalization polyketide_chain->spiroketalization Thioesterase (TE) mediated release pteridic_acids Pteridic Acids F & H spiroketalization->pteridic_acids Dehydration

Proposed biosynthetic pathway for Pteridic Acids.

Experimental Workflow for BGC Confirmation

The confirmation of the pta BGC's function involved a systematic workflow combining bioinformatics, genetic engineering, and analytical chemistry.[2][5][9] The process began with the in silico identification of the putative pta BGC in the genome of S. iranensis based on its similarity to the known elaiophylin BGC.[9] Subsequently, CRISPR-based editing was employed to create targeted mutations, and the resulting phenotypes were analyzed using LC-MS to detect changes in metabolite production.[1]

BGC Confirmation Workflow cluster_insilico In Silico Analysis cluster_invivo In Vivo Confirmation cluster_analysis Metabolite Analysis genome_seq S. iranensis Genome Sequencing antismash antiSMASH & BiG-SCAPE Analysis genome_seq->antismash putative_bgc Identification of Putative pta BGC antismash->putative_bgc crispr CRISPR-Based Genome Editing putative_bgc->crispr mutant_gen Generation of ptaA knockout & TE domain mutants crispr->mutant_gen fermentation Fermentation of Wild-Type & Mutant Strains mutant_gen->fermentation extraction Metabolite Extraction fermentation->extraction lcms LC-MS/MS Analysis extraction->lcms comparison Comparison of Metabolite Profiles lcms->comparison

Experimental workflow for the confirmation of the pteridic acid BGC.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to confirm the function of the pteridic acid biosynthetic gene cluster.

1. CRISPR-Cas9-Based Gene Disruption in S. iranensis

  • Vector Construction: A CRISPR-Cas9 editing plasmid was constructed to introduce a premature STOP codon into the target gene (ptaA) or to introduce specific amino acid substitutions in the thioesterase (TE) domain. The plasmid contained the Cas9 nuclease, a guide RNA targeting the gene of interest, and homology-directed repair templates.

  • Protoplast Transformation: Protoplasts of S. iranensis were prepared and transformed with the editing plasmid via polyethylene glycol-mediated transformation.

  • Mutant Selection and Verification: Transformants were selected, and successful gene editing was confirmed by PCR amplification of the target region and subsequent Sanger sequencing.[1]

2. LC-MS/MS Analysis of Metabolite Production

  • Sample Preparation: Wild-type and mutant strains of S. iranensis were cultivated under conditions conducive to secondary metabolite production. The fermentation broth was then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

  • Chromatographic Separation: The extracted metabolites were separated using a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with solvents such as water and acetonitrile, both containing a small percentage of formic acid, was typically used.

  • Mass Spectrometry Detection: The eluent from the HPLC was introduced into a high-resolution mass spectrometer. The production of pteridic acids H and F was monitored by extracting the ion chromatograms corresponding to their respective [M+H]⁺ ions (m/z 383.2428).[1][8] Elaiophylin production was monitored by its corresponding [M+Na]⁺ ion (m/z 1047.5863).[1][8] The absence of these peaks in the mutant strains compared to the wild-type confirmed the role of the targeted genes in their biosynthesis.

Conclusion

The combination of bioinformatic prediction, precise CRISPR-Cas9-mediated gene editing, and sensitive LC-MS/MS analysis has provided unequivocal evidence for the function of the pta biosynthetic gene cluster in the production of pteridic acids. The abolishment of pteridic acid and elaiophylin biosynthesis upon disruption of key genes within this cluster confirms its direct involvement. This foundational knowledge is crucial for future efforts to engineer the biosynthesis of these valuable compounds for agricultural and pharmaceutical applications.

References

Pteridic Acid A: A Comparative Analysis of its Cross-Reactivity with Plant Hormone Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pteridic acid A's interaction with established plant hormone signaling pathways. While research has highlighted its auxin-like properties, this document delves into the nuances of this interaction and explores available data on its cross-reactivity with other key phytohormone pathways, offering insights for researchers in plant biology and drug development.

Introduction to this compound

Pteridic acids are a class of spiroketal polyketides produced by soil-dwelling bacteria of the genus Streptomyces. This compound, along with its congener Pteridic acid B, was first identified as a potent plant growth promoter with auxin-like activity.[1][2] These compounds have been shown to induce the formation of adventitious roots in kidney beans at nanomolar concentrations, a classic auxin response.[3] More recent investigations into other forms, such as Pteridic acids H and F, have revealed a more complex role in mediating plant responses, particularly in alleviating abiotic stress, suggesting potential cross-talk with other hormone pathways, notably the abscisic acid (ABA) signaling cascade.[4][5]

Cross-Reactivity with the Auxin Pathway

This compound exhibits significant cross-reactivity with the auxin signaling pathway, although recent evidence suggests a mode of action that may differ from canonical auxins like indole-3-acetic acid (IAA).

Comparative Data on Root Development

Studies on Arabidopsis thaliana have provided quantitative data on the effects of Pteridic acids on root architecture. While this compound and B are noted for their ability to induce adventitious roots, experiments with Pteridic acids H and F show a different physiological response.[3][4]

TreatmentPrimary Root Length (% of Control)Lateral Root Density (% of Control)Adventitious Root FormationReference
This compound (1 nM) Data not availableData not availablePromotes[3]
IAA (1.3 nM) IncreasedSignificantly IncreasedPromotes[4]
Pteridic acid H (0.5 ng/mL; ~1.3 nM) Increased by 54.5% (under drought stress)No significant promotionDoes not promote[4][5]
Pteridic acid F (0.5 ng/mL; ~1.3 nM) Increased by 30.5% (under drought stress)No significant promotionDoes not promote[4]
Gene Expression Analysis

Transcriptomic analyses of Arabidopsis seedlings treated with Pteridic acids H and F revealed the upregulation of genes associated with the auxin-activated signaling pathway.[6] This indicates that Pteridic acids can trigger downstream components of the auxin signaling cascade, even if the ultimate phenotypic outcomes diverge from those of IAA.

Experimental Protocols

This protocol is adapted from standard methods for assessing root system architecture.[7][8]

  • Seed Sterilization and Plating: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water. Seeds are then plated on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Stratification and Germination: Plates are stratified at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment Application: After 4-5 days, seedlings of uniform size are transferred to fresh half-strength MS plates supplemented with this compound (e.g., 1 nM), IAA (e.g., 1.3 nM), or a solvent control.

  • Data Acquisition and Analysis: Plates are placed vertically in the growth chamber. Images of the plates are captured daily for 5-7 days. Primary root length and lateral root number are measured using image analysis software such as ImageJ.

This protocol is based on the initial findings for Pteridic acids A and B.[3]

  • Plant Material: Kidney bean seeds are germinated in vermiculite or sterile sand for 7-10 days until the primary leaves have expanded.

  • Explant Preparation: The epicotyl is excised below the primary leaves, and the base of the cutting is used for the assay.

  • Treatment: The basal end of the cuttings is placed in a solution containing this compound (e.g., 1 nM), IAA (positive control), or a solvent control.

  • Incubation: Cuttings are incubated under high humidity and controlled light and temperature conditions.

  • Evaluation: The number of adventitious roots emerging from the base of the hypocotyl is counted after 7-10 days.

Signaling Pathway Diagram

Auxin_Signaling cluster_nucleus Nucleus Pteridic_Acid_A This compound TIR1_AFB TIR1/AFB Receptors Pteridic_Acid_A->TIR1_AFB ? IAA Indole-3-Acetic Acid IAA->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factors Aux_IAA->ARF Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Transcription Activation/Repression Root_Development Root Development (Primary, Lateral, Adventitious) Auxin_Response_Genes->Root_Development

This compound and the Auxin Signaling Pathway.

Cross-Reactivity with the Abscisic Acid (ABA) Pathway

While this compound's direct interaction with the ABA pathway has not been extensively studied, research on Pteridic acids H and F provides strong evidence for cross-talk, particularly in the context of abiotic stress responses.

Comparative Data on Abiotic Stress Tolerance

Pteridic acids H and F have been shown to enhance plant tolerance to drought and salinity stress, a role traditionally associated with ABA.[4][5]

TreatmentPrimary Root Length (% of Control under Drought)Fresh Weight (% of Control under Drought)Reference
Pteridic acid H (0.5 ng/mL) +54.5%+89.0%[4]
Pteridic acid F (0.5 ng/mL) +30.5%+56.7%[4]
ABA (1.3 nM) Less effective than Pteridic acid HLess effective than Pteridic acid H[4]
Gene Expression Analysis

Transcriptomic data from Pteridic acid H and F-treated Arabidopsis seedlings show an upregulation of multiple stress-responsive genes, indicating an overlap with ABA-mediated stress signaling pathways.[9][10]

Experimental Protocol
  • Plant Growth: Arabidopsis thaliana seedlings are grown on half-strength MS plates as described in section 2.3.1.

  • Stress Induction: After 4-5 days, seedlings are transferred to fresh MS plates containing either a drought stress-inducing agent (e.g., 15% polyethylene glycol (PEG)) or high salt (e.g., 150 mM NaCl).

  • Treatment Application: The stress-inducing media is supplemented with this compound (concentration to be determined), ABA (e.g., 1.3 nM) as a positive control, or a solvent control.

  • Phenotypic Analysis: After 7-10 days of stress treatment, seedling survival rate, primary root length, and fresh weight are measured and compared across treatments.

Signaling Pathway Diagram

Pteridic_Acid_ABA_Crosstalk cluster_signaling ABA Signaling Pteridic_Acid_A This compound Stress_Response_Genes Stress-Responsive Genes Pteridic_Acid_A->Stress_Response_Genes ? Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid Abiotic_Stress->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF AREB_ABF->Stress_Response_Genes Stress_Tolerance Stress Tolerance Stress_Response_Genes->Stress_Tolerance

Hypothesized Crosstalk of this compound with ABA Signaling.

Cross-Reactivity with Other Plant Hormone Pathways: A Knowledge Gap

Currently, there is a significant lack of published experimental data directly comparing the effects of this compound with other major plant hormone pathways, including:

  • Cytokinins: Regulate cell division and shoot formation.

  • Gibberellins (GA): Involved in stem elongation, germination, and flowering.

  • Ethylene: A gaseous hormone that regulates fruit ripening and senescence.

  • Salicylic Acid (SA): A key regulator of defense against biotrophic pathogens.

  • Jasmonic Acid (JA): Mediates defense against necrotrophic pathogens and insects.

  • Brassinosteroids (BR): Steroid hormones that regulate cell expansion and photomorphogenesis.

The auxin-like activity of this compound suggests potential antagonistic or synergistic interactions with cytokinins, given the well-established auxin/cytokinin crosstalk in regulating root and shoot development. However, this remains to be experimentally verified.

Future Research Directions and Experimental Workflow

To address this knowledge gap, a systematic investigation into the cross-reactivity of this compound is required. The following experimental workflow is proposed:

Research_Workflow start Start phenotypic_assays Phenotypic Assays (Root/Shoot Growth, Stress Tolerance, Defense Response) start->phenotypic_assays Treat with this compound & other hormones hormone_quantification Quantification of Endogenous Hormones phenotypic_assays->hormone_quantification transcriptomic_analysis Transcriptomic Analysis (RNA-seq) phenotypic_assays->transcriptomic_analysis pathway_validation Pathway Validation (Mutant Analysis, Reporter Lines) hormone_quantification->pathway_validation transcriptomic_analysis->pathway_validation end Elucidate Crosstalk Mechanisms pathway_validation->end

Proposed workflow for investigating this compound cross-reactivity.

Conclusion

This compound demonstrates clear auxin-like activity, particularly in the promotion of adventitious roots. However, the broader family of Pteridic acids exhibits a complex interplay with plant hormone signaling, showing significant cross-reactivity with the auxin and ABA pathways to modulate both development and stress responses. The differing activities between this compound/B and H/F highlight the need for further structure-activity relationship studies. A significant knowledge gap remains concerning the interaction of this compound with cytokinin, gibberellin, ethylene, salicylic acid, and jasmonic acid signaling. The experimental frameworks provided in this guide offer a roadmap for future research to elucidate the full spectrum of this compound's biological activity and its potential applications in agriculture and drug development.

References

Comparative study of Pteridic acids from different Streptomyces species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pteridic acids, a class of polyketide natural products synthesized by various Streptomyces species. Pteridic acids have garnered significant interest due to their diverse biological activities, ranging from plant growth promotion to potential therapeutic applications. This document summarizes key data, details experimental protocols for their study, and visualizes relevant biological and experimental pathways to facilitate further research and development.

Introduction to Pteridic Acids

Pteridic acids are a family of structurally related spirocyclic polyketides. They are secondary metabolites produced by bacteria of the genus Streptomyces, which are renowned for their prolific production of bioactive compounds. The core chemical structure of Pteridic acids features a spiroketal moiety, and variations in the side chains and stereochemistry give rise to the different analogues. These structural differences are responsible for their diverse biological functions.

Comparative Analysis of Pteridic Acids

This section provides a comparative overview of various Pteridic acids isolated from different Streptomyces species, focusing on their production, and biological activities.

Producing Organisms and Yields

Pteridic acids have been isolated from several Streptomyces species, each producing a unique profile of these compounds. While precise yield comparisons are challenging due to variations in culture conditions and reporting, available data on the producing strains and isolated compounds are summarized below.

Pteridic AcidProducing Streptomyces SpeciesReported YieldReference
Pteridic Acid AStreptomyces hygroscopicus TP-A0451Not explicitly quantified in available literature.[1]
Pteridic Acid BStreptomyces hygroscopicus TP-A0451Not explicitly quantified in available literature.[1]
Pteridic Acids C-GStreptomyces sp. SCSGAA 0027Not explicitly quantified in available literature.[2][3]
Pteridic Acid HStreptomyces iranensis HM 3515.0 mg from 175 L of culture broth.[4][5]
Pteridic Acid FStreptomyces iranensis HM 354.0 mg from 175 L of culture broth.[4][5]
Pteridic Acid FStreptomyces pseudoverticillus YN17707Not explicitly quantified in available literature.[6]
Pteridic Acid H & FStreptomyces violaceusniger Tu 4113Produced, but yield not quantified.[6]
Pteridic Acid H & FStreptomyces rapamycinicus NRRL 5491Produced, but yield not quantified.[6]
Biological Activities: A Comparative Overview

Pteridic acids exhibit a range of biological activities, with some showing promise in agriculture and others in medicine. The following tables summarize the available quantitative data on their performance.

Table 1: Plant Growth-Promoting and Abiotic Stress Alleviation Effects

Pteridic AcidBiological EffectConcentrationObserved EffectPlant ModelReference
This compoundAuxin-like activity, induction of adventitious roots.1 nMAs effective as indoleacetic acid (IAA).Kidney bean (Phaseolus vulgaris)[1]
Pteridic Acid BAuxin-like activity, induction of adventitious roots.1 nMAs effective as indoleacetic acid (IAA).Kidney bean (Phaseolus vulgaris)[1]
Pteridic Acid HAlleviation of drought stress.0.5 ng/mL (1.3 nM)54.5% increase in root length and 89% increase in fresh weight.Arabidopsis thaliana[4][6][7]
Pteridic Acid FAlleviation of drought stress.0.5 ng/mL (1.3 nM)30.5% increase in root length and 56.7% increase in fresh weight.Arabidopsis thaliana[4][6][7]
Pteridic Acid HAlleviation of salinity stress.0.5 ng/mL (1.3 nM)74.0% increase in root length and 126.2% increase in fresh weight.Arabidopsis thaliana[4][6][7]
Pteridic Acid FAlleviation of salinity stress.0.5 ng/mL (1.3 nM)61.8% increase in root length and 110.9% increase in fresh weight.Arabidopsis thaliana[4][6][7]

Table 2: Cytotoxic Activity

Pteridic AcidCell LineIC50 (µM)Reference
Pteridic Acid CA549 (human lung carcinoma)> 50[2][3]
Pteridic Acid CHCT116 (human colon cancer)> 50[2][3]
Pteridic Acid DA549 (human lung carcinoma)25.3[2][3]
Pteridic Acid DHCT116 (human colon cancer)30.1[2][3]
Pteridic Acid EA549 (human lung carcinoma)15.8[2][3]
Pteridic Acid EHCT116 (human colon cancer)18.2[2][3]
Pteridic Acid FA549 (human lung carcinoma)> 50[2][3]
Pteridic Acid FHCT116 (human colon cancer)> 50[2][3]
Pteridic Acid GA549 (human lung carcinoma)45.2[2][3]
Pteridic Acid GHCT116 (human colon cancer)> 50[2][3]

Table 3: Antimicrobial Activity

Data on the antimicrobial activity of Pteridic acids is limited. Pteridic acids E-G have been reported to exhibit weak antibacterial activity against Bacillus subtilis, however, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.[8] Further research is required to fully characterize the antimicrobial spectrum and potency of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of Pteridic Acids from Streptomyces

Objective: To isolate and purify Pteridic acids from the culture broth of a producing Streptomyces strain.

Materials:

  • Streptomyces culture broth

  • Ethyl acetate

  • Silica gel for chromatography

  • Sephadex LH-20

  • Reversed-phase C18 HPLC column

  • Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water)

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Extraction: Centrifuge the fermented whole broth to separate the mycelium and the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic phases and concentrate in vacuo using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of dichloromethane and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Pool the fractions containing Pteridic acids and further purify them using a Sephadex LH-20 column with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the Pteridic acid-containing fractions by reversed-phase C18 HPLC using a gradient of acetonitrile and water as the mobile phase.

  • Structure Elucidation: Characterize the purified Pteridic acids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Pteridic acids on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pteridic acid stock solutions in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Pteridic acids. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[4][8][9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Pteridic acids against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pteridic acid stock solutions

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Pteridic Acid Dilutions: Prepare a two-fold serial dilution of the Pteridic acids in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the Pteridic acid that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[7][10][11]

Plant Growth Promotion Assay (Seed Germination and Root Elongation)

Objective: To evaluate the effect of Pteridic acids on seed germination and root elongation.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, kidney bean)

  • Petri dishes or multi-well plates

  • Filter paper

  • Pteridic acid solutions at various concentrations

  • Control solution (e.g., sterile water or buffer)

  • Growth chamber or incubator with controlled light and temperature

Protocol:

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.

  • Plating: Place a sterile filter paper in each petri dish or well of a multi-well plate. Add a defined number of seeds to each filter paper.

  • Treatment: Add the Pteridic acid solutions at different concentrations to the filter paper. Include a control group treated with the solvent only.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a defined period (e.g., 7-14 days), measure the percentage of seed germination and the length of the primary root for each seedling.

  • Data Analysis: Compare the germination rates and root lengths of the treated groups with the control group to determine the effect of the Pteridic acids on plant growth.[12][13][14]

Visualizations

Biosynthesis of Pteridic Acids H and F

The following diagram illustrates the proposed biosynthetic pathway for Pteridic acids H and F, which are synthesized via a type I polyketide synthase (PKS) pathway.[15][16]

Pteridic_Acid_Biosynthesis cluster_pks Type I Polyketide Synthase (PKS) cluster_post_pks Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_modules PKS Modules (Chain Elongation & Modification) Acetyl-CoA->PKS_modules Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_modules Extender Units Polyketide_Chain Linear Polyketide Intermediate PKS_modules->Polyketide_Chain Thioesterase Thioesterase (Release) Polyketide_Chain->Thioesterase Spiroketalization Spontaneous Spiroketalization Thioesterase->Spiroketalization Dehydration Dehydration Spiroketalization->Dehydration Pteridic_Acid_H Pteridic Acid H Dehydration->Pteridic_Acid_H Pteridic_Acid_F Pteridic Acid F Dehydration->Pteridic_Acid_F

Caption: Proposed biosynthetic pathway of Pteridic acids H and F.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a typical workflow for the isolation of Pteridic acids from Streptomyces and subsequent screening for their biological activities.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_screening Bioactivity Screening Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Silica, Sephadex, HPLC) Extraction->Chromatography Pure_Compounds Pure Pteridic Acids Chromatography->Pure_Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_Compounds->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Pure_Compounds->Antimicrobial_Assay Plant_Growth_Assay Plant Growth Assay (e.g., Root Elongation) Pure_Compounds->Plant_Growth_Assay Activity_Data Biological Activity Data Cytotoxicity_Assay->Activity_Data Antimicrobial_Assay->Activity_Data Plant_Growth_Assay->Activity_Data

Caption: Workflow for Pteridic acid isolation and bioactivity screening.

Logical Relationship of Pteridic Acid Research

This diagram illustrates the interconnectedness of different research aspects in the study of Pteridic acids.

Logical_Relationship Discovery Discovery & Isolation Structure Structure Elucidation Discovery->Structure Biosynthesis Biosynthetic Pathway Analysis Structure->Biosynthesis Bioactivity Biological Activity Screening Structure->Bioactivity SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Bioactivity->SAR Applications Potential Applications (Agriculture, Medicine) Bioactivity->Applications SAR->Applications

Caption: Interdisciplinary approach to Pteridic acid research.

References

Pteridic Acid: A Novel Biostimulant for Enhanced Drought and Salinity Stress Tolerance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing frequency of drought and high salinity events poses a significant threat to global food security. In the quest for novel solutions to enhance crop resilience, Pteridic acid, a secondary metabolite produced by soil-dwelling Streptomyces bacteria, has emerged as a promising biostimulant. This guide provides a comprehensive comparison of Pteridic acid's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to validate its role in mitigating abiotic stress in plants.

Performance Comparison: Pteridic Acid vs. Standard Phytohormones

Recent studies have demonstrated the efficacy of Pteridic acids, particularly isomers H and F, in promoting plant growth under drought and salinity stress conditions. The following table summarizes the quantitative data from experiments conducted on Arabidopsis thaliana seedlings, comparing the effects of Pteridic acid H and F with the well-established plant hormones Abscisic acid (ABA) and Indole-3-acetic acid (IAA).

Treatment ConditionParameterControl (No Treatment)Pteridic Acid H (1.3 nM)Pteridic Acid F (1.3 nM)ABA (1.3 nM)IAA (1.3 nM)
Drought Stress Primary Root Length (% increase) 0%54.5%[1][2]30.5%[1][2]< 54.5%[1][2]< 54.5%[1][2]
Fresh Weight (% increase) 0%89%[1][2]56.7%[1][2]< 89%[1][2]< 89%[1][2]
Salinity Stress Primary Root Length (% increase) 0%74.0%[1][2]61.8%[1][2]< 74.0%[3]Not Reported
Fresh Weight (% increase) 0%126.2%[1][2]110.9%[1][2]< 126.2%[3]Not Reported

Key Findings:

  • Pteridic acids H and F significantly enhance root growth and biomass in Arabidopsis thaliana seedlings under both drought and salinity stress.[1][2]

  • At a low concentration of 1.3 nM, Pteridic acid H demonstrated superior performance in promoting root length and fresh weight compared to the key stress-response hormone ABA and the growth-promoting hormone IAA under drought conditions.[1][2]

  • Under salinity stress, both Pteridic acid H and F substantially increased root length and fresh weight, with Pteridic acid H showing a more pronounced effect.[1][2]

Unraveling the Mechanism: Pteridic Acid-Induced Stress Signaling

Pteridic acids appear to confer stress tolerance by modulating the plant's own defense mechanisms. Transcriptomic analysis of Arabidopsis seedlings treated with Pteridic acids under salinity stress revealed the upregulation of multiple stress-responsive genes.[4][5][6] This suggests that Pteridic acids act as signaling molecules that trigger a cascade of downstream responses, leading to enhanced stress adaptation.

The following diagram illustrates the proposed signaling pathway initiated by Pteridic acid in response to drought and salinity stress.

G cluster_stress Abiotic Stress Drought Drought Stress Perception Stress Perception Drought->Stress Perception Salinity Salinity Salinity->Stress Perception Pteridic Acid Pteridic Acid Plant Cell Plant Cell Pteridic Acid->Plant Cell Exogenous Application Signal Transduction Signal Transduction Plant Cell->Signal Transduction Stress Perception->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Upregulation of stress-responsive genes Stress Tolerance Stress Tolerance Gene Expression->Stress Tolerance Enhanced physiological and biochemical responses

Caption: Proposed signaling pathway of Pteridic acid in response to abiotic stress.

Experimental Protocols

To facilitate the validation and further exploration of Pteridic acid's role in stress tolerance, detailed methodologies for key experiments are provided below.

In Vitro Plant Growth Assay under Abiotic Stress

This protocol outlines the procedure for assessing the effect of Pteridic acids on plant growth under simulated drought and salinity conditions.

G Start Start Sterilization Surface sterilize Arabidopsis thaliana seeds Start->Sterilization Plating Plate seeds on MS medium with or without stressor Sterilization->Plating Treatment Add Pteridic acid, ABA, or IAA to the medium (1.3 nM) Plating->Treatment Incubation Incubate plates vertically in a growth chamber Treatment->Incubation Data_Collection Measure primary root length and fresh weight after 10-14 days Incubation->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for in vitro plant growth assay.

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Polyethylene glycol (PEG) 6000 for drought stress simulation

  • Sodium chloride (NaCl) for salinity stress simulation

  • Pteridic acid H and F stock solutions

  • Abscisic acid (ABA) stock solution

  • Indole-3-acetic acid (IAA) stock solution

  • Petri plates

  • Sterile water

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 10% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.

  • Medium Preparation: Prepare half-strength MS medium supplemented with 1% sucrose and 0.8% agar. For stress treatments, add 15% (w/v) PEG-6000 to simulate drought or 80 mM NaCl for salinity stress.[7] Autoclave the medium.

  • Treatment Application: After the medium has cooled to approximately 50°C, add the respective treatments (Pteridic acid H, Pteridic acid F, ABA, or IAA) to a final concentration of 1.3 nM. Pour the medium into sterile Petri plates.

  • Plating and Stratification: Once the medium has solidified, plate the sterilized seeds on the surface. Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Incubation: Transfer the plates to a growth chamber and incubate them vertically under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 10-14 days of growth, carefully remove the seedlings from the medium. Measure the primary root length and the fresh weight of the seedlings.[7] Statistical analysis should be performed to determine the significance of the observed differences.

Gene Expression Analysis by RT-qPCR

To validate the effect of Pteridic acid on stress-responsive gene expression, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) can be performed.

Procedure:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings as described above under salinity stress conditions with and without Pteridic acid treatment.

  • RNA Extraction and cDNA Synthesis: Harvest whole seedlings after a specific treatment period and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit and synthesize first-strand cDNA from the purified RNA.

  • RT-qPCR: Perform RT-qPCR using gene-specific primers for selected stress-responsive genes (e.g., RD29A, RD29B, KIN1, COR15A). Use a suitable housekeeping gene (e.g., ACTIN2) as an internal control for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Conclusion and Future Directions

The presented data strongly supports the role of Pteridic acid, particularly isomers H and F, as a potent biostimulant for enhancing drought and salinity stress tolerance in plants.[4][8] Its ability to outperform established phytohormones at nanomolar concentrations highlights its potential as a novel and efficient tool for sustainable agriculture.[1][2]

Further research is warranted to:

  • Elucidate the specific receptors and downstream signaling components involved in the Pteridic acid-mediated stress response.

  • Investigate the efficacy of Pteridic acid in a broader range of crop species.

  • Conduct field trials to validate its performance under real-world agricultural conditions.

The discovery of Pteridic acid's function opens up new avenues for the development of innovative strategies to mitigate the impacts of climate change on agriculture and ensure global food security.[4][6]

References

Safety Operating Guide

Prudent Disposal of Pteridic Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Pteridic acid A must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive overview of recommended disposal procedures based on its chemical properties and general laboratory safety principles.

Key Chemical and Physical Properties

Understanding the physicochemical characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.[1]

PropertyValue
Molecular FormulaC21H32O5
Molecular Weight364.5 g/mol [1]
XLogP33.8[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count6[1]

Step-by-Step Disposal Procedures

The proper disposal route for this compound is contingent on its form (pure substance or in solution) and whether it has been contaminated with other hazardous materials.

Procedure for Uncontaminated this compound (Solid)

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Characterization: Confirm that the this compound is not mixed with any hazardous solvents, heavy metals, or other regulated substances. If contaminated, it must be treated as hazardous waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should read: "Non-Hazardous Waste: this compound". For trace amounts, such as residue on weighing paper, this can be disposed of in the regular laboratory trash, provided it is securely contained to prevent aerosolization.

  • Final Disposal: For larger quantities, consult your institution's waste management guidelines. As a combustible solid, incineration through a licensed waste disposal contractor is the preferred method.

Procedure for this compound in Solution

  • Solvent Identification: The disposal method is primarily determined by the solvent used.

    • Non-Halogenated Organic Solvents: If this compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, methanol, acetone), it should be collected in a designated waste container for flammable organic liquids.

    • Halogenated Organic Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a separate, designated container for halogenated waste.

    • Aqueous Solutions: For dilute, non-hazardous aqueous solutions, neutralization may be an option. Adjust the pH to a neutral range (typically 6-8) using a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) before disposal down the sanitary sewer, in accordance with local regulations. Always add the base slowly and with stirring to control any exothermic reaction.

Procedure for Contaminated this compound

If this compound is contaminated with a hazardous substance, the mixture must be treated as hazardous waste, following the disposal protocol for the most hazardous component.

  • Labeling: Attach a hazardous waste tag to the container, clearly identifying all constituents and their approximate concentrations.

  • Storage: Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Ensure segregation from incompatible materials.

  • Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated is_solid Is the waste in solid form? is_contaminated->is_solid No hazardous_disposal Dispose as hazardous waste following protocol for the most hazardous component. is_contaminated->hazardous_disposal Yes is_aqueous Is the solvent aqueous? is_solid->is_aqueous No (in solution) solid_disposal Dispose as non-hazardous solid waste (incineration for large quantities). is_solid->solid_disposal Yes is_halogenated Is the solvent halogenated? is_aqueous->is_halogenated No (organic solvent) aqueous_disposal Neutralize pH and dispose down sanitary sewer (check local regulations). is_aqueous->aqueous_disposal Yes non_halogenated_disposal Collect in non-halogenated organic waste container. is_halogenated->non_halogenated_disposal No halogenated_disposal Collect in halogenated organic waste container. is_halogenated->halogenated_disposal Yes

Decision workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can manage this compound waste responsibly, minimizing environmental impact and ensuring a safe working environment. Always consult your institution's specific waste management protocols and the relevant Safety Data Sheets for all chemicals involved in your work.

References

Personal protective equipment for handling Pteridic acid A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Pteridic acid A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known cytotoxic and antitumor properties of related pteridic acids and the general guidelines for handling potent spirocyclic polyketides.[1][2][3][4] this compound should be treated as a potentially hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

Given the cytotoxic potential of analogous compounds, such as Pteridic acid hydrate and Pteridic acid C which have been shown to arrest cancer cells, and Pterocidin, a known cytotoxic compound isolated from the same source as Pteridic acids A and B, stringent safety measures are imperative.[5][6] The broader class of spirotetronate polyketides, to which pteridic acids belong, is recognized for potent antibacterial and antitumor activities.[1][2][4]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.To provide a robust barrier against skin contact.
Lab Coat Disposable, solid-front, back-closing gown.To protect clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shield.To prevent eye contact from splashes or aerosols.
Respiratory A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dust.To avoid inhalation of the compound.

Operational Plan: Handling and Experimental Protocol

All manipulations of this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

Experimental Workflow:

Diagram 1: Experimental Workflow for Handling this compound prep Preparation (Weighing, Dissolving) handling Handling (Cell Culture, Assays) prep->handling In Fume Hood/BSC cleanup Decontamination handling->cleanup Post-Experiment disposal Waste Disposal cleanup->disposal Segregated Waste

Diagram 1: Experimental Workflow for Handling this compound. This diagram outlines the procedural flow for safely working with this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and solution preparation activities within a chemical fume hood or other contained ventilation device.

    • Use disposable equipment whenever possible to minimize cross-contamination.

  • Experimentation:

    • Keep all containers with this compound tightly sealed when not in use.

    • When adding the compound to cell cultures or other experimental systems, do so carefully to avoid splashes or aerosol generation.

    • Clearly label all solutions and experimental setups containing this compound.

  • Decontamination:

    • Wipe down all work surfaces and equipment with an appropriate decontamination solution (e.g., a high-pH solution, if compatible with the materials) after each use.

    • Remove and dispose of outer gloves immediately after handling the compound.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste.Includes contaminated gloves, gowns, pipette tips, and other disposables.
Liquid Waste Labeled, sealed, leak-proof container for hazardous chemical waste.Includes unused solutions and contaminated media.
Sharps Labeled, puncture-proof sharps container.Includes needles and contaminated glass.

All waste must be disposed of in accordance with institutional and local regulations for hazardous and cytotoxic waste.

Spill Management Workflow:

Diagram 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Cytotoxic Waste clean->dispose

Diagram 2: Spill Response Protocol. This flowchart details the immediate steps to be taken in the event of a this compound spill.

In case of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, contain the spill using a chemical spill kit. Clean the area with a suitable decontaminating agent and dispose of all cleanup materials as cytotoxic waste. Report the spill to the appropriate safety personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteridic acid A
Reactant of Route 2
Pteridic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.